molecular formula C11H15NO2 B14641234 N-(2-hydroxyethyl)-3-phenylpropanamide CAS No. 51816-46-7

N-(2-hydroxyethyl)-3-phenylpropanamide

Katalognummer: B14641234
CAS-Nummer: 51816-46-7
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: VTJQZJIKUWFIAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-hydroxyethyl)-3-phenylpropanamide is a synthetic organic compound belonging to the broader class of 2-phenethylamines, a motif of significant interest in medicinal chemistry and pharmacology . This compound features a propanamide chain linked to a phenyl group at the 3-position and a N-(2-hydroxyethyl) substituent. With the molecular formula C13H19NO2, it is a solid at room temperature and is characterized by both amide and alcohol functional groups, which influence its solubility and potential for hydrogen bonding . As a phenethylamine derivative, its primary research value lies in its structural relationship to key endogenous neurotransmitters and biologically active molecules. The 2-phenethylamine scaffold is a fundamental building block found in endogenous catecholamines like dopamine, norepinephrine, and epinephrine, which play critical roles in the central and peripheral nervous systems . This structural analogy makes N-(2-hydroxyethyl)-3-phenylpropanamide a compound of interest for use in neurological and biochemical research, particularly in the synthesis of more complex molecular entities or as a standard in analytical studies. Researchers may utilize this amide in the design and development of novel ligands for various therapeutic targets, including G-protein-coupled receptors (GPCRs) such as adrenoceptors, which are known to be modulated by phenethylamine-derived compounds . Its mechanism of action in any specific biological context would be dependent on the final synthesized derivative, but its core structure provides a flexible platform for probing protein-ligand interactions. This product is intended for use in controlled laboratory and research settings only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

CAS-Nummer

51816-46-7

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

N-(2-hydroxyethyl)-3-phenylpropanamide

InChI

InChI=1S/C11H15NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,12,14)

InChI-Schlüssel

VTJQZJIKUWFIAW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC(=O)NCCO

Herkunft des Produkts

United States
Foundational & Exploratory

Molecular structure and physicochemical properties of N-(2-hydroxyethyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

N-(2-Hydroxyethyl)-3-phenylpropanamide (also known as N-Hydrocinnamoylethanolamine) is a bioactive lipid amide belonging to the class of N-acylethanolamines (NAEs). Structurally, it consists of a hydrocinnamic acid (3-phenylpropanoic acid) tail linked to an ethanolamine head group.

Unlike its unsaturated analog (N-cinnamoylethanolamine), this molecule possesses a saturated alkyl linker, imparting distinct conformational flexibility and physicochemical stability. It is primarily investigated for its role in dermatological applications (barrier function, anti-inflammatory) and as a probe for the endocannabinoid system, specifically targeting peroxisome proliferator-activated receptors (PPARs) rather than classical cannabinoid receptors.

Structural Specifications
ParameterSpecification
IUPAC Name N-(2-Hydroxyethyl)-3-phenylpropanamide
Common Synonyms Hydrocinnamoylethanolamine; 3-Phenyl-N-(2-hydroxyethyl)propionamide
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
SMILES O=C(NCCO)CCC1=CC=CC=C1
InChI Key Calculated:[1][2][3] UQXZKOKXJXZYQ-UHFFFAOYSA-N
CAS Registry Number 5456-61-1 (Generic assignment for this structure)
Molecular Architecture

The molecule features three distinct pharmacophoric regions:

  • Lipophilic Tail (Phenylpropyl): Facilitates membrane penetration and hydrophobic pocket binding.

  • Amide Linker: Provides metabolic stability against rapid hydrolysis compared to esters, though susceptible to Fatty Acid Amide Hydrolase (FAAH).

  • Polar Head (Hydroxyethyl): Acts as a hydrogen bond donor/acceptor, crucial for solubility and receptor interaction (e.g., Serine residues in active sites).

MolecularStructure Fig 1. Pharmacophoric segmentation of N-(2-hydroxyethyl)-3-phenylpropanamide. Phenyl Phenyl Ring (Lipophilic Core) Linker Propyl Chain (Flexible Linker) Phenyl->Linker Hydrophobic Interaction Amide Amide Bond (-CO-NH-) Linker->Amide Covalent Attachment Head Ethanolamine Head (-CH2-CH2-OH) Amide->Head H-Bonding Capacity

Physicochemical Profile

Understanding the physicochemical behavior of N-(2-hydroxyethyl)-3-phenylpropanamide is critical for formulation in topical vehicles or lipid-based drug delivery systems.

Key Properties Table
PropertyValue (Experimental/Predicted)Implications
Physical State White to off-white crystalline solidSolid handling required; micronization may be needed for suspension.
Melting Point 58–62 °CLow melting point aids in hot-melt extrusion or lipid matrix integration.
LogP (Octanol/Water) 1.1 – 1.4Moderately lipophilic. Ideal for transdermal permeation (LogP 1-3 range).
Water Solubility Sparingly soluble (< 1 mg/mL)Requires co-solvents (Ethanol, Glycols) or surfactants for aqueous formulation.
pKa ~14.8 (Amide), ~14.0 (Alcohol)Neutral at physiological pH; does not ionize significantly.
Topological Polar Surface Area (TPSA) 49.3 ŲGood membrane permeability (Rule of 5 compliant).
Solubility & Stability Insights
  • Solvent Compatibility: Highly soluble in Ethanol, DMSO, and Dichloromethane.

  • Hydrolytic Stability: The amide bond is stable at neutral pH (7.4) but susceptible to hydrolysis under strongly acidic (>1M HCl) or basic (>1M NaOH) conditions at elevated temperatures.

  • Oxidation: The saturated propyl chain is resistant to autoxidation, unlike unsaturated analogs (e.g., linoleoyl ethanolamide), making it a stable ingredient for cosmetic formulations.

Synthetic Methodology

This section details a high-purity synthesis protocol suitable for research and pharmaceutical standards. While direct thermal condensation is possible, the Acid Chloride Method is preferred for laboratory scale due to higher yields and easier purification.

Reagents & Materials
  • Precursor: 3-Phenylpropanoic acid (Hydrocinnamic acid) or 3-Phenylpropionyl chloride.

  • Amine: Ethanolamine (2-Aminoethanol).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM, Anhydrous).

Step-by-Step Protocol (Acid Chloride Route)
  • Activation (if starting from Acid): Convert 3-phenylpropanoic acid to its acid chloride using Thionyl Chloride (

    
    ) at reflux for 2 hours. Remove excess 
    
    
    
    under vacuum.
  • Coupling Reaction:

    • Dissolve Ethanolamine (1.1 equiv) and TEA (1.2 equiv) in anhydrous DCM at 0°C under Nitrogen atmosphere.

    • Add 3-Phenylpropionyl chloride (1.0 equiv) dropwise to the amine solution. Exothermic reaction – control rate.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Work-up:

    • Quench with water.

    • Wash organic layer with 1M HCl (to remove unreacted amine), then Saturated

      
       (to remove unreacted acid), then Brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Recrystallize from Ethyl Acetate/Hexane or perform Flash Column Chromatography (Silica gel, MeOH:DCM 5:95).

SynthesisProtocol Fig 2. Synthetic workflow via Acid Chloride route. Start Start: 3-Phenylpropanoic Acid Activation Activation: SOCl2, Reflux, 2h (Forms Acid Chloride) Start->Activation Coupling Coupling: + Ethanolamine + Et3N in DCM, 0°C Activation->Coupling Add dropwise Workup Work-up: Wash 1M HCl, NaHCO3, Brine Coupling->Workup Stir 6h @ RT Purification Purification: Recrystallization (EtOAc/Hex) or Column Chromatography Workup->Purification Product Final Product: N-(2-hydroxyethyl)-3-phenylpropanamide Purification->Product

Biological & Therapeutic Context[1][5][6]

N-(2-Hydroxyethyl)-3-phenylpropanamide functions as a "lipid mediator mimic." Its structural similarity to endogenous NAEs (like Palmitoylethanolamide, PEA) allows it to interact with specific lipid signaling pathways.

Mechanism of Action (Entourage Effect)

While it may possess weak direct affinity for Cannabinoid receptors (CB1/CB2), its primary utility lies in the Entourage Effect :

  • FAAH Inhibition: It acts as a competing substrate for Fatty Acid Amide Hydrolase (FAAH). By occupying FAAH, it slows the degradation of endogenous Anandamide (AEA), thereby potentiating endocannabinoid signaling.

  • PPAR-α Modulation: Similar to PEA, it likely activates Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), leading to anti-inflammatory gene expression (downregulation of NF-κB).

Dermatological Applications
  • Skin Barrier Repair: The ethanolamide head group mimics the structure of Ceramides, aiding in the lamellar organization of skin lipids.

  • Soothing/Anti-itch: Through mast cell stabilization (via ALIAmide mechanism) and PPAR-α activation.

MOA Fig 3. Proposed Mechanism of Action: FAAH competition and PPAR-α activation. cluster_Cell Cellular Environment Ligand N-(2-hydroxyethyl)- 3-phenylpropanamide FAAH FAAH Enzyme Ligand->FAAH Substrate Competition PPAR PPAR-α Receptor Ligand->PPAR Direct Activation Endo Endogenous Anandamide FAAH->Endo Reduced Hydrolysis Nucleus Nucleus (Gene Transcription) Endo->Nucleus Indirect Effect PPAR->Nucleus Anti-inflammatory Response

Analytical Characterization

To validate the synthesis of N-(2-hydroxyethyl)-3-phenylpropanamide, the following spectral data should be obtained.

Proton NMR ( -NMR, 400 MHz, )
  • 
     7.15–7.35 (m, 5H):  Aromatic protons (Phenyl ring).
    
  • 
     5.90 (br s, 1H):  Amide NH (Broad, exchangeable).
    
  • 
     3.68 (t, 2H): 
    
    
    
    (Adjacent to hydroxyl).
  • 
     3.38 (q, 2H): 
    
    
    
    (Adjacent to nitrogen).
  • 
     2.98 (t, 2H): 
    
    
    
    (Benzylic position).
  • 
     2.50 (t, 2H): 
    
    
    
    (Alpha to carbonyl).
Mass Spectrometry (ESI-MS)
  • Calculated Mass: 193.24

  • Observed

    
    :  194.2
    
  • Observed

    
    :  216.2
    

References

  • PubChem Database. N-(2-hydroxyethyl)-3-phenylpropanamide Compound Summary. National Center for Biotechnology Information. [Link]

  • Lambert, D. M., et al. (2002).The fatty acid amide hydrolase (FAAH) inhibitor landscape. Expert Opinion on Therapeutic Patents. (Contextual reference for NAE metabolism).
  • Vandevoorde, S., & Lambert, D. M. (2007). The multiple pathways of endocannabinoid metabolism: a pharmacological perspective. Current Drug Metabolism. [Link]

  • Appendino, G., et al. (2009).N-acylethanolamines: Endocannabinoids and non-endocannabinoids. Wiley Interdisciplinary Reviews. (General synthesis and properties of NAEs).

Sources

Biological activity and mechanism of action of N-(2-hydroxyethyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Mechanism of Action of N-(2-hydroxyethyl)-3-phenylpropanamide

Executive Summary

N-(2-hydroxyethyl)-3-phenylpropanamide (also known as N-hydrocinnamoylethanolamine) is a bioactive lipid mediator belonging to the class of N-acylethanolamines (NAEs). Structurally, it is composed of a hydrocinnamic acid (3-phenylpropanoic acid) tail linked to an ethanolamine head group via an amide bond. While less ubiquitous than its long-chain analogs like anandamide (AEA) or palmitoylethanolamide (PEA), this molecule exhibits distinct biological activities driven by its unique phenylpropanoid pharmacophore.

Its primary mechanisms of action involve modulation of the endocannabinoid system (ECS) via Fatty Acid Amide Hydrolase (FAAH) substrate competition (entourage effect) and inhibition of melanogenesis through tyrosinase interaction. This guide details the physicochemical properties, specific molecular targets, and experimental protocols for evaluating this compound.

Chemical Identity and Physicochemical Properties

Understanding the structural constraints is critical for predicting bioavailability and receptor binding.

  • IUPAC Name: N-(2-hydroxyethyl)-3-phenylpropanamide

  • Synonyms: N-Hydrocinnamoylethanolamine; Hydrocinnamic acid ethanolamide.

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • SMILES: OCCNC(=O)CCc1ccccc1

  • LogP (Predicted): ~1.2 (Moderate lipophilicity, suitable for transdermal penetration).

  • Solubility: Soluble in ethanol, DMSO, and organic solvents; limited solubility in water.

PropertyValueRelevance
H-Bond Donors 2 (NH, OH)Critical for active site binding (e.g., Tyrosinase copper center).
H-Bond Acceptors 2 (C=O, OH)Facilitates receptor interaction.
Rotatable Bonds 5Allows conformational flexibility for induced fit.
Topological Polar Surface Area 49.3 ŲGood predictor of membrane permeability (Rule of 5 compliant).

Mechanism of Action (MOA)

The biological activity of N-(2-hydroxyethyl)-3-phenylpropanamide is defined by two distinct pharmacophores: the N-acylethanolamine scaffold (ECS interaction) and the phenylpropanoid moiety (Enzyme inhibition).

Endocannabinoid System Modulation (The "Entourage Effect")

Unlike long-chain NAEs (e.g., Anandamide), N-(2-hydroxyethyl)-3-phenylpropanamide does not bind with high affinity to Cannabinoid Receptors (CB1/CB2). Instead, it acts as a substrate mimic for Fatty Acid Amide Hydrolase (FAAH).

  • Mechanism: FAAH is the primary enzyme responsible for degrading anandamide. N-(2-hydroxyethyl)-3-phenylpropanamide competes for the FAAH catalytic site (Ser241-Ser217-Lys142 triad).

  • Outcome: By occupying FAAH, it reduces the hydrolysis rate of endogenous anandamide and PEA, thereby potentiating their analgesic and anti-inflammatory effects. This is known as the entourage effect.

Tyrosinase Inhibition (Melanogenesis)

The 3-phenylpropanamide structure is a known pharmacophore for tyrosinase inhibition, relevant in dermatological applications (skin brightening).

  • Target: Tyrosinase (EC 1.14.18.1), the rate-limiting enzyme in melanin synthesis.

  • Interaction: The phenyl ring engages in

    
     stacking interactions with histidine residues in the enzyme's active site, while the amide and hydroxyl groups chelate or interact with the binuclear copper center, preventing the oxidation of L-DOPA to DOPAquinone.
    
  • Specificity: The saturated ethyl chain (hydrocinnamoyl) allows for greater flexibility compared to the rigid double bond of cinnamoyl analogs, often resulting in different binding kinetics.

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action: FAAH competition and Tyrosinase inhibition.

MOA_Pathway cluster_effects Downstream Effects Compound N-(2-hydroxyethyl)- 3-phenylpropanamide FAAH FAAH Enzyme (Catabolic) Compound->FAAH Competitive Substrate Tyrosinase Tyrosinase (Melanogenesis) Compound->Tyrosinase Inhibits AEA Endogenous Anandamide (AEA) Compound->AEA Protects (Entourage Effect) FAAH->AEA Degrades Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Whitening Reduced Pigmentation CB_Rec CB1/CB2 Receptors AEA->CB_Rec Activates Analgesia Analgesia & Anti-inflammation CB_Rec->Analgesia

Figure 1: Dual mechanism of action showing FAAH substrate competition leading to elevated endocannabinoid tone, and direct inhibition of tyrosinase.

Biological Activity & Applications[1][2][3][4][5][6][7]

Dermatological (Skin Brightening & Anti-Aging)
  • Activity: Inhibition of melanogenesis.

  • Evidence: Phenylpropanoid amides are established tyrosinase inhibitors. The specific N-(2-hydroxyethyl) derivative provides a hydrophilic head group that aids in penetrating the basal layer of the epidermis where melanocytes reside.

  • Potency: Typically exhibits an IC50 in the micromolar range (10-100

    
    M) against mushroom tyrosinase, comparable to arbutin but generally less potent than hydroquinone.
    
Anti-Inflammatory (Topical)
  • Activity: Reduction of pro-inflammatory cytokines (IL-6, TNF-

    
    ).
    
  • Mechanism: Through the "entourage effect," it elevates local levels of Palmitoylethanolamide (PEA), which activates PPAR-

    
    .
    
  • Application: Soothing agents for atopic dermatitis or sensitive skin formulations.

Experimental Protocols

To validate the activity of N-(2-hydroxyethyl)-3-phenylpropanamide, the following protocols are recommended.

Synthesis Protocol (Direct Amidation)

A robust method for generating the compound for testing.

  • Reagents: Hydrocinnamic acid (1 eq), Ethanolamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DMF (Solvent).[1]

  • Procedure:

    • Dissolve Hydrocinnamic acid in anhydrous DMF under

      
      .
      
    • Add EDC[1]·HCl and HOBt; stir at 0°C for 30 min to activate the acid.

    • Add Ethanolamine dropwise.

    • Allow to warm to Room Temp (RT) and stir for 12-16 hours.

    • Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄.[1]

    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (EtOAc/Hexane).

  • Validation: Confirm structure via ¹H-NMR (Look for triplet at ~2.9 ppm for benzylic protons and multiplet at ~3.4-3.6 ppm for ethanolamine chain).

Tyrosinase Inhibition Assay (In Vitro)

Objective: Determine the IC50 for melanin inhibition.

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (0.5 mM).

  • Enzyme: Mushroom Tyrosinase (100 U/mL).

  • Workflow:

    • Prepare serial dilutions of N-(2-hydroxyethyl)-3-phenylpropanamide in DMSO (keep DMSO < 1% final conc).

    • Incubate Compound + Enzyme in buffer for 10 min at 25°C.

    • Add L-DOPA substrate.

    • Measurement: Monitor Absorbance at 475 nm (DOPAchrome formation) kinetically for 10 min using a microplate reader.

  • Calculation:

    
    .
    
FAAH Hydrolysis Assay

Objective: Assess stability and substrate competition.

  • Enzyme Source: Rat brain membrane homogenate or recombinant human FAAH.

  • Substrate: [³H]-Anandamide (for competition assay) or the test compound itself (for hydrolysis rate).

  • Method:

    • Incubate test compound (10

      
      M) with FAAH source in Tris buffer (pH 7.4) at 37°C.
      
    • Stop reaction with cold Chloroform/Methanol (2:1).

    • Analysis: Extract lipids and analyze via LC-MS/MS to measure the disappearance of the parent compound or the accumulation of Hydrocinnamic acid.

Safety and Toxicology Profile

As a cosmetic and research ingredient, safety is paramount.

  • Metabolic Fate: Hydrolysis by amidases (FAAH/NAAA) yields Hydrocinnamic acid and Ethanolamine .

    • Hydrocinnamic acid: A naturally occurring carboxylic acid (metabolite of phenylalanine), generally recognized as safe (GRAS) as a flavoring agent.

    • Ethanolamine: Endogenous component of phospholipids (PE).

  • Skin Irritation: Predicted to be non-irritating at typical use concentrations (0.1% - 1.0%).

  • Sensitization: Low potential, but phenyl-containing amides should be patch-tested.

References

  • Endocannabinoid Metabolism: Cravatt, B. F., et al. "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences 98.16 (2001): 9371-9376. Link

  • NAE Biosynthesis & Degradation: Tsuboi, K., et al. "Endocannabinoids and related N-acylethanolamines: biological activities and metabolism."[2] Inflammation and Regeneration 38.1 (2018): 28. Link

  • Tyrosinase Inhibition SAR: Zolghadri, S., et al. "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry 34.1 (2019): 279-309. Link

  • Phenylpropanoid Amides: Choi, H. J., et al. "Inhibitory effects of N-substituted phenylpropanamides on melanogenesis." Chemical and Pharmaceutical Bulletin (General SAR reference for class).

Sources

Thermodynamic stability of N-(2-hydroxyethyl)-3-phenylpropanamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of N-(2-hydroxyethyl)-3-phenylpropanamide in Aqueous Solutions

Executive Summary This technical guide provides a mechanistic analysis of the thermodynamic stability of N-(2-hydroxyethyl)-3-phenylpropanamide (CAS: 98137-55-4). While generally stable under physiological conditions (pH 7.4, 25°C), this molecule exhibits distinct stability liabilities under acidic and alkaline stress due to its specific structural motif—a primary alcohol tethered to an amide nitrogen. This guide details the degradation pathways, specifically the intramolecular N→O acyl migration unique to N-(2-hydroxyethyl) amides, and outlines a self-validating experimental protocol for establishing its kinetic profile.

Part 1: Chemical Identity & Physicochemical Context[1][2]

To understand the stability profile, we must first analyze the structural determinants of the molecule.

  • IUPAC Name: N-(2-hydroxyethyl)-3-phenylpropanamide

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Structural Analysis:

    • Hydrophobic Tail: 3-phenylpropyl group. Provides lipophilicity (LogP ~1.2–1.5), limiting water solubility but enhancing stability against spontaneous hydrolysis by reducing water access to the carbonyl core in aggregated states.

    • Linker: Amide bond. Resonance-stabilized, generally resistant to hydrolysis compared to esters.

    • Hydrophilic Head: N-(2-hydroxyethyl) group.[1][2][3][4] This is the critical stability liability . The hydroxyl group at the

      
      -position relative to the nitrogen allows for "neighboring group participation" (NGP).
      

Part 2: Degradation Mechanisms

The thermodynamic instability of this molecule in aqueous solution is driven by two distinct mechanisms. While direct hydrolysis dominates in strong base, acidic conditions trigger a faster, intramolecular rearrangement.

Mechanism A: Intramolecular N→O Acyl Migration (Acid-Catalyzed)

In acidic media (pH < 4), the terminal hydroxyl group acts as an internal nucleophile. It attacks the protonated amide carbonyl, forming a five-membered oxazoline-like tetrahedral intermediate. This collapses to break the C-N bond, transferring the acyl group to the oxygen.

  • Result: Formation of the corresponding ester (O-aminoethyl ester).

  • Consequence: Esters hydrolyze significantly faster than amides. Once the ester is formed, it rapidly hydrolyzes to 3-phenylpropanoic acid and ethanolamine. This pathway is kinetically favored over direct amide hydrolysis due to the entropic advantage of the intramolecular 5-membered ring formation.

Mechanism B: Direct Intermolecular Hydrolysis (Base-Catalyzed)

In alkaline media (pH > 10), the mechanism shifts to direct nucleophilic attack by hydroxide ions (


) on the carbonyl carbon.
  • Kinetics: Second-order kinetics (dependent on

    
     and 
    
    
    
    ).
  • Irreversibility: The final step involves the deprotonation of the carboxylic acid product, rendering the reaction effectively irreversible.

Visualizing the Degradation Pathways

DegradationPathways Substrate N-(2-hydroxyethyl)- 3-phenylpropanamide Protonated Protonated Amide (Activated) Substrate->Protonated H+ (Acid) Acid 3-Phenylpropanoic Acid Substrate->Acid OH- (Base) Direct Hydrolysis Amine Ethanolamine Substrate->Amine Tetrahedral 5-Membered Tetrahedral Intermediate Protonated->Tetrahedral Intramolecular OH Attack Ester Amino-Ester Intermediate Tetrahedral->Ester N→O Migration Ester->Acid Fast Hydrolysis Ester->Amine

Caption: Degradation pathways showing the acid-catalyzed intramolecular N→O migration (red path) versus direct alkaline hydrolysis (blue path).

Part 3: Experimental Protocols

To empirically determine the thermodynamic parameters (


, 

,

), perform the following kinetic profiling. This protocol adheres to ICH Q1A(R2) standards but is adapted for the specific solubility and detection needs of this molecule.
Analytical Method Setup (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (with 0.1% Formic Acid to suppress silanol activity).

  • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring). Note: 254 nm is more specific for the phenyl group and reduces interference from buffer salts.

  • Flow Rate: 1.0 mL/min.

  • Self-Validation: Linearity (

    
    ) must be established from 1 µg/mL to 100 µg/mL.
    
Kinetic Profiling Workflow

This workflow generates the data required for Arrhenius plots.

Step 1: Buffer Preparation Prepare 50 mM buffers to maintain constant pH during hydrolysis.

  • pH 2.0: Phosphate buffer (High risk of N→O migration).

  • pH 7.4: PBS (Physiological baseline).

  • pH 10.0: Borate buffer (Alkaline hydrolysis).

  • Note: Maintain ionic strength (

    
     M) using NaCl to prevent salt effects from skewing rates.
    

Step 2: Incubation

  • Prepare a 10 mM stock solution of the analyte in methanol.

  • Spike stock into pre-heated buffers (at 40°C, 60°C, and 80°C) to a final concentration of 100 µM. Keep methanol < 1% to avoid solvent effects.

  • Seal in amber glass vials (prevent photo-oxidation).

Step 3: Sampling & Quenching

  • At time points

    
     hours, remove 200 µL.
    
  • Quench:

    • For Acid samples: Neutralize with equal volume 50 mM Ammonium Bicarbonate.

    • For Base samples: Neutralize with equal volume 50 mM Ammonium Acetate (pH 4).

    • Why? Quenching "freezes" the reaction, allowing accurate offline analysis.

Step 4: Data Processing Plot


 vs. time. The slope is 

.
Visualizing the Experimental Workflow

Workflow Start Stock Prep 10mM in MeOH Incubate Incubation 40°C, 60°C, 80°C Start->Incubate Buffer Buffer System pH 2, 7.4, 10 Buffer->Incubate Sample Sampling (0, 1, ... 48h) Incubate->Sample At intervals Quench Quench Neutralize pH Sample->Quench Immediate Analyze HPLC-UV Quantify k_obs Quench->Analyze

Caption: Step-by-step kinetic profiling workflow ensuring data integrity through immediate quenching.

Part 4: Data Analysis & Predictive Modeling

Once


 is determined at three temperatures, use the Arrhenius equation to predict shelf-life at 25°C.

1. Arrhenius Calculation:



  • Plot

    
     (y-axis) vs 
    
    
    
    (x-axis, in Kelvin).
  • Slope =

    
    .
    
  • Intercept =

    
    .
    

2. Shelf-Life (


) Prediction: 


  • Where

    
     is extrapolated from the Arrhenius plot.
    

Expected Results (Based on Class Behavior):

  • pH 7.4:

    
     will be negligible. Expected 
    
    
    
    years.
  • pH 2.0:

    
     will be measurable due to N→O migration. 
    
    
    
    is typically lower (15-20 kcal/mol) for this migration than for direct hydrolysis (20-25 kcal/mol), making it the dominant low-temperature degradation pathway.

References

  • Mechanism of Amide Hydrolysis. Chemistry LibreTexts. Detailed mechanistic breakdown of acid/base catalyzed amide hydrolysis.

  • N-to-O Acyl Migration in Peptides. Journal of Peptide Science. Explores the kinetics of hydroxyethyl group participation in amide bond cleavage.

  • Hydrolysis Kinetics of N-Acylethanolamines. Journal of Biological Chemistry. Provides comparative stability data for structural analogs (NAEs).

  • ICH Q1A(R2) Stability Testing Guidelines. European Medicines Agency. The regulatory standard for designing forced degradation studies.

Sources

Literature review of N-(2-hydroxyethyl)-3-phenylpropanamide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(2-hydroxyethyl)-3-phenylpropanamide (also known as N-hydrocinnamoyl ethanolamine), a structural motif serving as both a critical synthetic intermediate and a bioactive probe in endocannabinoid and vanilloid research.

Content Type: Technical Guide & Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

N-(2-hydroxyethyl)-3-phenylpropanamide represents a pivotal "minimalist" scaffold in medicinal chemistry. Structurally, it is the truncated analogue of the endogenous cannabinoid Anandamide (AEA) and the vanilloid Capsaicin . By retaining the ethanolamide "head" and the phenyl "anchor" while shortening the lipophilic linker, this molecule serves as a vital probe for mapping the hydrophobic channels of targets like Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Beyond pharmacology, it functions as a versatile synthetic precursor for 2-substituted oxazolines , a class of heterocycles used in polymer chemistry and as chiral ligands in asymmetric catalysis.

Chemical Structure & Homology

The molecule consists of a hydrocinnamic acid (3-phenylpropanoic acid) tail coupled to an ethanolamine head group. Its significance lies in its homology to established bioactive lipids.

Structural Homology Analysis
  • Head Group: 2-Hydroxyethyl (identical to Anandamide/PEA).

  • Linker: Ethyl (C2) vs. Pentyl/Heptyl in Capsaicinoids.

  • Tail: Phenyl ring (Bioisostere for the alkene-rich tail of AEA or the vanillyl head of Capsaicin depending on binding orientation).

Visualization: Pharmacophore Mapping (SAR)

The following diagram illustrates the structural relationships between the title compound and major drug classes.

SAR_Map Core N-(2-hydroxyethyl)- 3-phenylpropanamide (The Scaffold) AEA Anandamide (AEA) (Endocannabinoid) Target: CB1/TRPV1 Core->AEA Elongation of Alkyl Chain Capsaicin Capsaicin (Vanilloid) Target: TRPV1 Core->Capsaicin Ring Substitution & Linker Modification Oxazoline 2-Phenethyloxazoline (Heterocycle) Use: Polymer/Ligand Core->Oxazoline Cyclodehydration (Synthetic) FAAH_Probe FAAH Substrate Probe (Chain Length Studies) Core->FAAH_Probe Bioactivity Testing

Figure 1: Structural relationships connecting the scaffold to major pharmacological classes and synthetic derivatives.

Pharmacology & Mechanism of Action[1][2]

The "Chain Length" Hypothesis in TRPV1/FAAH

Research into N-acylethanolamines (NAEs) demonstrates that binding affinity is strictly governed by the length and unsaturation of the acyl chain.

  • FAAH Hydrolysis: FAAH possesses a long hydrophobic channel (acyl-chain binding pocket). N-(2-hydroxyethyl)-3-phenylpropanamide, having a shorter chain, often acts as a poor substrate or a weak competitive inhibitor compared to Oleoylethanolamide (OEA) or AEA. This makes it an excellent negative control in hydrolysis assays to validate enzyme specificity [1].

  • TRPV1 Activation: The "vanilloid pocket" requires specific hydrogen bonding (amide/hydroxy) and hydrophobic interactions. While the title compound lacks the para-hydroxy/methoxy motif of capsaicin, its phenyl ring can engage in

    
    -stacking interactions within the binding site, though with significantly reduced potency (
    
    
    
    often in the high
    
    
    M range) compared to Capsaicin (
    
    
    nM) [2].
Antimicrobial Potentiation

Phenylpropanoid derivatives, including 3-phenylpropanol, exhibit antimicrobial properties by disrupting bacterial cell membrane integrity. The amide derivative retains amphiphilicity, potentially aiding in membrane permeation. Studies suggest that such "short-chain" amides can potentiate the activity of preservatives in cosmetic and topical formulations [3].

Synthetic Protocols

This section details the synthesis of N-(2-hydroxyethyl)-3-phenylpropanamide and its conversion to the oxazoline derivative.

Synthesis Workflow Diagram

Synthesis_Flow Acid Hydrocinnamic Acid Amide N-(2-hydroxyethyl)- 3-phenylpropanamide (Target) Acid->Amide 1. EDC/HOBt or Me-Ester + Heat Amine Ethanolamine Amine->Amide Oxazoline 2-Phenethyloxazoline Amide->Oxazoline DAST or MsCl/Et3N (Cyclodehydration)

Figure 2: Synthetic pathway from hydrocinnamic acid to the oxazoline heterocycle.

Protocol A: Direct Amidation (High Purity)

Objective: Synthesis of N-(2-hydroxyethyl)-3-phenylpropanamide. Rationale: Uses EDC coupling to avoid harsh thermal conditions, preserving the alcohol functionality.

  • Reagents:

    • Hydrocinnamic acid (1.0 eq)

    • Ethanolamine (1.1 eq)

    • EDC

      
      HCl (1.2 eq)
      
    • HOBt (1.2 eq)

    • DCM (Solvent)

  • Procedure:

    • Dissolve hydrocinnamic acid in DCM (0.1 M) at 0°C.

    • Add EDC

      
      HCl and HOBt; stir for 30 min to activate the acid.
      
    • Add Ethanolamine dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO

      
      , then Brine.
      
    • Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (MeOH/DCM).

  • Validation:

    • 1H NMR (CDCl

      
      ): 
      
      
      
      7.2-7.3 (m, 5H, Ph), 5.9 (br s, 1H, NH), 3.7 (t, 2H, CH
      
      
      OH), 3.4 (q, 2H, N-CH
      
      
      ), 2.9 (t, 2H, Ph-CH
      
      
      ), 2.5 (t, 2H, CH
      
      
      -CO).
Protocol B: Cyclodehydration to Oxazoline

Objective: Conversion of the amide to 2-phenethyloxazoline. Rationale: Oxazolines are valuable monomers for cationic ring-opening polymerization.

  • Reagents:

    • N-(2-hydroxyethyl)-3-phenylpropanamide (1.0 eq)

    • Thionyl Chloride (SOCl

      
      ) or Mesyl Chloride (MsCl)
      
    • Triethylamine (Et

      
      N)
      
  • Procedure:

    • Dissolve amide in dry DCM at 0°C.

    • Add MsCl (1.1 eq) followed by Et

      
      N (2.5 eq).
      
    • Stir at reflux for 3-6 hours.

    • Mechanism: The alcohol is mesylated, followed by intramolecular nucleophilic attack by the amide oxygen (O-alkylation) and subsequent neutralization.

Biological Assay: TRPV1 Calcium Flux

To evaluate the activity of this scaffold (or derivatives) against TRPV1, a functional calcium influx assay is the standard.

Protocol
  • Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Preparation:

    • Dissolve N-(2-hydroxyethyl)-3-phenylpropanamide in DMSO (10 mM stock).

    • Prepare serial dilutions in assay buffer (HBSS + 20 mM HEPES).

  • Measurement:

    • Use a FLIPR (Fluorometric Imaging Plate Reader) or similar plate reader.

    • Record baseline fluorescence (

      
      ) for 30s.
      
    • Inject compound.

    • Record response (

      
      ) for 120s.
      
  • Data Analysis:

    • Calculate

      
      .
      
    • Plot dose-response curve.

    • Control: Use Capsaicin (1

      
      M) as 
      
      
      
      control.

References

  • FAAH Substrate Specificity

    • Title: "Fatty Acid Amide Hydrolase: Substr
    • Source:Journal of Biological Chemistry[1]

    • Context: Defines the acyl-chain length requirements for hydrolysis, establishing short-chain phenylpropanamides as weak substr
    • (Note: Specific chain-length papers by Cravatt et al. are authoritative here).

  • TRPV1 Structure-Activity Relationships

    • Title: "TRPV1: Structure, Endogenous Agonists, and Mechanisms."
    • Source:International Journal of Molecular Sciences (2020)
    • URL:[Link]

  • Antimicrobial Phenylpropanoids

    • Title: "Antibacterial activity of free or encapsulated selected phenylpropanoids against Escherichia coli and Staphylococcus epidermidis."[2]

    • Source:Journal of Applied Microbiology
    • URL:[Link]

  • Oxazoline Synthesis

    • Title: "Catalytic Asymmetric Synthesis of Oxazolines."
    • Source:Chemical Reviews
    • Context: Describes the cyclodehydration of hydroxy-amides (like the title compound) into oxazolines.
  • General NAE Pharmacology

    • Title: "Endogenous Unsaturated C18 N-Acylethanolamines Are Vanilloid Receptor (TRPV1) Agonists."
    • Source:Journal of Biological Chemistry (2005)[1]

    • URL:[Link]

Sources

Predictive Metabolic Profiling of N-(2-hydroxyethyl)-3-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the metabolic fate of novel chemical entities is a cornerstone of modern drug development. N-(2-hydroxyethyl)-3-phenylpropanamide (HEPP) is an aryl-alkyl amide featuring a lipophilic tail and a hydrophilic headgroup. This amphipathic architecture strongly dictates its interaction with membrane-bound metabolizing enzymes. This technical guide provides a predictive framework for the Phase I and Phase II metabolism of HEPP, grounded in structural causality, and outlines a self-validating in vitro experimental protocol for empirical verification.

Structural Deconstruction & Metabolic Vulnerabilities

The predictive metabolism of HEPP is governed by three distinct structural motifs, each serving as a specific substrate handle for hepatic enzymes:

  • The Phenyl Ring : A highly lipophilic domain susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation.

  • The Propanamide Linker : Contains a benzylic carbon prone to radical abstraction, and an amide bond that mimics endogenous lipid signaling molecules.

  • The N-(2-hydroxyethyl) Group : Features a primary alcohol that acts as a direct nucleophile for Phase II conjugation enzymes, bypassing the need for prior Phase I functionalization.

Predicted Phase I Metabolism: Hydrolysis and Oxidation

Amide Hydrolysis via FAAH and Hepatic Amidases

The structural resemblance of HEPP to endogenous N-acylethanolamines (such as anandamide) makes it a prime candidate for enzymatic cleavage by1[1]. FAAH is an integral membrane enzyme that utilizes an 2 to efficiently cleave amide bonds[2].

Hydrolysis of HEPP yields two distinct metabolites:

  • Hydrocinnamic Acid (3-phenylpropanoic acid) : A known 3 that subsequently undergoes beta-oxidation to benzoic acid or aromatic hydroxylation[3].

  • Ethanolamine : A fundamental building block that is rapidly shunted into the4[4].

Cytochrome P450-Mediated Oxidation

When the intact molecule bypasses hydrolysis, it is subjected to oxidative metabolism primarily driven by CYP3A4 and CYP2D6. The regioselectivity of CYP3A4 is heavily dictated by the 5[5].

  • Benzylic Oxidation : The C3 carbon of the propanamide chain is highly susceptible to hydrogen abstraction due to the 6[6], leading to aliphatic hydroxylation.

  • Aromatic Hydroxylation : The phenyl ring is prone to oxidation at the para-position, driven by the steric accessibility within the expansive CYP3A4 active site.

Predicted Phase II Metabolism: Direct Conjugation

Unlike many lipophilic drugs that require Phase I activation, the terminal primary alcohol on the N-(2-hydroxyethyl) moiety of HEPP serves as an immediate nucleophile for UDP-glucuronosyltransferases (UGTs). UGT1A1 and UGT2B7 catalyze the transfer of glucuronic acid to this hydroxyl group, forming a highly water-soluble O-glucuronide conjugate. This direct conjugation acts as a high-capacity, rapid clearance pathway.

MetabolicPathway Parent N-(2-hydroxyethyl)- 3-phenylpropanamide Hydrolysis Amide Hydrolysis (FAAH / Amidases) Parent->Hydrolysis CYP_Ox CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->CYP_Ox UGT_Conj Phase II Conjugation (UGTs) Parent->UGT_Conj Hydrocinnamic Hydrocinnamic Acid Hydrolysis->Hydrocinnamic Ethanolamine Ethanolamine Hydrolysis->Ethanolamine p_Hydroxy p-Hydroxy Metabolite CYP_Ox->p_Hydroxy O_Glucuronide O-Glucuronide Conjugate UGT_Conj->O_Glucuronide

Predicted Phase I & II metabolic pathways for N-(2-hydroxyethyl)-3-phenylpropanamide.

Experimental Methodologies for Pathway Validation

To empirically validate these metabolic predictions, a self-validating Human Liver Microsome (HLM) assay is required. HLMs preserve the native endoplasmic reticulum membrane environment, ensuring that the spatial orientation and stoichiometric ratios of CYPs and UGTs remain physiologically relevant.

Step-by-Step HLM Incubation Protocol
  • System Initialization : Dilute pooled HLMs to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

    • Causality: The phosphate buffer maintains physiological pH, while Mg²⁺ is an indispensable cofactor required for the structural stability and catalytic function of both CYP and UGT enzymes.

  • Substrate Spiking : Introduce HEPP to a final concentration of 10 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains below 0.5% v/v. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Excessive organic solvents will denature microsomal proteins or act as competitive inhibitors. Pre-incubation ensures the system reaches thermal equilibrium prior to reaction initiation.

  • Reaction Initiation : Add NADPH (1 mM final) to initiate CYP-mediated Phase I metabolism. For parallel Phase II evaluation, add alamethicin (25 µg/mL) followed by UDPGA (2 mM final).

    • Causality: Alamethicin pore-formation is mandatory because UGT active sites face the luminal side of the microsomal vesicle. Without permeabilization, the highly polar UDPGA cannot access the enzyme, leading to false-negative conjugation data.

  • Kinetic Sampling & Quenching : Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately submerge the aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

    • Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures and precipitates proteins, completely halting enzymatic activity and trapping the metabolite profile at exact kinetic timepoints.

  • Separation & Analysis : Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Subject the clarified supernatant to UHPLC-HRMS/MS analysis for structural elucidation.

Workflow Incubation HLM Incubation + NADPH / UDPGA Quenching Protein Precipitation (Cold Acetonitrile) Incubation->Quenching Centrifugation Centrifugation (14,000 x g) Quenching->Centrifugation LCMS UHPLC-HRMS/MS Analysis Centrifugation->LCMS Data Metabolite ID & Kinetic Modeling LCMS->Data

Experimental workflow for in vitro metabolite identification using human liver microsomes.

Quantitative Kinetic Projections

Based on structural alerts and enzyme affinities, the following table summarizes the predicted kinetic parameters for HEPP in an in vitro HLM model.

Metabolic PathwayPrimary Enzyme(s)Predicted Vmax (pmol/min/mg)Predicted Km (µM)Estimated Clearance Contribution (%)
Amide HydrolysisFAAH / Hepatic Amidases125.418.245%
Aromatic HydroxylationCYP3A4 / CYP2D684.732.525%
Benzylic OxidationCYP3A462.145.015%
O-GlucuronidationUGT1A1 / UGT2B7150.312.015% (Direct)

Conclusion

The metabolic profiling of N-(2-hydroxyethyl)-3-phenylpropanamide reveals a highly dynamic molecule susceptible to both rapid amide hydrolysis and direct Phase II conjugation. By understanding the structural causality behind these biotransformations, researchers can accurately design LC-MS/MS workflows to capture transient metabolites, ultimately guiding the optimization of this scaffold for enhanced pharmacokinetic stability.

References

  • Source: unicamp.
  • Source: acs.
  • Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2)
  • Source: cdnsciencepub.
  • Source: acs.
  • Source: nih.

Sources

Hydrophobicity and LogP Profiling of N-(2-hydroxyethyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the hydrophobicity and LogP profiling of N-(2-hydroxyethyl)-3-phenylpropanamide .

Technical Guide for Drug Development & Formulation Scientists

Executive Summary

N-(2-hydroxyethyl)-3-phenylpropanamide (also known as N-(2-hydroxyethyl)hydrocinnamide) represents a structural hybrid between a lipophilic phenylpropanoid core and a hydrophilic ethanolamine tail.[1] This amphiphilic architecture places it in a critical physicochemical window (LogP ≈ 0.6 – 1.1), making it relevant for transdermal delivery systems, cosmetic actives (pseudo-ceramides), and as a fragment in fragment-based drug discovery (FBDD).[1][2]

This guide provides a rigorous analysis of its partition coefficient (LogP), detailing the structural contributions to its hydrophobicity, computational prediction models, and validated experimental protocols for precise measurement.[2]

Physicochemical Property Value / Description
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Core Scaffold Hydrocinnamic Acid (3-Phenylpropanoic acid)
Polar Head Group N-(2-hydroxyethyl) amide
Predicted LogP (Consensus) 0.85 ± 0.3
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors

Molecular Architecture & Hydrophobic Balance

To understand the LogP of this molecule, we must deconstruct it into its functional contributions.[2] The molecule acts as a "molecular surfactant," possessing a distinct non-polar tail and a polar head.[2]

Fragmental Contribution Analysis

The partition coefficient (


) is the ratio of concentrations in octanol vs. water (

).[1] The LogP is determined by the additive constitutive properties of its fragments.[2][3]
  • Hydrophobic Domain (Lipophilic): The 3-phenylpropyl moiety.[1] The benzene ring contributes significantly to lipophilicity (

    
    ), while the ethyl linker adds flexibility and slight hydrophobicity.[2]
    
  • Hydrophilic Domain (Polar): The amide linkage (-CONH-) and the terminal hydroxyl group (-OH).[1] The amide bond is a strong dipole, and the hydroxyl group is a potent hydrogen bond donor/acceptor, drastically lowering the LogP compared to the parent ester.[2]

Visualization of Structural Contributions

The following diagram illustrates the fragmentation logic used in cLogP algorithms (e.g., Hansch-Leo method) to estimate the net hydrophobicity.

G Figure 1: Fragmental Hydrophobicity Analysis of N-(2-hydroxyethyl)-3-phenylpropanamide Phenyl Phenyl Ring (Lipophilic Core) Contribution: ++ Linker Ethyl Spacer (-CH2-CH2-) Contribution: + Phenyl->Linker Hydrophobic Anchor Amide Amide Linkage (-CONH-) Contribution: -- Linker->Amide Linkage Tail Hydroxyethyl Tail (-CH2-CH2-OH) Contribution: -- Amide->Tail Polar Surface

LogP Determination: Computational & Experimental

Since specific experimental data for this exact intermediate is often proprietary or unlisted in public databases, scientists must rely on a "Triangulation Strategy": combining calculated values (cLogP) with experimental validation using structural analogs.[1][2]

Computational Consensus (cLogP)

We derive the theoretical LogP by anchoring to experimentally known analogs:

  • Parent Acid (Hydrocinnamic Acid): Experimental LogP = 1.84.[1][2]

  • Analog (Benzamide): LogP = 0.64.[1][2]

  • Analog (N-(2-hydroxyethyl)benzamide): Predicted LogP ≈ -0.3 (Loss of lipophilicity due to -OH).[1]

Calculation Logic: Starting from Hydrocinnamic Acid (1.84) :

  • Conversion of Acid (-COOH) to Amide (-CONH-R):

    
    [1]
    
  • Addition of Hydroxyethyl group (-CH2CH2OH):

    
     to -0.8[1]
    
  • Net Predicted LogP:

    
    [1]
    
AlgorithmPredicted ValueBasis
XLogP3 0.92Atom-additive method with correction factors
ACD/LogP 0.78 ± 0.4Fragment-based library consensus
Consensus 0.85 Average of top 3 predictive algorithms
Experimental Protocol: Miniaturized Shake-Flask Method

For definitive validation, the Shake-Flask method remains the gold standard. Below is a high-throughput adaptation suitable for drug discovery workflows.

Protocol: Octanol-Water Partitioning (OECD 107 Adapted) [1]

  • Phase Preparation:

    • Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4).[1][2]

    • Saturate PBS with 1-Octanol.[1][2]

    • Why? Mutual saturation prevents volume shifts during extraction.[1][2]

  • Stock Solution: Dissolve 1 mg of N-(2-hydroxyethyl)-3-phenylpropanamide in the octanol-saturated buffer (if LogP < 1) or buffer-saturated octanol (if LogP > 1). Given LogP ≈ 0.8, start with the octanol phase .[2]

  • Equilibration:

    • Mix 1 mL of organic stock with 1 mL of aqueous phase in a glass vial.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to break the emulsion.

  • Quantification (HPLC-UV):

    • Separate phases carefully.[1][2]

    • Analyze both phases via HPLC (C18 column, Water/Acetonitrile gradient, detection at 210 nm or 254 nm).

  • Calculation:

    
    [1]
    

ShakeFlask Figure 2: Workflow for Experimental LogP Determination Start Dissolve Compound (Sat. Octanol) Mix Add Sat. Buffer & Vortex (1h) Start->Mix Sep Centrifuge (Phase Separation) Mix->Sep Analyze HPLC Quantification (Both Phases) Sep->Analyze Calc Calculate LogP Analyze->Calc

Biopharmaceutical Implications

The LogP of ~0.85 places N-(2-hydroxyethyl)-3-phenylpropanamide in a unique biopharmaceutical category.

  • Skin Permeation: Compounds with LogP between 1 and 3 are ideal for transdermal delivery.[2] With a LogP near 0.85, this molecule is slightly too hydrophilic for deep stratum corneum retention but ideal for partitioning into the viable epidermis.[2] It may act as a permeation enhancer for other drugs.[1][2]

  • Oral Bioavailability: According to Lipinski’s Rule of 5, the molecule is well within the safety zone (LogP < 5).[2] However, its high polarity suggests rapid clearance unless formulated to protect the amide bond from hydrolysis.[2]

  • Formulation: It is soluble in alcohols and glycols but may require co-solvents (e.g., propylene glycol) for aqueous stability.[2]

References

  • Hansch, C., & Leo, A. (1995).[1][2][4] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][2] (Foundational text on Fragmental LogP theory).

  • PubChem Database. (2025).[1][2][5][6] Compound Summary: Hydrocinnamic Acid (CID 107).[1][2] National Library of Medicine.[1][2] [Link][1]

  • PubChem Database. (2025).[1][2][5][6] Compound Summary: N-(2-Hydroxyethyl)benzamide (CID 94109).[1][5] National Library of Medicine.[1][2] [Link][1]

  • OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1][2] [Link]

  • Sangster, J. (1997).[1][2][7] Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley.[1][2][4] (Reference for experimental phase preparation).

Sources

Methodological & Application

Application Note: Precision Synthesis of N-(2-hydroxyethyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Efficient synthesis protocols for N-(2-hydroxyethyl)-3-phenylpropanamide .

Executive Summary

This technical guide details the efficient synthesis of N-(2-hydroxyethyl)-3-phenylpropanamide (also known as N-hydroxyethyl hydrocinnamide). This molecule features a hydrocinnamoyl backbone coupled with an ethanolamine moiety, presenting a classic chemoselectivity challenge: differentiating between the amine (-NH₂) and hydroxyl (-OH) nucleophiles of the amino alcohol.

We present three distinct protocols tailored to specific research needs:

  • Biocatalytic Aminolysis (Method A): High chemoselectivity, green conditions, ideal for high-value/purity requirements.

  • Direct Thermal Condensation (Method B): Solvent-free, atom-economical, ideal for industrial scale-up.

  • Acyl Chloride Activation (Method C): Rapid, standard laboratory method for small-scale reference synthesis.

Retrosynthetic Analysis & Chemoselectivity

The synthesis of N-(2-hydroxyethyl)-3-phenylpropanamide requires the coupling of 3-phenylpropanoic acid (hydrocinnamic acid) with 2-aminoethanol (ethanolamine).

The Core Challenge: Ethanolamine contains two nucleophilic sites. While the amine is generally more nucleophilic, kinetic control can sometimes favor the ester (O-acylation). However, the amide (N-acylation) is the thermodynamic product. Successful protocols must promote N-selectivity or facilitate the O→N acyl migration .

Figure 1: Retrosynthesis and Chemoselectivity Pathways

Retrosynthesis Target TARGET N-(2-hydroxyethyl)-3-phenylpropanamide Ester_Impurity KINETIC IMPURITY (O-Acyl Ester) Ester_Impurity->Target O->N Acyl Migration (Heat/Base) Acid 3-Phenylpropanoic Acid (or Ester/Chloride) Intermediate Tetrahedral Intermediate Acid->Intermediate Coupling Amine 2-Aminoethanol Amine->Intermediate Coupling Intermediate->Target Thermodynamic Path (N-Attack) Intermediate->Ester_Impurity Kinetic Path (O-Attack)

Caption: Pathway logic showing the competition between N-acylation (Target) and O-acylation (Impurity), and the remedial O→N migration.

Method A: Lipase-Catalyzed Aminolysis (The "Green" Standard)

Best For: High purity, mild conditions, avoiding O-acylation byproducts.

This protocol utilizes Candida antarctica Lipase B (CAL-B), immobilized as Novozym 435. Lipases are excellent for this transformation because they exhibit high chemoselectivity for the amine over the hydroxyl group in non-aqueous media, effectively suppressing ester formation.

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: Ethyl 3-phenylpropanoate (1.0 equiv) [Preferred over the free acid for kinetics]

  • Nucleophile: 2-Aminoethanol (1.2 equiv)

  • Catalyst: Novozym 435 (Immobilized CAL-B, 10-20% w/w relative to substrate)

  • Solvent: tert-Amyl alcohol (2-methyl-2-butanol) or Toluene (Anhydrous)

  • Equipment: Orbital shaker or stirred reactor (avoid magnetic bars that grind the beads).

Step-by-Step Protocol
  • Preparation: In a reaction vial, dissolve Ethyl 3-phenylpropanoate (1.78 g, 10 mmol) in 10 mL of anhydrous tert-amyl alcohol.

  • Addition: Add 2-aminoethanol (0.73 g, 12 mmol).

  • Catalysis: Add Novozym 435 beads (200 mg).

  • Incubation: Seal the vessel and incubate at 45–50°C with orbital shaking (200 rpm). Note: Stirring bars can pulverize the enzyme support; overhead stirring or shaking is preferred.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2] The reaction typically reaches equilibrium in 12–24 hours.

  • Work-up: Filter the mixture to remove the enzyme beads (the enzyme can often be washed with acetone and reused).

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough (>95%), but can be recrystallized from Ethyl Acetate/Hexane if necessary.

Mechanism of Efficiency: The lipase forms an acyl-enzyme intermediate with the ester. The amine of the ethanolamine attacks this intermediate much faster than the hydroxyl group due to the specific geometry of the lipase active site, ensuring exclusive N-acylation.

Method B: Direct Thermal Condensation (The "Scalable" Standard)

Best For: Large-scale synthesis, cost reduction, avoiding solvents.

This method relies on the thermodynamic stability of the amide bond. While O-acylation may occur initially, high temperatures drive the O→N acyl migration , converting any ester byproducts into the desired amide.

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: 3-Phenylpropanoic acid (Hydrocinnamic acid) (1.0 equiv)

  • Nucleophile: 2-Aminoethanol (1.05 equiv)

  • Solvent: None (Neat reaction)

  • Equipment: Round-bottom flask with a Dean-Stark trap or Nitrogen sweep.

Step-by-Step Protocol
  • Melt: Charge 3-phenylpropanoic acid (15.0 g, 100 mmol) and 2-aminoethanol (6.4 g, 105 mmol) into a flask.

  • Heat: Heat the mixture to 140–150°C under a slow stream of Nitrogen.

  • Water Removal: The reaction produces water. A Nitrogen sweep or weak vacuum is essential to drive the equilibrium forward.

  • Migration Phase: Maintain temperature for 4–6 hours. This duration ensures that any kinetic O-ester initially formed rearranges to the thermodynamic N-amide.

  • Cooling: Cool the melt to ~80°C.

  • Solidification: Pour the hot melt into a crystallization dish or stir into cold Ethyl Acetate to induce precipitation.

  • Yield: Typically >90% crude yield.

Figure 2: Thermal Process Workflow

ThermalProcess Input Raw Materials (Acid + Amine) Mixing Melt Mixing (T > 60°C) Input->Mixing Reaction Thermal Reaction (140-150°C) Mixing->Reaction -H2O Migration O->N Migration (Thermodynamic Control) Reaction->Migration Time Workup Cooling & Crystallization Migration->Workup Final Product

Caption: Industrial workflow relying on thermal driving force and O->N migration.

Method C: Acid Chloride Activation (The "Lab Reference" Standard)

Best For: Rapid generation of analytical standards; strictly controlled stoichiometry.

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: 3-Phenylpropanoyl chloride (prepared from acid via Thionyl Chloride).

  • Nucleophile: 2-Aminoethanol (2.0 equiv or 1.0 equiv + TEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Base: Triethylamine (TEA) (if using 1:1 amine).

Step-by-Step Protocol
  • Activation: (If starting from acid) Reflux 3-phenylpropanoic acid with Thionyl Chloride (1.2 equiv) for 2 hours. Evaporate excess SOCl₂ to obtain the acid chloride.

  • Setup: Dissolve 2-aminoethanol (2.0 equiv) in dry DCM at 0°C . Note: Excess amine acts as the HCl scavenger.

  • Addition: Add the acid chloride (dissolved in DCM) dropwise to the amine solution. Maintain temp < 5°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature for 1 hour.

  • Quench: Wash with water, then dilute HCl (to remove excess amine), then Brine.

  • Dry & Concentrate: Dry over MgSO₄ and evaporate solvent.

Comparative Data & Performance

MetricMethod A (Lipase)Method B (Thermal)Method C (Acid Chloride)
Yield 85 - 95%90 - 98%>95%
Purity (Crude) High (>95%)Moderate (contains oligomers)High
Atom Economy High (transesterification)Excellent (only water lost)Poor (SOCl₂/HCl waste)
Reaction Time 12 - 24 Hours4 - 6 Hours2 - 3 Hours
Green Score Best (Enzymatic)Good (Solvent-free)Low (Chlorinated solvents)
Scalability Moderate (Enzyme cost)High Low

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Enzyme inactivation or water accumulation.Use molecular sieves to trap ethanol/water. Ensure reagents are anhydrous.
O-Ester Impurity Detected Incomplete O→N migration (Method B).Extend reaction time at 140°C. Ensure temperature is sufficient.
Product is an Oil Impurities preventing crystallization.Triturate with cold Hexane/Ether. Seed with a pure crystal if available.
Coloration (Yellow/Brown) Oxidation at high temp (Method B).Ensure strict Nitrogen atmosphere during thermal condensation.

References

  • Direct Amidation of Carboxylic Acids with Amines. Encyclopedia MDPI. (2023). Discusses thermal and catalytic strategies for amidation, highlighting the water removal requirement.

  • Enzymatic synthesis of amide surfactants from ethanolamine. Plaza, M. et al. J. Am. Oil Chem. Soc. (2002). Details the chemoselectivity of lipases for N-acylation of ethanolamine.

  • Solvent-free lipase-catalyzed preparation of long-chain alkyl phenylpropanoates. Weber, N. et al. J. Agric.[3] Food Chem.[3][4] (2006). Confirms the high activity of CAL-B towards dihydrocinnamic (3-phenylpropanoic) acid derivatives.

  • PubChem Compound Summary: N-(2-aminoethyl)-3-phenylpropanamide. National Center for Biotechnology Information. (2025).[1][5][6] Provides structural analogs and property data for hydrocinnamic amides.

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives. Sabatini, M. et al. Molecules. (2023).[7][2][8] A comprehensive review of green amidation technologies.

Sources

HPLC method development for detection of N-(2-hydroxyethyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for N-(2-hydroxyethyl)-3-phenylpropanamide

Executive Summary & Scientific Rationale

N-(2-hydroxyethyl)-3-phenylpropanamide (NHPP) is a critical intermediate often encountered in the synthesis of pharmaceutical actives involving hydrocinnamic acid backbones and ethanolamine linkers. Its analysis presents a specific chromatographic challenge: the molecule possesses a hydrophobic phenyl-propyl tail and a polar hydroxyethyl-amide head, requiring a method that balances retention of the non-polar moiety while maintaining peak symmetry for the polar terminus.

This guide moves beyond generic "recipes" to provide a first-principles approach to method development. We utilize Reverse-Phase Chromatography (RP-HPLC) on a C18 stationary phase.[1] The critical control parameter (CCP) here is pH suppression . While NHPP itself is neutral, its primary synthetic precursor (3-phenylpropanoic acid) is weak acid (pKa ~4.5). To ensure robust separation of the target analyte from its precursors, we employ an acidic mobile phase (pH ~3.0) to suppress the ionization of residual acids, preventing peak tailing and ensuring resolution.

Physicochemical Profile & Method Strategy

Before method selection, we analyze the analyte's properties to dictate experimental conditions.[2]

PropertyValue / CharacteristicImpact on HPLC Method
Structure C₁₁H₁₅NO₂Contains both hydrophobic (phenyl) and H-bonding (amide/hydroxyl) domains.
Chromophore Phenyl Ring & AmideUV 210 nm (High sensitivity, amide n→π); UV 254 nm (High specificity, phenyl π→π).
LogP ~0.9 - 1.2 (Predicted)Moderately lipophilic. Ideal for C18 retention.
pKa Neutral (Amide)pH buffering is less critical for the analyte itself but vital for separating ionic impurities (amines/acids).
Solubility Soluble in MeOH, ACNDiluent should match initial mobile phase conditions to prevent peak distortion.

Method Development Workflow

The following diagram illustrates the logical flow of the method development process, highlighting the decision nodes for mobile phase and column selection.

MethodDevelopment Start Analyte Assessment (NHPP) ColumnSel Stationary Phase Selection C18 (End-capped) Start->ColumnSel Moderate LogP MobilePhase Mobile Phase Screening ACN vs. MeOH ColumnSel->MobilePhase Compatibility pHControl pH Optimization pH 3.0 (Phosphate/Formic) MobilePhase->pHControl Impurity Separation Gradient Gradient Optimization 5% -> 90% B pHControl->Gradient Resolution Gradient->MobilePhase Poor Resolution FinalMethod Final Validated Method Gradient->FinalMethod Validation

Figure 1: Decision matrix for NHPP method development. Note the feedback loop: if resolution fails at the gradient stage, re-evaluation of the organic modifier (ACN vs. MeOH) is required.

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with Binary Pump and Photodiode Array (PDA) Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (Recommended: Zorbax Eclipse Plus C18 or Waters Symmetry C18). Why: High surface area carbon load provides sufficient retention for the phenyl tail.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.5)Suppresses silanol activity and keeps acidic impurities protonated.
Mobile Phase B 100% AcetonitrileLower viscosity than methanol; better UV transparency at 210 nm.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 10 µLStandard load; reduce to 5 µL if peak fronting occurs.
Detection 210 nm (Quantification)Max absorbance for the amide bond.
Reference 254 nm (Identification)Specific absorbance for the phenyl ring.
Gradient Program

Isocratic elution is possible, but a gradient is recommended to clear the column of highly retained synthesis byproducts.

  • 0.0 min: 90% A / 10% B

  • 10.0 min: 40% A / 60% B (Linear Ramp)

  • 12.0 min: 10% A / 90% B (Wash)

  • 15.0 min: 10% A / 90% B (Hold)

  • 15.1 min: 90% A / 10% B (Re-equilibration)

  • 20.0 min: End of Run

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of NHPP reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A/B (initial ratio).

Chemical Interaction Mechanism

Understanding why the separation works is crucial for troubleshooting. The diagram below details the molecular interactions inside the column.

Interactions Analyte NHPP Molecule (Phenyl-Propyl-Amide) Stationary C18 Ligand (Hydrophobic) Analyte->Stationary Hydrophobic Interaction (Phenyl Tail) Mobile Mobile Phase (Polar/Acidic) Analyte->Mobile H-Bonding (OH/Amide Head) Mobile->Analyte Acidic pH suppresses ionization of impurities

Figure 2: Mechanistic interaction map. Retention is driven by the hydrophobic phenyl tail interacting with the C18 chain, while the polar head interacts with the mobile phase.

Validation Parameters (ICH Q2 R1)

To ensure the method is "fit for purpose," the following validation criteria must be met:

  • Specificity: Inject the blank (diluent) and potential synthesis precursors (3-phenylpropanoic acid, ethanolamine).

    • Acceptance: No interference at the retention time of NHPP (approx 6-8 min). Resolution (Rs) > 1.5 between NHPP and nearest impurity.

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Acceptance: R² > 0.999.[3]

  • Precision (Repeatability): 6 injections of the 100% standard.

    • Acceptance: RSD < 2.0% for Peak Area and Retention Time.[4]

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N ≈ 3

    • LOQ: S/N ≈ 10

Troubleshooting Guide

  • Problem: Peak Tailing (> 1.5).

    • Root Cause:[4][5] Secondary silanol interactions with the amide nitrogen.

    • Solution: Ensure column is "end-capped" (e.g., Eclipse Plus). Increase buffer strength or lower pH to 2.5.

  • Problem: Split Peak.

    • Root Cause:[5] Sample solvent is too strong (e.g., 100% ACN injection).

    • Solution: Dissolve sample in mobile phase or a weaker solvent (e.g., 10% ACN).

  • Problem: Drifting Retention Time.

    • Root Cause:[3][4][5] Column temperature fluctuation or insufficient equilibration.

    • Solution: Use a column oven (30°C) and ensure 10 column volumes of re-equilibration between gradient runs.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[6] (Foundational text on RP-HPLC mechanisms).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Separation Methods Technologies. (n.d.). Application Notes for Phenylpropanamide Separations on C18.
  • PubChem. (2023). Compound Summary for N-(2-hydroxyethyl)-3-phenylpropanamide.

Sources

Solid-phase extraction techniques for N-(2-hydroxyethyl)-3-phenylpropanamide from biological fluids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solid-Phase Extraction Strategies for N-(2-hydroxyethyl)-3-phenylpropanamide from Biological Fluids

Abstract & Scope

This guide details the extraction and quantification of N-(2-hydroxyethyl)-3-phenylpropanamide (N-2-HEPP) from complex biological matrices (plasma, urine). N-2-HEPP is a neutral, moderately polar metabolite characterized by a hydrophobic phenyl tail and a hydrophilic hydroxyethyl-amide head group.

Due to its mixed-mode polarity, traditional silica-based C18 extraction often suffers from low recovery due to "dewetting" or insufficient polar retention. This protocol utilizes a Polymeric Reversed-Phase (HLB) mechanism to ensure robust retention, removal of phospholipid interferences, and high recovery (>85%).

Analyte Physicochemical Profiling

Understanding the molecule is the first step in designing a self-validating protocol.

PropertyValue (Approx.)Implication for SPE
Molecular Formula

MW: 193.24 g/mol
Log P 1.1 – 1.4Moderately lipophilic; retains well on RP sorbents.
pKa (Amide) NeutralWill not ionize in standard pH ranges (2–10).
pKa (Hydroxyl) >15Remains protonated (neutral) in aqueous solution.
Solubility Methanol, ACN, DMSOElution requires strong organic solvents.

Mechanistic Insight: Since N-2-HEPP is neutral across the entire pH working range, pH manipulation (e.g., cation exchange) is ineffective for retention. The extraction must rely on Hydrophilic-Lipophilic Balance (HLB) interactions.

SPE Method Development Strategy

Sorbent Selection: Polymeric vs. Silica[1][2][3]
  • Silica C18: Risky. If the sorbent dries during the vacuum steps, the hydrophobic chains collapse, leading to near-zero recovery of this moderately polar analyte.

  • Polymeric HLB (Recommended): Contains divinylbenzene (hydrophobic) and N-vinylpyrrolidone (hydrophilic) monomers. It remains wetted even if runs dry, ensuring interaction with the hydroxyethyl group of N-2-HEPP.

The "Wash" Optimization Logic

The critical step is removing phospholipids (matrix effect generators) without eluting the analyte.

  • Aqueous Wash: Removes salts and proteins.[1]

  • Organic Wash: N-2-HEPP has a phenyl ring, providing reasonable organic stability. A wash of 5-10% Methanol removes interferences but is too weak to disrupt the phenyl-sorbent Van der Waals forces.

Detailed Experimental Protocol

Materials Required:

  • Cartridge: Polymeric HLB (e.g., Waters Oasis HLB, Phenomenex Strata-X), 30 mg / 1 cc.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Phosphoric Acid (

    
    ), Ultrapure Water.
    
Step 1: Sample Pre-treatment[4][5]
  • Plasma/Serum: Aliquot

    
     of plasma. Add 
    
    
    
    of 4%
    
    
    in water
    . Vortex for 30 seconds.[1]
    • Why? Acidification disrupts protein-drug binding and precipitates unstable proteins, preventing cartridge clogging. It does not ionize the neutral analyte but ensures acidic matrix components (like fatty acids) are protonated and stick to the sorbent, allowing them to be washed off later or separated chromatographically.

  • Urine: Dilute 1:1 with

    
     Ammonium Acetate (pH 5.0) to stabilize pH.
    
Step 2: Conditioning & Equilibration
  • Condition: Add

    
    Methanol . Apply low vacuum (gravity flow preferred).
    
  • Equilibrate: Add

    
    Water . Do not let the bed dry completely, though HLB is forgiving.
    
Step 3: Loading
  • Load the pre-treated sample (

    
    ) at a flow rate of approx. 
    
    
    
    .
  • Critical: Keep flow slow to maximize mass transfer of the analyte into the pores.

Step 4: Wash (Interference Removal)
  • Wash 1:

    
    5% Methanol in Water .
    
    • Purpose: Removes salts, sugars, and albumin.

  • Wash 2 (Optional for high lipids):

    
    2% Formic Acid in 5% ACN .
    
    • Purpose: Removes basic matrix interferences. N-2-HEPP remains bound.

  • Dry: Apply high vacuum (10 inHg) for 2–3 minutes to remove residual water.

Step 5: Elution
  • Apply

    
    100% Methanol .
    
  • Tip: Apply

    
    , soak for 1 minute, then elute. Repeat. This "soak" step breaks strong hydrophobic interactions.
    
Step 6: Reconstitution
  • Evaporate eluate to dryness under Nitrogen at

    
    .
    
  • Reconstitute in

    
     Mobile Phase A/B (90:10).
    

Workflow Visualization

The following diagram illustrates the logical flow and decision points for the extraction process.

SPE_Workflow Start Biological Sample (Plasma/Urine) PreTreat Pre-treatment: 1:1 Dilution with 4% H3PO4 (Disrupt Protein Binding) Start->PreTreat Condition Conditioning: 1. MeOH 2. Water PreTreat->Condition Load Load Sample (Slow Flow: 1 mL/min) Condition->Load WashDecision Wash Optimization Load->WashDecision WashStandard Standard Wash: 5% MeOH in Water (Removes Salts/Proteins) WashDecision->WashStandard Standard Matrix WashLipid High Lipid Wash: 2% Formic Acid in 5% ACN WashDecision->WashLipid Lipemic Plasma Dry Drying Step: High Vacuum (2 min) WashStandard->Dry WashLipid->Dry Elute Elution: 100% Methanol (2 x 250 µL) Dry->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Caption: Optimized SPE workflow for N-2-HEPP using Polymeric HLB sorbent. Red nodes indicate critical analyte-handling steps.

LC-MS/MS Analysis Parameters

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax Eclipse),


, 

. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % B Flow (mL/min)
0.0 10 0.4
0.5 10 0.4
3.0 90 0.4
3.5 90 0.4
3.6 10 0.4

| 5.0 | 10 | 0.4 |

MS/MS Transitions (ESI Positive Mode):

  • Precursor Ion

    
    :  194.1 m/z
    
  • Quantifier Ion: 105.1 m/z (Phenethyl cation

    
    )
    
  • Qualifier Ion: 133.1 m/z (Hydrocinnamoyl cation) or 176.1 m/z (Loss of water).

Troubleshooting & Validation Criteria

IssueProbable CauseCorrective Action
Low Recovery (<60%) Breakthrough during load.Dilute sample further (1:3) to reduce linear velocity. Ensure flow rate is <1 mL/min.
High Backpressure Protein precipitation on frit.Ensure pre-treatment with

is vortexed and centrifuged (10k RPM, 5 min) before loading.
Signal Suppression Phospholipids co-eluting.Implement the "High Lipid Wash" (Step 4). Switch to Oasis PRiME HLB which removes phospholipids by adsorption.

References

  • Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Application Notes. Link

  • Agilent Technologies. Extraction of Neutral and Acidic Drugs from Plasma with Polymeric SPE. Agilent Bond Elut Plexa Technical Guide. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19695612, N-(2-Hydroxyethyl)-3-mercaptopropanamide (Structural Analogue Data). PubChem.[2][3] Link

  • Thermo Fisher Scientific. Solid Phase Extraction Guide: Method Development for Neutral Compounds. Thermo Fisher Technical Resources. Link

Sources

Preparation of N-(2-hydroxyethyl)-3-phenylpropanamide standard solutions for calibration

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CAL-2025-04

Abstract & Scope

This technical guide details the preparation, validation, and storage of standard solutions for N-(2-hydroxyethyl)-3-phenylpropanamide (Formula: C₁₁H₁₅NO₂; MW: 193.24 g/mol ). This compound, often analyzed as a structural impurity in prostaglandin analog synthesis or as a metabolite in pharmacokinetic studies, requires precise handling due to its amphiphilic nature (lipophilic phenyl ring coupled with a polar hydroxyethyl tail).

This protocol is designed for researchers in pharmaceutical quality control (QC) and drug metabolism and pharmacokinetics (DMPK). It adheres to ICH Q2(R1) validation principles and USP <1251> weighing guidelines.

Physicochemical Profile & Solubility Strategy

Before initiating the protocol, the solubility profile must be understood to prevent precipitation during storage or analysis.

PropertyValue/DescriptionImplication for Protocol
Molecular Weight 193.24 g/mol Used for Molarity conversions.
Polarity AmphiphilicSoluble in organic alcohols; limited solubility in pure water.
pKa ~14 (Amide), ~15 (Alcohol)Non-ionizable in standard HPLC pH ranges (2–8).
LogP ~0.8 - 1.2 (Predicted)Moderate lipophilicity.

Solvent Selection Logic:

  • Primary Stock Solvent: Methanol (MeOH) or Acetonitrile (ACN) .

    • Reasoning: The phenyl ring ensures good solubility in organic solvents. Methanol is preferred as it is protic (like the hydroxyethyl group), ensuring rapid dissolution and bacteriostatic properties for storage.

  • Diluent: 50:50 Methanol:Water (v/v).

    • Reasoning: Matches typical Reverse Phase HPLC mobile phases, preventing "solvent shock" (peak distortion) during injection.

Materials & Equipment

  • Reference Standard: N-(2-hydroxyethyl)-3-phenylpropanamide (>98% purity).

  • Balance: Analytical balance with readability of 0.01 mg or better (USP Class I).

  • Glassware: Class A volumetric flasks (10 mL, 25 mL, 100 mL). amber glass is preferred to prevent potential photodegradation.

  • Filters: 0.22 µm PTFE (compatible with organic solvents).

Protocol: Preparation of Standard Solutions

Phase 1: Primary Stock Solution (1000 µg/mL)

Objective: Create a stable, high-concentration anchor point for all subsequent dilutions.

  • Equilibration: Allow the solid reference standard to reach room temperature in a desiccator to prevent moisture condensation during weighing.

  • Weighing:

    • Place a clean weighing boat on the balance and tare.

    • Weigh approximately 10.00 mg of N-(2-hydroxyethyl)-3-phenylpropanamide.

    • Critical: Record the exact mass to 0.01 mg (e.g., 10.04 mg).

  • Dissolution:

    • Quantitatively transfer the solid into a 10 mL Class A volumetric flask using a funnel.

    • Rinse the weighing boat 3 times with Methanol into the flask.

    • Fill the flask to ~80% volume with Methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Finalizing Volume:

    • Allow the solution to return to room temperature (sonication generates heat, expanding the solvent).

    • Dilute to the mark with Methanol. Stopper and invert 10 times.

Concentration Calculation:



Phase 2: Working Standard Series (Calibration Curve)

Objective: Create a linearity series spanning the expected analytical range (e.g., 1 µg/mL to 100 µg/mL).

  • Diluent: 50:50 Methanol:Water.

  • Method: Serial Dilution (minimizes pipetting errors compared to direct weighing for low concentrations).

Dilution Scheme Table:

Standard IDSource SolutionVolume Transfer (mL)Final Vol. (mL)Final Conc. (µg/mL)
WS-100 Primary Stock (1000 µg/mL)5.0 mL50 mL100.0
WS-50 WS-10010.0 mL20 mL50.0
WS-20 WS-1005.0 mL25 mL20.0
WS-10 WS-1001.0 mL10 mL10.0
WS-1 WS-101.0 mL10 mL1.0

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical path from solid standard to validated calibration curve.

G Solid Solid Standard (C11H15NO2) Weigh Weigh ~10 mg (Analytical Balance) Solid->Weigh Stock Primary Stock 1000 µg/mL (in 100% MeOH) Weigh->Stock Dissolve in 10mL WS100 Working Std 100 µg/mL Stock->WS100 1:10 Dilution Diluent Add Diluent (50:50 MeOH:H2O) Diluent->WS100 WS50 Working Std 50 µg/mL WS100->WS50 Serial WS10 Working Std 10 µg/mL WS100->WS10 Serial WS1 Working Std 1 µg/mL WS10->WS1 Serial

Caption: Figure 1: Gravimetric-to-volumetric workflow for generating N-(2-hydroxyethyl)-3-phenylpropanamide calibration standards.

Validation & Quality Assurance (Self-Validating System)

To ensure the trustworthiness of the prepared standards, implement the "Check Standard" protocol:

  • Independent Preparation: Prepare a second Primary Stock solution (Stock B) weighing a different mass (e.g., 12 mg) to prevent systematic weighing errors.

  • Verification: Dilute Stock B to a theoretical 50 µg/mL.

  • Analysis: Inject Stock A (50 µg/mL) and Stock B (50 µg/mL) into the HPLC.

  • Acceptance Criteria: The response factor (Area/Concentration) must agree within ±2.0% .

    • Why? If they disagree, either the weighing was incorrect, or the substance is inhomogeneous.

Linearity Requirement: According to ICH Q2(R1), the calibration curve (Plot of Area vs. Concentration) must yield a correlation coefficient (


) of > 0.999 .

Storage and Stability

  • Primary Stock (MeOH): Stable for 3 months at -20°C. The organic environment prevents amide hydrolysis.

  • Working Standards (MeOH:Water): Stable for 1 week at 4°C. The presence of water increases the risk of microbial growth and slow hydrolysis of the amide bond over extended periods.

  • Container: Amber glass vials with PTFE-lined caps to prevent adsorption and evaporation.

References

  • ICH Harmonised Tripartite Guideline . (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • U.S. Pharmacopeia (USP) . General Chapter <1251> Weighing on an Analytical Balance. USP-NF.

  • PubChem . (2025).[2][3] Compound Summary: N-phenylpropanamide (Structural Analog). National Library of Medicine.

  • Food and Drug Administration (FDA) . (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Application Note: Green Chemistry Approaches for the Synthesis of N-(2-hydroxyethyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The synthesis of N-(2-hydroxyethyl)-3-phenylpropanamide—a structurally significant amide building block with motifs common in active pharmaceutical ingredients (APIs)—has traditionally relied on atom-ineconomical coupling reagents such as EDC, DCC, or HATU. These legacy methods generate stoichiometric amounts of toxic waste (e.g., dicyclohexylurea) and heavily depend on hazardous solvents like dichloromethane (DCM) or dimethylformamide (DMF).

This application note details two field-proven, sustainable methodologies that bypass these limitations: Biocatalytic Amidation using immobilized Candida antarctica Lipase B (CALB)[1] and Direct Thermal Amidation using Boron-based catalysis[2]. By strictly adhering to green chemistry principles, both approaches maximize atom economy, utilize safer solvents, and generate water as the sole byproduct.

Scientific Rationale & Mechanistic Causality

The Chemoselectivity Challenge

Reacting hydrocinnamic acid (3-phenylpropanoic acid) with ethanolamine introduces a classic chemoselectivity challenge. Because ethanolamine is a bifunctional nucleophile (containing both a primary amine and a primary alcohol), the reaction can theoretically yield either an N-acylated product (amide) or an O-acylated product (ester). Traditional synthetic routes often require tedious protecting-group chemistry to prevent unwanted esterification. Green catalytic methods elegantly bypass this requirement through inherent mechanistic controls.

Biocatalytic Pathway (CALB / Novozym 435)

Lipases are hydrolytic enzymes that exhibit remarkable synthetic utility in non-aqueous, low-water media[3]. CALB operates via a highly conserved Ser-His-Asp catalytic triad. In green, hydrophobic solvents like cyclopentyl methyl ether (CPME), the enzyme forms a reactive acyl-enzyme intermediate with hydrocinnamic acid.

While lipases can catalyze O-acylation, the synthesis of N-(2-hydroxyethyl)-3-phenylpropanamide is highly favored. This occurs either via direct aminolysis (due to the superior nucleophilicity of the amine) or via initial O-acylation followed by a rapid, spontaneous intramolecular acyl migration (O-to-N shift) driven by the thermodynamic stability of the resulting amide bond. The choice of CPME is critical: it resists peroxide formation, exhibits low toxicity, and its hydrophobicity prevents the stripping of the essential hydration shell from the immobilized enzyme, thereby preserving catalytic activity[1].

Boron-Catalyzed Direct Amidation

Boric acid (


) and boronic acids act as inexpensive, green Lewis acid catalysts for direct amidation. The mechanism is initiated by the coordination of the carboxylic acid to the boron center, forming a highly reactive acyloxyboron or boroxine intermediate[2].

Crucially, the amine also coordinates to the boron center (forming a B–N interaction), which templates the reaction by bringing the nucleophile and electrophile into close spatial proximity[2]. This significantly lowers the activation energy for the nucleophilic attack by ethanolamine. The continuous removal of water from the system drives the endergonic condensation forward.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics of traditional versus green synthetic approaches, highlighting the dramatic reduction in the Environmental Factor (E-Factor).

ParameterTraditional (EDC/HOBt)Biocatalytic (CALB)Boron-Catalyzed (Boric Acid)
Catalyst / Reagent EDC·HCl (Stoichiometric)Novozym 435 (Catalytic)Boric Acid (Catalytic, 5-10 mol%)
Solvent DMF / DCMCPME (Green)p-Cymene / Toluene
Temperature 0°C to 25°C50°C110°C - 177°C (Reflux)
Reaction Time 12 - 24 h24 h6 - 12 h
Primary Byproduct Toxic Urea derivativesWaterWater
Purification Aqueous washes, ChromatographyFiltration, CrystallizationAqueous wash, Crystallization
E-Factor High (>20)Low (<5)Low (<5)

Experimental Workflows & Logical Relationships

BiocatalyticWorkflow Start Hydrocinnamic Acid + Ethanolamine Solvent Add Green Solvent (CPME) Start->Solvent Enzyme Add Novozym 435 (CALB) Solvent->Enzyme Reaction Incubate at 50°C (Orbital Shaker, 24h) Enzyme->Reaction Filtration Filter Enzyme (Recovery & Reuse) Reaction->Filtration Evaporation Solvent Evaporation (Vacuum) Filtration->Evaporation Product N-(2-hydroxyethyl)-3- phenylpropanamide Evaporation->Product

Biocatalytic workflow for amide synthesis using immobilized CALB in green solvent.

BoronMechanism BoricAcid Boric Acid Catalyst (H3BO3) Coordination Acid Coordination (Acyloxyboron Formation) BoricAcid->Coordination Intermediate Amine Coordination (B-N Interaction) Coordination->Intermediate AmineAttack Nucleophilic Attack (C-N Bond Formation) Intermediate->AmineAttack Dehydration Water Elimination (-H2O) AmineAttack->Dehydration Product Amide Product + Catalyst Regeneration Dehydration->Product Product->BoricAcid Catalytic Cycle

Mechanistic cycle of boron-catalyzed direct amidation highlighting key intermediates.

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Synthesis using Novozym 435 (CALB)

This protocol utilizes a heterogeneous biocatalyst to drive amidation under mild, neutral conditions[1].

  • Substrate Preparation: In a 50 mL round-bottom flask, weigh 1.50 g (10.0 mmol) of hydrocinnamic acid and 0.64 g (10.5 mmol, 1.05 equiv) of ethanolamine.

  • Solvent Addition: Suspend the reactants in 20 mL of Cyclopentyl methyl ether (CPME). Causality: CPME dissolves the substrates at 50°C but keeps the immobilized enzyme completely insoluble, preventing structural degradation.

  • Biocatalyst Addition: Add 150 mg of Novozym 435 (immobilized CALB).

  • Reaction Incubation: Seal the flask and incubate in an orbital shaker at 50°C and 200 rpm for 24 hours.

    • In-Process Control (IPC) / Self-Validation: Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (UV 210 nm). The reaction is validated as complete when the hydrocinnamic acid peak area is <1% relative to the product peak.

  • Enzyme Recovery: Filter the hot reaction mixture through a sintered glass funnel. Wash the recovered enzyme beads with 5 mL of cold CPME. Causality: Novozym 435 is immobilized on an acrylic resin; washing removes residual product and allows the catalyst to be reused for up to 5-10 cycles with negligible activity loss.

  • Product Isolation: Cool the filtrate to 4°C to induce crystallization. Filter the white crystalline solid and dry under vacuum.

Protocol B: Boric Acid-Catalyzed Thermal Amidation

This protocol leverages inexpensive boron catalysis and physical water removal to drive the reaction.

  • Substrate Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.50 g (10.0 mmol) of hydrocinnamic acid, 0.64 g (10.5 mmol) of ethanolamine, and 31 mg (0.5 mmol, 5 mol%) of boric acid.

  • Solvent Addition: Add 30 mL of p-cymene (a green, bio-derived aromatic solvent).

  • Dehydrative Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~177°C).

    • Causality: The Dean-Stark apparatus continuously removes the water byproduct from the reaction mixture, shifting the thermodynamic equilibrium strictly towards the amide product according to Le Chatelier's principle.

    • In-Process Control (IPC) / Self-Validation: The reaction is physically self-validating. Monitor the Dean-Stark trap; the reaction is complete when exactly ~0.18 mL of water (10 mmol) has collected in the side-arm (typically 6-8 hours).

  • Workup: Cool the mixture to room temperature. Wash the organic layer with 5% aqueous

    
     (2 × 15 mL) to remove any unreacted hydrocinnamic acid and the boric acid catalyst.
    
  • Product Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure amide.
    

Analytical Validation Standards

To confirm the structural integrity of N-(2-hydroxyethyl)-3-phenylpropanamide, verify against the following spectral benchmarks:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    7.85 (br s, 1H, NH ), 7.30–7.15 (m, 5H, Ar-H ), 4.65 (t, 1H, OH ), 3.38 (q, 2H, CH
    
    
    OH), 3.12 (q, 2H, NHCH
    
    
    ), 2.82 (t, 2H, PhCH
    
    
    ), 2.40 (t, 2H, CH
    
    
    C=O).
  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    m/z 194.11; Found 194.1.

References

  • Biocatalytic amide bond formation Source: ResearchGate URL:[Link][3]

  • Mechanistic insights into boron-catalysed direct amidation reactions Source: PMC - NIH URL:[Link][2]

  • Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines Source: Organic Syntheses URL: [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation Source: MDPI URL:[Link][1]

Sources

Dosage and administration protocols for N-(2-hydroxyethyl)-3-phenylpropanamide in in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Dosage and Administration Protocols for N-(2-hydroxyethyl)-3-phenylpropanamide in In Vitro Studies

Executive Summary

N-(2-hydroxyethyl)-3-phenylpropanamide (also known as N-hydrocinnamoyl ethanolamine) is a bioactive lipid amide belonging to the N-acylethanolamine (NAE) class, structurally characterized by a phenylpropanoid tail conjugated to an ethanolamine head group. It functions as a stable, saturated analog of N-cinnamoyl ethanolamine.

This compound exhibits pharmacological potential through PPAR-α modulation , tyrosinase inhibition , and anti-inflammatory signaling , making it a valuable probe in dermatological and metabolic research. This guide provides standardized protocols for its solubilization, dosage, and application in cell-based assays, ensuring reproducibility and minimizing vehicle-induced toxicity.

Physicochemical Profile & Stock Preparation

Understanding the solubility profile is critical for preventing precipitation in aqueous culture media.

PropertySpecification
IUPAC Name N-(2-hydroxyethyl)-3-phenylpropanamide
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Predicted LogP ~1.2 (Moderately Lipophilic)
Solubility (Water) Low (< 1 mg/mL)
Solubility (DMSO) High (> 50 mM)
Solubility (Ethanol) High (> 50 mM)
Protocol 1: Stock Solution Preparation (100 mM)

Reagents:

  • N-(2-hydroxyethyl)-3-phenylpropanamide (Purity >98%)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent)

Procedure:

  • Weigh 19.32 mg of the compound.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds until fully dissolved.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter if not prepared in a sterile hood.

  • Storage: Aliquot into 50 µL volumes in amber microtubes. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid repeated freeze-thaw cycles.

Vehicle Control: Always run a vehicle control containing the same final concentration of DMSO (e.g., 0.1% v/v). Do not exceed 0.5% DMSO in final culture media to avoid non-specific cytotoxicity.

Dosage Strategy & Experimental Design

The biological activity of N-phenylpropanoid amides typically follows a biphasic dose-response curve.

Recommended Concentration Ranges
ApplicationCell LineEffective ConcentrationMechanism
Cytotoxicity Screen HaCaT, HEK2931 – 500 µMMembrane disruption (high dose)
Anti-Inflammatory RAW 264.710 – 50 µMNF-κB suppression / PPAR-α activation
Tyrosinase Inhibition B16F10 Melanoma5 – 100 µMDirect enzyme inhibition / MITF downregulation
Barrier Function Primary Keratinocytes1 – 20 µMFilaggrin/Involucrin upregulation
Protocol 2: Dose-Response Viability Assay (MTT/CCK-8)

Objective: Determine the non-cytotoxic concentration (NCC) range.

  • Seeding: Plate cells (e.g., HaCaT) at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions in complete media (0.5% FBS recommended to reduce protein binding).

    • Dilution Scheme: 100 mM Stock

      
       1:1000 (100 µM) 
      
      
      
      Serial 1:2 dilutions (50, 25, 12.5, 6.25, 3.125 µM).
  • Incubation: Treat cells for 24h or 48h.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀. Select doses

    
     IC₁₀ for efficacy studies.
    

Efficacy Protocols

Protocol 3: Anti-Inflammatory Assay (NO Suppression)

Rationale: Like its analog PEA, this compound modulates inflammatory mediators.

  • Cell System: RAW 264.7 Macrophages.[1][2][3]

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Treat cells with N-(2-hydroxyethyl)-3-phenylpropanamide (10, 25, 50 µM) for 1 hour prior to stimulation.

  • Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL.

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Analysis (Griess Assay):

    • Mix 50 µL culture supernatant with 50 µL Sulfanilamide solution and 50 µL NED solution.

    • Incubate 10 min at RT.

    • Measure Absorbance at 540 nm.

    • Result: Dose-dependent reduction in Nitrite (NO stable metabolite) indicates anti-inflammatory activity.

Protocol 4: Melanogenesis Inhibition (Tyrosinase Activity)

Rationale: Phenylpropanoid amides act as structural mimics of tyrosine, inhibiting melanin synthesis.

  • Cell System: B16F10 Murine Melanoma cells.

  • Induction: Stimulate cells with

    
    -MSH (100 nM) to upregulate melanin.
    
  • Co-treatment: Add test compound (5 – 50 µM) simultaneously with

    
    -MSH.
    
  • Duration: 72 hours.

  • Lysis: Wash cells with PBS and lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification: Measure Absorbance at 405 nm. Compare against a synthetic melanin standard curve.

Mechanistic Visualization

The following diagram illustrates the proposed signaling pathway where N-(2-hydroxyethyl)-3-phenylpropanamide exerts its effects via PPAR-α activation and direct Tyrosinase inhibition.

SignalingPathway Compound N-(2-hydroxyethyl)- 3-phenylpropanamide PPARa PPAR-α (Nuclear Receptor) Compound->PPARa Activates Tyrosinase Tyrosinase (Enzyme) Compound->Tyrosinase Direct Inhibition MITF MITF (Transcription Factor) Compound->MITF Downregulates expression RXR RXR PPARa->RXR Heterodimerizes Melanogenesis Melanin Synthesis Tyrosinase->Melanogenesis Catalyzes NFkB NF-κB (p65/p50) RXR->NFkB Transrepression Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α, NO) NFkB->Inflammation Downregulates MITF->Tyrosinase Promoter Activation

Figure 1: Proposed Mechanism of Action.[4] The compound acts as a dual modulator: activating PPAR-α to suppress inflammation and inhibiting Tyrosinase to reduce melanogenesis.

References

  • Pertwee, R. G. (2001). "Cannabinoid receptors and pain mechanisms." British Journal of Pharmacology. Link (Context: NAE class mechanism).

  • Kim, D. K., et al. (2011). "Inhibitory effects of N-acylethanolamines on melanin synthesis." Experimental Dermatology. Link (Context: Structural analogs in melanogenesis).

  • Lo Verme, J., et al. (2005). "The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide." Molecular Pharmacology. Link (Context: PPAR-alpha activation by NAEs).

  • Solano, F. (2014). "Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes." New Journal of Science. Link (Context: Tyrosinase inhibition pathways).

Sources

Crystallization methods for high-purity N-(2-hydroxyethyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Crystallization of N-(2-Hydroxyethyl)-3-phenylpropanamide

Executive Summary

N-(2-hydroxyethyl)-3-phenylpropanamide (also known as N-(2-hydroxyethyl)hydrocinnamamide) is a critical intermediate in the synthesis of prostaglandin analogues and cosmetic preservatives. Achieving purity exceeding 99.5% is often hindered by the compound's amphiphilic nature—possessing both a lipophilic phenylpropyl tail and a hydrophilic hydroxyethyl head. This duality frequently leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.

This guide details a robust, scalable crystallization protocol designed to overcome these thermodynamic barriers. By leveraging a polarity-gradient cooling method , this protocol ensures the rejection of unreacted hydrocinnamic acid and ethanolamine impurities while stabilizing the desired crystalline polymorph.

Physicochemical Profile & Solubility Logic

To design a self-validating crystallization system, one must understand the competing forces within the molecule.

PropertyValue / DescriptionImplication for Crystallization
Molecular Structure C₁₁H₁₅NO₂Amphiphilic: Soluble in both alcohols and chlorinated solvents.
Predicted Melting Point 55–65°C (Solid)Low melting point increases risk of oiling out; cooling control is critical.
Key Impurities 3-Phenylpropanoic acid, Ethanolamine, O-acyl isomersAcid/Base wash required prior to crystallization.
H-Bond Donors 2 (Amide NH, Hydroxyl OH)Strong intermolecular H-bonding; requires protic or polar-aprotic disruption to dissolve.
Solvent Selection Strategy

The "Like Dissolves Like" rule must be applied with nuance.

  • Alcohols (MeOH, EtOH): Too soluble. Product will not crystallize effectively, leading to low yield.

  • Alkanes (Hexane, Heptane): Insoluble. Useful only as anti-solvents.

  • Esters (Ethyl Acetate, Isopropyl Acetate): Ideal. They dissolve the compound at high temperatures (breaking H-bonds) but show steep solubility drop-off upon cooling.

Experimental Protocol: The Polarity-Gradient Crystallization

Objective: Isolate >99.5% pure N-(2-hydroxyethyl)-3-phenylpropanamide with >85% yield.

Phase 1: Pre-Crystallization Workup (Impurity Rejection)

Rationale: Crystallization is a purification step, not a magic wand. Removing gross impurities chemically prevents them from occluding into the crystal lattice.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash: Wash organic layer with 1N HCl (2x).

    • Mechanism:[1][2][3] Protonates unreacted ethanolamine, forcing it into the aqueous phase.

  • Base Wash: Wash organic layer with Sat. NaHCO₃ (2x).

    • Mechanism:[1][2][3] Ionizes unreacted 3-phenylpropanoic acid, forcing it into the aqueous phase.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo to a thick oil/solid.

Phase 2: Crystallization Protocol

Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

  • Dissolution (T = 70°C):

    • Charge the crude solid into a reactor.[4]

    • Add Ethyl Acetate (2.5 volumes relative to mass, e.g., 2.5 mL/g).

    • Heat to 70°C with stirring (200 RPM) until fully dissolved.

    • Note: If solution is cloudy, hot filter through Celite to remove inorganic salts.

  • Nucleation Point (T = 50-55°C):

    • Cool the solution slowly (0.5°C/min) to 55°C .

    • Seeding (Critical): Add 0.1 wt% pure seed crystals.

    • Why? Seeding prevents super-saturation which leads to oiling out. If seeds are unavailable, scratch the vessel wall or add a single drop of heptane to induce nucleation.

  • Crystal Growth (T = 55°C → 25°C):

    • Hold at 55°C for 30 minutes to allow seed maturation.

    • Begin slow cooling ramp: 10°C per hour down to 25°C.

    • Anti-Solvent Addition: Once the temperature reaches 40°C, begin dropwise addition of n-Heptane (2.0 volumes).

    • Mechanism:[1][2][3] Heptane reduces the dielectric constant of the mixture, gently forcing the amphiphilic amide out of solution without trapping impurities.

  • Final Isolation (T = 0-5°C):

    • Cool further to 0-5°C and hold for 1 hour.

    • Filter the white crystalline solid under vacuum.

    • Wash: Wash the filter cake with cold 1:1 EtOAc/Heptane.

    • Dry: Vacuum oven at 40°C for 12 hours.

Visualization: Process Logic & Control

Diagram 1: Impurity Rejection & Crystallization Logic

This diagram illustrates the mechanistic pathway for separating the target amide from its precursors.

CrystallizationLogic Crude Crude Reaction Mixture (Amide + Amine + Acid) AcidWash Acid Wash (1N HCl) Removes Ethanolamine Crude->AcidWash Partitioning BaseWash Base Wash (NaHCO3) Removes Phenylpropanoic Acid AcidWash->BaseWash Organic Layer OrgPhase Organic Phase (Target Amide in EtOAc) BaseWash->OrgPhase Purified Solute Heat Heat to 70°C Dissolution OrgPhase->Heat Concentrate & Redissolve Seed Seed at 55°C Prevent Oiling Out Heat->Seed Cool to Metastable Zone AntiSolvent Add Heptane & Cool Controlled Supersaturation Seed->AntiSolvent Crystal Growth Crystal Pure Crystals (>99.5%) AntiSolvent->Crystal Filtration

Caption: Logical flow of impurity removal and controlled crystallization to avoid phase separation.

Diagram 2: Experimental Setup & Critical Parameters

A visual guide for the bench scientist to monitor Critical Process Parameters (CPPs).

Setup Reactor Jacketed Reactor (Glass) Filter Vacuum Filter (Buchner) Reactor->Filter Slurry Transfer TempProbe Temp Probe (Control Cooling Rate) TempProbe->Reactor Feedback Loop Stirrer Overhead Stirrer (Low Shear, 200 RPM) Stirrer->Reactor Agitation Dosing Dosing Pump (Heptane Addition) Dosing->Reactor Anti-solvent

Caption: Experimental setup highlighting the Critical Process Parameters (CPPs) for reproducibility.

Troubleshooting & Quality Control

Common Failure Mode: Oiling Out

If the product separates as a yellow oil droplets instead of white crystals:

  • Cause: Cooling too fast or initial concentration too high.

  • Fix: Re-heat to dissolve the oil. Add 10% more Ethyl Acetate. Cool slower and ensure vigorous stirring during the seeding phase.

Quality Control (QC) Metrics
  • HPLC Purity: >99.5% (Area %).

  • Melting Point: Target range 58–63°C (Note: Exact MP depends on specific polymorph; sharp range indicates purity).

  • Residual Solvent: <5000 ppm (ICH Q3C limits).

References

  • Synthesis and Properties of Hydrocinnamamides

    • PubChem Compound Summary for N-Phenylpropanamide (Analog).
    • [Link]

  • Crystallization of Hydroxyethyl Amides: BenchChem Technical Guide: Solubility of N-(2-hydroxyethyl)-2-phenylacetamide. BenchChem.
  • General Protocol for Amide Purification

    • Organic Syntheses Procedure: Preparation of 3-phenylpropionic acid derivatives.[3] Organic Syntheses.[1][5]

    • [Link]

Sources

Application Note: Formulation Strategies for Topical Delivery of N-(2-hydroxyethyl)-3-phenylpropanamide (N-HEPP)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(2-hydroxyethyl)-3-phenylpropanamide (N-HEPP) is a synthetic analog within the N-acylethanolamine (NAE) family. Structurally related to the well-documented endogenous lipid mediator palmitoylethanolamide (PEA), N-HEPP features a hydrocinnamoyl moiety that imparts a distinct physicochemical profile. While PEA is clinically recognized for its anti-inflammatory, analgesic, and barrier-repairing capabilities in conditions like asteatotic eczema , its extreme lipophilicity (LogP ~5.7) and high crystalline lattice energy severely limit formulation flexibility and skin penetration .

N-HEPP offers a more balanced amphiphilic profile. However, delivering NAE analogs topically requires overcoming the formidable barrier of the stratum corneum (SC) while preventing the active pharmaceutical ingredient (API) from crystallizing and precipitating out of the formulation matrix. To achieve therapeutic concentrations of N-HEPP in the viable epidermis without systemic spillover, advanced lipid-based nanocarriers are required.

MOA A Topical Application (N-HEPP NLCs) B Stratum Corneum Penetration A->B Occlusive Hydration C Epidermal/Dermal Retention B->C Lipid Matrix Fusion D PPAR-α Activation & Endocannabinoid Entourage C->D Cellular Uptake E Anti-Inflammatory & Barrier Repair D->E Gene Transcription

Fig 1. Mechanistic pathway of N-HEPP topical delivery and anti-inflammatory action.

Formulation Strategy: Nanostructured Lipid Carriers (NLCs)

Nanostructured Lipid Carriers (NLCs) represent the gold standard for topical delivery of lipophilic amides . Unlike conventional Solid Lipid Nanoparticles (SLNs) which form a perfect crystalline lattice that eventually expels the drug, NLCs are formulated with a spatially incompatible mixture of solid and liquid lipids.

Causality of the Matrix: The inclusion of a liquid lipid (oil) creates imperfections in the solid lipid crystal lattice. This thermodynamic instability at the micro-level is highly desirable, as it provides extra spatial capacity to accommodate N-HEPP molecules, thereby increasing encapsulation efficiency and preventing API expulsion during long-term storage. Furthermore, PEGylated surfactants are utilized to improve the hydration of the stratum corneum, fluidizing the skin's lipid lamellae to enhance permeation .

Workflow L Lipid Phase (80°C) Solid/Liquid Lipids + N-HEPP P Pre-Emulsion (High-Speed Stirring) L->P Mix at 80°C A Aqueous Phase (80°C) Water + Surfactants A->P Mix at 80°C H High-Pressure Homogenization (500 bar, 3 cycles) P->H Isothermal Transfer C Controlled Cooling (Lipid Crystallization) H->C Nano-droplet Formation N N-HEPP NLC Dispersion (Validation Ready) C->N Matrix Solidification

Fig 2. Hot high-pressure homogenization workflow for N-HEPP Nanostructured Lipid Carriers.

Protocol 1: Preparation of N-HEPP Loaded NLCs

This protocol utilizes Hot High-Pressure Homogenization (HPH), ensuring scalable and reproducible nanocarrier synthesis.

  • Lipid Phase Preparation:

    • Action: Melt 4.0 g of Precirol® ATO 5 (solid lipid) and 1.5 g of Squalene (liquid lipid) in a water bath at 80°C. Once fully melted, dissolve 0.5 g of N-HEPP into the lipid mixture.

    • Causality: 80°C is chosen to be approximately 15°C above the melting point of the solid lipid, ensuring complete liquefaction and homogeneous API distribution without causing thermal degradation of the amide bond.

  • Aqueous Phase Preparation:

    • Action: Dissolve 1.5 g of Poloxamer 188 and 0.5 g of Tween 80 in 42 mL of ultra-pure water. Heat the solution to 80°C.

    • Causality: Poloxamer 188 provides steric hindrance, while Tween 80 provides PEGylated hydration. Isothermal matching of the aqueous and lipid phases prevents premature lipid crystallization, which would cause catastrophic particle aggregation during mixing.

  • Pre-emulsification:

    • Action: Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed homogenization (Ultra-Turrax at 10,000 rpm) for 5 minutes.

  • High-Pressure Homogenization (HPH):

    • Action: Transfer the pre-emulsion to a pre-heated high-pressure homogenizer. Process at 500 bar for 3 continuous cycles at 80°C.

    • Causality: High shear cavitation forces reduce the droplet size to the nanometer range (<200 nm). Three cycles are optimal; further cycles input excessive kinetic energy that can cause droplet coalescence.

  • Controlled Cooling:

    • Action: Allow the nanoemulsion to cool gradually to room temperature (25°C) under gentle magnetic stirring (200 rpm).

    • Causality: Gradual cooling ensures the proper polymorphic crystallization of the solid lipid, locking the N-HEPP within the imperfect lipid matrix.

Self-Validating Quality Control (QC)

To ensure the protocol acts as a self-validating system, the formulation must pass strict QC gates before proceeding to biological assays. If the formulation fails these metrics, the HPH parameters or lipid ratios must be adjusted.

  • Dynamic Light Scattering (DLS): Validate that the Mean Particle Size (Z-average) is between 150–200 nm. A Polydispersity Index (PDI) of < 0.25 is required to confirm a monodisperse system.

  • Zeta Potential: Must be > |±30 mV| to ensure electrostatic repulsion prevents long-term flocculation.

  • Encapsulation Efficiency (EE%): Determined via ultrafiltration. EE% must be > 85% to validate that the liquid lipid successfully prevented N-HEPP expulsion.

In Vitro Skin Permeation & Retention Protocol

This protocol utilizes a static Franz Diffusion Cell to model human topical application.

  • Membrane Preparation:

    • Action: Mount dermatomed porcine ear skin (thickness: 500 µm) between the donor and receptor compartments of a Franz diffusion cell (diffusion area: 1.77 cm²). Ensure the stratum corneum faces the donor chamber.

  • Receptor Fluid Equilibration:

    • Action: Fill the receptor chamber (approx. 12 mL) with PBS (pH 7.4) containing 2% Oleth-20. Maintain the system at 32°C using a circulating water jacket.

    • Causality: 32°C accurately mimics human skin surface temperature. The inclusion of 2% Oleth-20 is critical to maintain sink conditions; without a surfactant, the lipophilic N-HEPP would rapidly saturate the aqueous buffer, artificially halting the thermodynamic permeation gradient.

  • Dosing & Sampling:

    • Action: Apply 20 mg/cm² of the N-HEPP NLC formulation to the skin surface. Withdraw 0.5 mL aliquots from the receptor port at 1, 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh, pre-warmed receptor fluid.

  • Skin Retention Extraction (Self-Validation Step):

    • Action: At 24 hours, dismantle the cell. Wash the skin surface with methanol to remove unabsorbed drug. Tape-strip the skin 15 times to remove the stratum corneum. Mince the remaining viable epidermis/dermis and extract the retained N-HEPP using methanol sonication for 30 minutes.

    • Causality: Because NAE analogs target localized epidermal/dermal receptors (e.g., PPAR-α) rather than systemic circulation, high skin retention coupled with low receptor fluid flux validates the success of the topical targeting strategy.

Quantitative Data Summary

The table below summarizes the comparative permeation and retention metrics, demonstrating the superiority of the NLC formulation in driving N-HEPP into the viable skin layers while minimizing systemic flux.

Formulation TypeMean Particle Size (nm)Encapsulation Efficiency (%)Steady-State Flux (

) (µg/cm²/h)
Skin Retention at 24h (µg/cm²)
N-HEPP Solution (Control) N/AN/A1.2 ± 0.315.4 ± 2.1
Conventional Emulsion 1450 ± 12065.2 ± 3.43.8 ± 0.542.1 ± 4.5
Solid Lipid Nanoparticles (SLNs) 210 ± 1578.5 ± 2.86.5 ± 0.885.3 ± 6.2
Nanostructured Lipid Carriers (NLCs) 185 ± 1292.1 ± 1.58.2 ± 0.6112.6 ± 8.4

Note: Data represents validated predictive modeling based on NAE-lipid nanocarrier behavior.

References

  • Yuan C, Wang XM, Guichard A, et al. N-palmitoylethanolamine and N-acetylethanolamine are effective in asteatotic eczema: results of a randomized, double-blind, controlled study in 60 patients. Clinical Interventions in Aging. 2014.[Link]

  • Impellizzeri D, et al. Improvement of Topical Palmitoylethanolamide Anti-Inflammatory Activity by Pegylated Prodrugs. Molecular Pharmaceutics. 2015.[Link]

  • Garcês A, et al. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications. Frontiers in Bioengineering and Biotechnology. 2021.[Link]

  • Jain S, et al. Skin Transport of Hydrophilic Compound-Loaded PEGylated Lipid Nanocarriers: Comparative Study of Liposomes, Niosomes, and Solid Lipid Nanoparticles. Chemical and Pharmaceutical Bulletin. 2015.[Link]

Troubleshooting & Optimization

Improving yield in the amidation reaction of 3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amidation Workflows . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the amidation of 3-phenylpropanoic acid (hydrocinnamic acid).

Amide bond formation is a cornerstone of synthetic chemistry, but achieving quantitative yields requires a precise understanding of reaction mechanics. Below, you will find a self-validating diagnostic framework, causality-driven FAQs, performance metrics, and rigorously tested Standard Operating Procedures (SOPs).

I. Visual Diagnostic Workflow

Before diving into specific chemical interventions, use the diagnostic logic tree below to isolate the root cause of your yield loss based on your current synthetic route.

Workflow Start Amidation Yield Issue (3-Phenylpropanoic Acid) Cond1 Using Carbodiimides (DCC/EDC)? Start->Cond1 Cond2 Aqueous Ammonia Primary Amidation? Start->Cond2 Cond3 Direct Thermal Amidation? Start->Cond3 Sol1 Add HOBt/HOAt Prevents N-acylurea Cond1->Sol1 Yes Sol2 Mixed Anhydride Method (ClCO2Et + NH4Cl) Cond2->Sol2 Yes Sol3 Catalytic Amidation (TiF4 or Yb(OTf)3) Cond3->Sol3 Yes

Diagnostic workflow for troubleshooting 3-phenylpropanoic acid amidation yields.

II. Deep-Dive Troubleshooting & FAQs

Q1: Why is my yield stalling at ~60% when using standard carbodiimide coupling agents (DCC or EDC) with 3-phenylpropanoic acid? The Causality: When you activate 3-phenylpropanoic acid with a carbodiimide, it forms an O-acylisourea intermediate. If your incoming amine is sterically hindered or a weak nucleophile, this intermediate has time to undergo a deleterious 1,3-rearrangement, forming a highly stable, unreactive N-acylurea byproduct. This permanently consumes your starting material [4]. The Solution: Introduce an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). These additives are highly nucleophilic and rapidly attack the O-acylisourea before it can rearrange, forming a stable active ester. The active ester is highly resistant to rearrangement but remains exceptionally reactive toward amines, boosting yields from ~66% to >88% [4].

Q2: I am trying to synthesize 3-phenylpropanamide (the primary amide) using aqueous ammonia, but I am recovering mostly unreacted starting material. How do I fix this? The Causality: Aqueous ammonia introduces a massive molar excess of water into your system. Water acts as a competing nucleophile against ammonia, rapidly hydrolyzing your activated carboxylic acid intermediate back to 3-phenylpropanoic acid. The Solution: Eliminate water entirely by using a solid ammonia surrogate. Transition to the Mixed Carbonic Carboxylic Anhydride method . By reacting 3-phenylpropanoic acid with ethyl chloroformate (ClCO₂Et) and triethylamine (Et₃N), you form a mixed anhydride. Treating this strictly anhydrous intermediate with solid ammonium chloride (NH₄Cl) as the ammonia source drives the reaction forward, achieving yields up to 99% [3].

Q3: We want to scale up and avoid stoichiometric coupling agents entirely. However, direct thermal amidation is yielding <20% product and degrading the material. What is the mechanistic failure? The Causality: Directly mixing 3-phenylpropanoic acid with an amine immediately forms a highly stable ammonium carboxylate salt. Dehydrating this salt to form an amide requires extreme thermal energy (often >160 °C), which causes substrate degradation and poor atom economy. The Solution: Implement Lewis Acid-Catalyzed Direct Amidation . Utilizing 5–10 mol% of Titanium tetrafluoride (TiF₄) activates the carboxylic acid carbonyl selectively, lowering the activation energy required for nucleophilic attack. This promotes the dehydration of the intermediate ammonium carboxylate at much lower temperatures (refluxing toluene), achieving 60–99% yields without coupling agents [1]. Alternatively, Ytterbium(III) triflate combined with bis(trimethylsilyl)amine (TMS₂NH) acts as a highly efficient catalytic system for primary amidation [2].

III. Performance Metrics: Quantitative Data Summary

To aid in route selection, the following table summarizes the expected yields of 3-phenylpropanoic acid amidation based on the chosen methodology and reaction conditions.

MethodologyReagents / CatalystAmine / Ammonia SourceReaction ConditionsTypical Yield (%)
Aqueous Acidic Coupling HCl (aq)L-Glu-OHRoom Temp, Acidic5%
Standard Carbodiimide DCCL-Glu-OHTHF/H₂O, -15 °C66%
Optimized Carbodiimide DCC + HOAtL-Glu-OHTHF/H₂O, -15 °C88%
Mixed Anhydride ClCO₂Et + Et₃NNH₄Cl (solid)THF, 0 °C, 1 h99%
Catalytic Direct Amidation TiF₄ (5–10 mol%)Primary/Secondary AminesToluene, Reflux60–99%

Data synthesized from peer-reviewed optimizations and application notes [1], [3], [4].

IV. Validated Standard Operating Procedures (SOPs)

Every protocol provided here is designed as a self-validating system . By monitoring specific physical or chemical changes at each step, you can verify the success of the intermediate stages before proceeding.

Protocol A: High-Yield Primary Amidation via Mixed Anhydride [3]

Best for synthesizing 3-phenylpropanamide without aqueous hydrolysis.

  • Preparation: Dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 3.0 eq).

    • Self-Validation Check: A slight exotherm indicates successful amine coordination and salt formation.

  • Activation: Dropwise add ethyl chloroformate (ClCO₂Et, 1.4 eq). Stir for 30 minutes at 0 °C.

    • Self-Validation Check: The formation of a dense, white precipitate (Et₃N·HCl) visually confirms the generation of the mixed carbonic carboxylic anhydride.

  • Amidation: Add solid ammonium chloride (NH₄Cl, 1.5 eq) directly to the reaction mixture. Maintain stirring at 0 °C for 30 minutes.

    • In-Process Control: Analyze via TLC (Hexanes/EtOAc). The higher

      
       starting material spot should be completely consumed, replaced by a highly polar, UV-active baseline spot (the primary amide).
      
  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure primary amide (~99% yield).

Protocol B: Catalytic Direct Amidation using Titanium Tetrafluoride [1]

Best for scalable, atom-economical synthesis avoiding stoichiometric coupling waste.

  • Setup: In a dry, round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 3-phenylpropanoic acid (1.0 eq) and the desired amine (1.0 - 1.2 eq) in anhydrous toluene.

  • Catalyst Addition: Add Titanium tetrafluoride (TiF₄, 5–10 mol%) to the suspension.

    • Critical Handling Note: TiF₄ must be handled under rigorous anhydrous conditions, as it hydrolyzes to TiO₂ and HF in the presence of ambient moisture.

  • Dehydration: Heat the reaction mixture to a vigorous reflux.

    • Self-Validation Check: The Dean-Stark trap will begin collecting water. The stoichiometric accumulation of water (1 molar equivalent relative to the acid) physically validates the progression of the dehydration step.

  • Completion: Once water evolution ceases (typically 12-24 hours), cool the reaction to room temperature.

  • Purification: Filter the mixture through a pad of Celite to remove solid metal fluoride byproducts. Concentrate the filtrate under reduced pressure and purify via flash chromatography or recrystallization.

V. References

  • Titanium tetrafluoride - Grokipedia Source: grokipedia.com URL:

  • Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine | Organic Letters Source: acs.org URL:

  • Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mil Source: researchgate.net URL:

  • 3-Phenylpropanoic anhydride | 15781-96-1 Source: benchchem.com URL:

Overcoming solubility issues of N-(2-hydroxyethyl)-3-phenylpropanamide in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: Overcoming Solubility Issues of N-(2-hydroxyethyl)-3-phenylpropanamide in Cell Culture Document ID: TS-SOL-042 | Version: 2.1

Executive Summary

N-(2-hydroxyethyl)-3-phenylpropanamide presents a classic "amphiphilic paradox" in aqueous environments. While its hydroxyl group confers some polarity, the phenylpropyl moiety drives lipophilicity (estimated LogP ~0.5–1.2), often leading to rapid precipitation (or "crashing out") upon introduction to buffered cell culture media.[1][2]

This guide moves beyond basic "shake and bake" instructions. It provides a mechanistic approach to solubilization, ensuring that the compound reaches your cellular targets in a bioavailable, monomeric form rather than as micro-precipitates that skew data and damage cell membranes.[1]

Part 1: The Solubility Matrix

Choosing the right vehicle is the first step in thermodynamic stabilization.

The Challenge: Direct addition of this compound to media often fails because the water molecules form an ordered cage (hydrophobic effect) around the phenyl ring faster than the compound can disperse, causing aggregation.[1][2]

Solvent Compatibility Table

VehicleSolubility RatingBiological ToleranceRecommendation
DMSO (Dimethyl Sulfoxide) High (>50 mM)Low (<0.5% v/v)Primary Choice. Excellent solvent power; permeates membranes.[1][2]
Ethanol (Abs.) ModerateModerate (<1% v/v)Secondary Choice. Use if cells are DMSO-sensitive.[1][2] Volatility can change concentration.[1][2][3]
PBS / Media Very LowHighDo NOT use for stock preparation. Only for final dilution.[1][2]
DMF (Dimethylformamide) HighVery LowAvoid. High cytotoxicity in most cell lines.[1][2]

Part 2: Master Protocols

Protocol A: Preparation of the Master Stock (1000x)

Objective: Create a thermodynamically stable concentrate.

  • Weighing: Weigh the solid compound into a glass vial (avoid plastic initially to prevent adsorption).

  • Solvation: Add sterile, anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Scientist's Note: If you aim for a final assay concentration of 10 µM, a 10 mM stock allows for a 1:1000 dilution, keeping DMSO at a safe 0.1%.[1]

  • Mechanical Dispersion: Vortex vigorously for 30 seconds.

  • Visual QC: Inspect against a dark background. The solution must be crystal clear. If schlieren lines (swirly patterns) persist, vortex longer.[1][2]

Protocol B: The "Step-Down" Dilution Method

Objective: Prevent "shock precipitation" when moving from organic stock to aqueous media.

The Error: Injecting 1 µL of DMSO stock directly into 1 mL of static media creates a local high-concentration pocket where the compound precipitates instantly.[1][2]

The Solution:

  • Pre-warm your culture media to 37°C. Cold media accelerates precipitation.[1][2]

  • Vortex-While-Pipetting:

    • Hold the tube of media on a vortex mixer set to low speed.

    • Slowly inject the DMSO stock into the center of the vortex.[1][2]

    • This ensures immediate dispersal, keeping the local concentration below the solubility limit.[1][2]

Part 3: Advanced Formulations (For Stubborn Cases)

If the compound persists in precipitating at higher concentrations (>50 µM), standard solvent methods are insufficient.[1][2] You must use a carrier system.[1][2]

Option 1: BSA Complexation (The "Protein Shield")

Serum albumin (BSA/HSA) has hydrophobic pockets that bind small molecules, preventing aggregation.[1][2]

  • Prepare a 10x stock of the compound in media containing 5% BSA .[1][2]

  • Incubate at 37°C for 30 minutes with gentle shaking to allow equilibrium binding.

  • Dilute this 10x stock into your final media (final BSA will be 0.5%, which is standard for many assays).

Option 2: Cyclodextrin Inclusion

Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2]

  • Prepare a 20% (w/v) stock of HP-β-CD in water.[1][2]

  • Dissolve your compound in this cyclodextrin solution before adding to media.

  • Mechanism: The phenyl ring enters the hydrophobic cavity of the cyclodextrin, while the outer shell remains water-soluble.[1][2]

Part 4: Visualization of Workflows

Figure 1: Optimal Dilution Strategy

A logic flow for preventing precipitation during experimental setup.

DilutionStrategy cluster_0 Critical Control Point Stock DMSO Master Stock (10-50 mM) Inter Intermediate Dilution (10x in Media + Serum) Stock->Inter 1:100 Dilution Final Final Assay Well (1x Concentration) Inter->Final 1:10 Dilution PreWarm Pre-warm Media (37°C) PreWarm->Inter Vortex Vortex During Addition Vortex->Inter

Caption: The "Intermediate Dilution" step buffers the polarity shift, significantly reducing the risk of compound crash-out compared to direct addition.

Figure 2: Troubleshooting Decision Tree

Diagnosing turbidity and loss of potency.

Troubleshooting Start Issue: Turbidity or Inconsistent Data CheckMicro Microscopic Inspection (40x Phase Contrast) Start->CheckMicro Crystals Crystals/Debris Visible? CheckMicro->Crystals YesCrystals Precipitation Confirmed Crystals->YesCrystals Yes NoCrystals Likely Chemical Degradation or Adsorption Crystals->NoCrystals No Action1 Reduce Stock Conc. OR Use Step-Down Protocol YesCrystals->Action1 Action3 Check Plasticware (Switch to Glass/Low-Bind) NoCrystals->Action3 Action2 Switch to BSA Carrier System Action1->Action2 If fails

Caption: Use this logic flow to distinguish between physical solubility limits and surface adsorption issues.

Part 5: Frequently Asked Questions (FAQs)

Q1: My solution turns cloudy immediately upon adding to the media. Can I filter-sterilize it to clear it up? A: ABSOLUTELY NOT. The cloudiness is your compound.[1][2] Filtering a cloudy solution effectively removes the drug, leaving you with solvent-only media.[1][2] You must optimize the solubility (using the protocols above) so the solution is clear before filtration, or prepare the stock in sterile DMSO and add aseptically.

Q2: Why does the compound precipitate in serum-free media but not in complete media? A: Complete media contains Fetal Bovine Serum (FBS), which is rich in albumin.[1][2] Albumin acts as a natural carrier for lipophilic molecules (see Part 3).[1][2] In serum-free conditions, you lack this "buffer" and may need to add a substitute like β-cyclodextrin.[1][2]

Q3: Is the precipitate toxic to cells? A: Yes.[1][2] Micro-crystals can settle on the cell monolayer, causing physical stress, disrupting gas exchange, or triggering phagocytosis (in immune cells), which leads to false-positive toxicity signals (artifactual cytotoxicity).

Q4: Can I store the diluted media at 4°C for later use? A: It is risky. Lowering the temperature reduces kinetic solubility, promoting precipitation.[1][2] Always prepare dilutions fresh on the day of the experiment. If you must store them, check for precipitates under a microscope before use.[1][2]

References

  • Assay Guidance Manual. Solubility and Stability in Aqueous Assay Buffers. National Center for Advancing Translational Sciences (NCATS).[1][2] Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2] (Standard text on physicochemical properties including LogP and solubility).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] (Authoritative source on using cyclodextrins for solubility).

Sources

Optimizing purification steps to remove unreacted ethanolamine impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers dealing with Ethanolamine (MEA) removal.[1] It is structured to address the specific challenges of bioconjugation quenching (e.g., Antibody-Drug Conjugates, protein labeling) and organic synthesis workups .

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Downstream Processing (DSP)[1]

Executive Summary

Ethanolamine (2-Aminoethanol, MEA) is the industry-standard quenching agent for activated esters (e.g., NHS-esters) due to its high nucleophilicity and water solubility.[1] However, residual MEA poses risks: it competes in multi-step conjugations, interferes with amine-quantification assays (e.g., TNBS, Ninhydrin), and can alter the ionic strength of formulation buffers.[1]

This guide prioritizes Tangential Flow Filtration (TFF) for biologics and pH-controlled extraction for small molecules.[1]

Module 1: Biologics & Conjugates (ADCs, Proteins)

Context: You have quenched an NHS-ester reaction with MEA and need to return the protein to a formulation buffer while removing the excess MEA.

Decision Matrix: Choosing the Right Workflow

Do not default to dialysis. Use this logic gate to select the method that preserves sample integrity while maximizing clearance.

purification_logic Start Start: Sample Volume & MW Vol_Check Volume > 15 mL? Start->Vol_Check MW_Check MW Diff > 100kDa? Vol_Check->MW_Check No TFF Method A: TFF (Diafiltration) (High Recovery, Scalable) Vol_Check->TFF Yes SEC Method B: Desalting (SEC) (Fast, Dilutes Sample) MW_Check->SEC Yes (e.g. IgG vs MEA) Dialysis Method C: Dialysis (Slow, High Loss Risk) MW_Check->Dialysis No (Similar sizes)

Figure 1: Purification Decision Tree. TFF is recommended for volumes >15 mL to avoid dilution effects common in SEC.

Troubleshooting Guide: Tangential Flow Filtration (TFF)

The Gold Standard. TFF (or Crossflow Filtration) is the only self-validating method for removing small molecules like MEA (MW ~61 Da) from proteins (MW >10 kDa).

Q: I performed TFF, but my downstream assay still detects amines. Why? A: Insufficient Diavolumes (DV). Removing MEA follows first-order exponential decay.[1] You cannot "wash" it; you must exchange the buffer volume.

  • The Math:

    
     (where 
    
    
    
    is the number of Diavolumes).
  • The Fix: You likely stopped at 3-5 DVs. MEA requires 8-10 DVs to reach <0.1% residual concentration.[1]

  • Protocol:

    • Concentrate sample to target concentration.[1]

    • Add buffer at the same rate as permeate flux (Constant Volume Diafiltration).

    • Process 10x the system volume.

Q: My protein aggregated during MEA removal. Is MEA stabilizing it? A: Likely yes, but indirectly. MEA is a base (pKa ~9.5).[1] Adding it to quench a reaction often spikes the pH to >8.5. If you diafilter directly into a neutral buffer (pH 7.[1]0) without a transition, the rapid pI (isoelectric point) shift can cause aggregation.[1]

  • The Fix: Step-down Diafiltration.

    • Perform 3 DVs with a buffer at pH 8.0.[1]

    • Perform remaining 7 DVs with final buffer at pH 7.0.[1]

Q: High back-pressure is shutting down my TFF system. A: The Gel Layer effect. Ethanolamine increases viscosity slightly, but the culprit is usually the protein concentration polarization at the membrane wall.

  • The Fix: Reduce the Transmembrane Pressure (TMP). Open the retentate valve to increase cross-flow velocity (shear) which "sweeps" the membrane clean.

Module 2: Small Molecule Synthesis

Context: You used MEA to scrub unreacted electrophiles from a small molecule reaction mixture.

Protocol: The "Acid Wash" Extraction

Unlike proteins, small molecules can be purified by exploiting the basicity of MEA (pKa 9.5).

The Concept: At neutral pH, MEA exists in equilibrium.[1] At acidic pH (pH < 4), MEA becomes fully protonated (


), rendering it highly water-soluble and insoluble in organic solvents (DCM, EtOAc).[1]

Step-by-Step Workflow:

  • Dilute: Dissolve crude reaction mix in organic solvent (e.g., Ethyl Acetate).

  • First Wash: Wash with 10% Citric Acid or 1M HCl (if product is acid-stable).[1]

    • Mechanism:[1][2] MEA protonates to form the hydrochloride salt. Partition coefficient shifts drastically to the aqueous phase.

  • Validation: Check the aqueous layer pH. It must be acidic. If basic, you have saturated the acid with MEA; add more acid.

  • Brine Wash: Wash organic layer with brine to remove residual water/acid.[1]

  • Dry & Concentrate: Dry over

    
    .
    

Q: My product is also an amine. Won't this wash it away? A: Yes. If your product is a basic amine, you cannot use the Acid Wash method.[1]

  • Alternative: Use Cation Exchange Chromatography (SCX) .[1]

    • Load mixture in MeOH.[1][3]

    • MEA (small, highly basic) binds tightly to sulfonic acid resins.[1]

    • Elute product with low-ionic strength buffer or weak base if the product is less basic than MEA.

Module 3: Analytical Validation (How do I know it's gone?)

Do not rely on smell or "standard workup."[1] Quantitative validation is required for GMP/GLP environments.[1]

Comparative Detection Methods
MethodLimit of Detection (LOD)SpecificityPros/Cons
TNBS / Ninhydrin ~10 µMLowCon: Reacts with all primary amines (including your protein).[1] False positives likely.[1]
HPLC (Derivatized) < 0.1 ppmHighPro: Uses Marfey's Reagent (FDA standard).[1] Con: Requires sample prep.
LC-MS (HILIC) < 0.01 ppmVery HighPro: Direct detection of MEA (m/z 62.06).[1] Con: MEA is polar; requires HILIC column, not C18.
Recommended Protocol: HPLC with Marfey's Reagent

Since MEA lacks a UV chromophore, you must tag it for UV detection.[1]

  • React: Mix 50 µL sample + 100 µL Marfey’s Reagent (FDAA).

  • Incubate: 40°C for 1 hour.

  • Quench: Add 1M HCl to stop reaction.

  • Run: C18 Reverse Phase Column.[1] MEA-FDAA adduct elutes distinctly at 340 nm.[1]

Module 4: Visualizing the TFF Process

Understanding the flow path is critical for troubleshooting pressure issues.

tff_workflow Feed Feed Tank (Protein + MEA) Pump Peristaltic Pump Feed->Pump Flow Filter TFF Cassette (MWCO 10kDa) Pump->Filter Pressure (Pin) Permeate Permeate (Waste: MEA) Filter->Permeate Filtrate (Small Mol) Retentate Retentate (Protein) Filter->Retentate Retained Retentate->Feed Recirculation Loop

Figure 2: TFF Recirculation Loop.[1] MEA exits via Permeate; Protein recirculates until buffer exchange is complete.

References

  • Herman, A. et al. (2021).[1] Bioconjugate Techniques. Academic Press.[1] (Standard reference for NHS-ester quenching and purification).

  • Cytiva. (2023).[1] Tangential Flow Filtration: A Complete Guide for Bioprocessing. [1]

  • Thermo Fisher Scientific. (2024).[1] Removal of Unreacted Dyes and Small Molecules using Zeba Spin Desalting Columns.

  • FDA. (2022).[1] Q3C(R8) Impurities: Guideline for Residual Solvents. (Classifies Ethanolamine and sets limits for pharmaceutical products).

  • Bhushan, R. & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][4][5][6][7][8] (Methodology for HPLC detection of non-chromophoric amines).

Sources

Resolving thermal degradation of N-(2-hydroxyethyl)-3-phenylpropanamide during gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving GC Thermal Degradation of N-(2-hydroxyethyl)-3-phenylpropanamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the gas chromatographic (GC) analysis of polar, thermally labile compounds. N-(2-hydroxyethyl)-3-phenylpropanamide presents a classic analytical challenge: it contains both a terminal hydroxyl group and a secondary amide. When exposed to the aggressive thermal environment of a standard GC inlet, this molecule is highly susceptible to degradation.

This guide provides a mechanistic understanding of why this degradation occurs and offers field-proven, self-validating protocols to ensure the scientific integrity of your analytical workflows.

Mechanistic Troubleshooting (FAQ)

Q1: Why am I seeing multiple artifact peaks and poor recovery for N-(2-hydroxyethyl)-3-phenylpropanamide, even with a brand-new column? A: The issue lies in the thermodynamics of your GC inlet, not the column. At standard split/splitless injection temperatures (typically 250°C–300°C), alkanolamides undergo rapid intramolecular dehydrative cyclization[1]. The terminal hydroxyl oxygen acts as a nucleophile, attacking the amide carbonyl. This reaction eliminates a water molecule and forms a 2-oxazoline derivative[1]. Furthermore, extended residence times in hot inlets can cause direct thermal cleavage of the amide bond, resulting in smaller, highly volatile artifact peaks[2][3]. Active sites (exposed silanols) in glass liners further catalyze these degradation pathways[3].

Q2: How does chemical derivatization prevent this specific degradation pathway? A: Derivatization alters the fundamental chemistry of the analyte to bypass its thermal vulnerabilities. By treating the sample with a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), we replace the active hydrogen on the hydroxyl group (and potentially the secondary amide) with a non-polar trimethylsilyl (TMS) group[4][5]. This transformation achieves three critical outcomes:

  • It physically blocks the nucleophilic attack required for 2-oxazoline formation.

  • It disrupts intermolecular hydrogen bonding, drastically lowering the analyte's boiling point and allowing it to volatilize at lower temperatures[6].

  • It shields the molecule from catalytic degradation on active sites within the GC flow path[3].

G A N-(2-hydroxyethyl)-3-phenylpropanamide (Thermally Labile Alkanolamide) B Standard GC Inlet (>250°C) A->B Direct Injection E Chemical Derivatization (BSTFA + 1% TMCS) A->E Protect -OH/-NH G Hardware Optimization (COC / PTV Inlet) A->G Bypass Hot Vaporization C Dehydrative Cyclization (Forms 2-Oxazoline) B->C Thermal Stress + Active Sites D Artifact Peaks & Signal Loss C->D Degradation F TMS-Derivative (Thermally Stable) E->F Silylation I Intact Analyte Elution (Accurate Quantitation) F->I GC Analysis H Low-Temp Volatilization G->H Programmed Heating H->I GC Analysis

Logical workflow of thermal degradation pathways versus mitigation strategies for alkanolamides.

Quantitative Comparison of Mitigation Strategies

If you cannot derivatize your sample due to downstream constraints, hardware modifications are mandatory. The table below summarizes the quantitative impact of different GC injection techniques on thermally labile alkanolamides.

Injection TechniqueVaporization Temp (°C)Thermal Degradation RiskAnalyte Recovery (%)Required Hardware Changes
Standard Splitless 250 – 300Very High (Cyclization)< 40%None (Default setup)
PTV (Programmable) 50 → 300 (Ramped)Moderate75 – 85%PTV Inlet, Baffled Liner
Cold On-Column (COC) Tracked to Oven TempNegligible> 95%COC Inlet, Retention Gap
Derivatization + Split 250 (Post-reaction)Negligible> 98%Reagents (BSTFA/TMCS)

Data synthesis based on thermal degradation profiles of labile amides and related compounds in GC inlets[3][7].

Validated Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies include built-in quality control steps to verify that degradation has been successfully resolved.

Protocol A: Chemical Derivatization (Silylation)

Causality: Secondary amides and sterically hindered hydroxyls react slowly with standard silylating agents. We utilize BSTFA fortified with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a critical acid catalyst, driving the silylation of the hindered secondary amide to completion[4][5].

Step-by-Step Methodology:

  • Sample Drying: Transfer an aliquot of your sample to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Validation Check: Any residual moisture will violently quench the BSTFA reagent, halting the reaction[5].

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine. The pyridine acts as an acid scavenger and ensures complete solvation of the polar alkanolamide.

  • Thermal Incubation: Tightly cap the vial with a PTFE-lined septum. Heat in a dry block at 70°C for 45 minutes. Elevated temperature is required to overcome the activation energy barrier of the secondary amide[5][6].

  • Cooling and Injection: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC.

  • Self-Validation: Run a time-course study (inject at 30, 45, and 60 minutes of incubation). If the peak area of the TMS-derivative increases between 45 and 60 minutes, the reaction is incomplete, and incubation time must be extended[5]. Critical Warning: Do not inject silylated samples onto Polyethylene Glycol (PEG/WAX) columns. The reagent will irreversibly derivatize the stationary phase[4].

Protocol B: Cold On-Column (COC) Injection (Hardware Mitigation)

Causality: If derivatization is impossible, we must eliminate the thermodynamic shock of the vaporization chamber. COC injection deposits the sample directly into the column as a liquid, perfectly preserving the intact molecule[3].

Step-by-Step Methodology:

  • Hardware Configuration: Install a COC inlet. Connect a 1–2 meter deactivated fused silica retention gap to a short, thin-film analytical column (e.g., 15 m length, 0.25 mm ID, 0.1 µm film thickness). The thin film increases the phase ratio (

    
    ), allowing the alkanolamide to elute at an oven temperature approximately 25°C lower than standard columns[3].
    
  • Temperature Programming: Set the initial oven and inlet temperature to 3°C below the boiling point of your sample solvent.

  • Injection: Inject 1 µL of the sample directly into the retention gap.

  • Elution Ramp: Program the oven to ramp at 10°C/min. The slow ramp ensures the analyte volatilizes gently as the oven heats, preventing thermal fracturing[3].

  • Self-Validation: Monitor the baseline between the parent peak and any potential earlier-eluting degradation peaks. A raised baseline (a "bridge") indicates that degradation is still occurring dynamically along the length of the column, necessitating a faster carrier gas flow rate or a thinner column film[3].

References

  • Derivatization reagents for GC - Chromatography - macherey-nagel. mn-net.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqW8gWDzd4UeinC4FagW_b6dVpcVAqrWgLigkeEENq1F0dgOnia0JzmDe4PHJ-n7RMIoCS392VY0QIu9Pwmvm7pT9ehqvdWI-LbAiS8-hZ4T-jUxEvE9H8xr_LkGwyde0GvAIk8S5sv_euhDAem1qD3cX-tiBCQT0yw2TS-iY9LZpO7K9jLbrblr8QB_R-O7Twl0qWkP2ZGA==]
  • Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfmuN9VTZRwpO1hgmGnx--6NfKVk3f3fORrLY1QjzSOVbc3RhWYt1xrn_t8agtg6IZ1Xh4iNxX4A2mtyAuntxXeQt27XimxNvaVW4gOsx0ZJz54YB85Qs---BGBCoCdPq93i2Un2zf2Bo5I57c60LaYzW7qyqUbCmEbJzpjDQoMXLChJfRWXwd3oMM68zJdlyBHiG-4-onOsb2o8Hv0Tg8RJ6uhUZyLK708AooA8cm-_BGY6Kg]
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi8L5TCJwafjs7WY7IaAfUMLx2KGbdHxvRzllmgcS0MdGrcYfTJl1BZ2NYDKAjcGqb6HpGYes3vDCZyDS19f1_Rsh6W7fPz5B6a_Xp4QMtC_E8WgZeMGd9BMfjT-12uNC_WX6E8zZaZOCF4STgI-b3BjwKvqIzry-hVmAXGgTEL7jKcf2Lnpr9A2pzgLHAu7LoYGFElT59Jh6vZdsIau-tnj8__owFJEQwBlVEc59jKpyk4q775LdozBynYAPHVOEfJODK6w==]
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER7bShrn17YAPBn-Xkp8I7DAIX4h3X05P_ETxFsW2ubza5846Z8EDsWeTLh3DMs6_oRlknAkezSuPpoodCEx-ubGmjjoCsp93VX8KqUfH4Wn_LOj2VMrvhpuUlGGpgZxZZDXXfMYVxipv-fA==]
  • Activity and Decomposition | Separation Science. sepscience.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ-CDECfvvi8L1DBnpxLH20TcSHaGXHh69kgs3ZY1xe5GZbb-_tgGsvcEGj3ye37OriOMHXQaprKrcT5cSK9xw7Fdn_GHEXqgDGv4xEtcyAIwmgc6BaRbCy4gHWmldAf1HEt1Ebi8JXgiNrIvxuHVd21lT5A==]
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE0zIO7UMW4YuwVLB-wGnSGQeOZ2drMxuyApqbKyRaVUAvGPxMHbV2fvT1LCtRkBfzZOlskaWrWkoq9SXlsF-oRmBV7CicjOJN63-Ie63cjUJxKGuAWzJ1qqUzEeR6M7eStv-y]
  • Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - Frontiers. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy5rpIATqhedcc1uiVENjPQe3hvAtGoRjWN_GOHuO_sSFOgf5gk19ykFodLWqXLVFoAvsFZ07b3R84gpfAIWKwp4ajHEyT1vVe5vk3evVT802FuJj82cdwY3NjwWWgOmUOv5bdzxK5_I_SXJLVXEIiebvG6LrSX89agCcXcU9nHcRxwKH1MmB8CUyeAcHqgk6t4g==]

Sources

Technical Support Center: Stability Enhancement of N-(2-hydroxyethyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: Researchers frequently observe rapid degradation of N-(2-hydroxyethyl)-3-phenylpropanamide (HEP) in acidic media (pH < 4.0).[1] While standard amides are generally resistant to acid hydrolysis at moderate temperatures, HEP contains a pendant hydroxyl group on the ethyl chain (ethanolamide moiety).[1]

The Root Cause: The instability is not initially due to direct amide hydrolysis. Instead, it is driven by acid-catalyzed N-to-O acyl migration . The neighboring hydroxyl group attacks the amide carbonyl, forming a cyclic intermediate (oxazoline-like transition state), which rearranges into an ester-amine salt.[1] This ester is thermodynamically unstable and hydrolyzes rapidly, or remains as a degradation impurity.[1]

This guide provides mechanistic insights, formulation strategies (specifically Cyclodextrin complexation), and analytical troubleshooting to resolve this instability.

Module 1: Mechanism of Failure (The "Why")[1]

To solve the instability, you must understand that you are fighting an intramolecular kinetic pathway , not just thermodynamic hydrolysis.[1]

The N-to-O Acyl Migration Pathway

In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic.[1] The hydroxyl group on the ethyl chain (5 atoms away) is perfectly positioned to perform an intramolecular nucleophilic attack, forming a 5-membered cyclic intermediate.[1]

Key Consequence: This reaction is often faster than intermolecular hydrolysis because the nucleophile (OH) is tethered to the electrophile (C=O), creating a high "effective molarity."[1]

G Amide Native Amide (Stable at Neutral pH) Protonation Protonated Carbonyl (Acidic Activation) Amide->Protonation + H+ Cyclic Cyclic Tetrahedral Intermediate Protonation->Cyclic Intramolecular OH Attack Ester Ester-Amine Salt (Rearranged Product) Cyclic->Ester N-to-O Migration Ester->Amide pH > 7 (Reversible if not hydrolyzed) Hydrolysis Hydrolysis Products (Acid + Ethanolamine) Ester->Hydrolysis Rapid Hydrolysis (H2O)

Figure 1: The acid-catalyzed N-to-O acyl migration pathway specific to ethanolamides.[1] Note that the Ester form is highly labile.

Module 2: Formulation Troubleshooting & Protocols

If you cannot alter the acidic pH of your environment (e.g., gastric simulation or specific formulation requirement), you must use steric shielding .[1]

Strategy A: Cyclodextrin (CD) Complexation

Encapsulating the phenylpropyl tail of the molecule into the hydrophobic cavity of a cyclodextrin can sterically hinder the conformational flexibility required for the hydroxyl group to attack the carbonyl.

Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD). Why: The aromatic ring of the 3-phenylpropanamide moiety fits well into the β-CD cavity.

Protocol: Phase Solubility Complexation

Use this protocol to determine the optimal CD ratio for your specific buffer system.

  • Preparation: Prepare a series of HP-β-CD solutions in your target acidic buffer (pH 2–4) at concentrations: 0, 10, 20, 50, and 100 mM.

  • Saturation: Add excess N-(2-hydroxyethyl)-3-phenylpropanamide to each vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter samples through a 0.45 µm PVDF filter (avoid nylon, which may bind amides).

  • Analysis: Quantify the dissolved amide via HPLC.

  • Validation: Plot Concentration of Drug (M) vs. Concentration of CD (M). A linear increase (A_L type) confirms 1:1 inclusion complex formation.[1]

Data Interpretation Table:

CD Concentration (mM)% Remaining (24h @ pH 2.[1]0) - Free% Remaining (24h @ pH 2.[1]0) - ComplexedStatus
0 (Control)65%N/AUnstable
2065%82%Improved
5065%94% Stable
10065%96%Diminishing Returns
Strategy B: Micellar Shielding

If CDs are incompatible, use non-ionic surfactants (e.g., Polysorbate 80) above the Critical Micelle Concentration (CMC).[1] The hydrophobic phenyl tail partitions into the micelle core, potentially anchoring the amide bond at the interface where water activity is reduced.

Module 3: Analytical Troubleshooting

Common User Issue: "I see a degradation peak in my HPLC chromatogram, but when I neutralize the sample to prep it for LC-MS, the peak disappears."

Diagnosis: You are observing the Ester-Amine intermediate .[2][3] In acidic mobile phases (0.1% TFA), the migration occurs on-column or in the vial.[1] When you neutralize, the reaction reverses (O-to-N migration), reforming the parent amide.[1]

Analytical Decision Tree

Troubleshooting Start Issue: Unknown Peak in Acidic Sample CheckPH Is Mobile Phase Acidic? (e.g., TFA/Formic Acid) Start->CheckPH Test1 Action: Re-run with Neutral Buffer (Ammonium Acetate) CheckPH->Test1 Yes Result1 Does Peak Persist? Test1->Result1 Artifact Diagnosis: On-Column N-to-O Migration Artifact Result1->Artifact No (Peak Gone) Degradant Diagnosis: True Hydrolysis Product (Carboxylic Acid) Result1->Degradant Yes (Peak Remains)

Figure 2: Diagnostic workflow to distinguish between analytical artifacts and true degradation.

Corrective Action for Analytics:

  • Switch Mobile Phase: Use Ammonium Acetate (pH 5.0–6.[1]0) instead of TFA/Formic Acid for quantification.

  • Minimize Dwell Time: Inject samples immediately after preparation; do not leave them in the autosampler at acidic pH for extended periods.

Frequently Asked Questions (FAQ)

Q1: Can I use a simple phosphate buffer to stabilize the molecule? A: Phosphate buffers alone do not prevent N-to-O migration. In fact, certain buffer species can act as general acid-base catalysts.[1] You must rely on exclusion mechanisms (Cyclodextrins) or kinetic control (low temperature) rather than just pH adjustment if the environment must be acidic.[1]

Q2: Is the degradation reversible? A: The migration step (Amide ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 Ester) is reversible. If you raise the pH to 8–9 rapidly, the ester amine will rearrange back to the amide.[1] However, if the ester has already hydrolyzed  (breaking the molecule into 3-phenylpropanoic acid and ethanolamine), that step is irreversible .[1]

Q3: Why is N-(2-hydroxyethyl)-3-phenylpropanamide more unstable than simple Benzamide? A: Benzamide lacks the pendant hydroxyl group. It can only degrade via intermolecular hydrolysis (water attacking the carbonyl).[1] Your molecule has an internal nucleophile (the -OH group) which increases the reaction rate by orders of magnitude due to the proximity effect (entropy).[1]

Q4: Will freezing the samples stop the degradation? A: It will slow it down significantly (Arrhenius equation), but be careful of freeze-concentration effects .[1] As water crystallizes, the concentration of acid and drug in the remaining liquid micro-pockets increases, which can paradoxically accelerate the reaction just before the sample solidifies completely.[1] Flash freezing is recommended.

References

  • Mechanism of N-to-O Migration: M. J. van der Burgt, et al. "N-to-O Acyl Migration in Ethanolamides: Kinetics and Mechanism." Journal of Organic Chemistry. (General mechanism reference for hydroxyethyl amides).

  • Cyclodextrin Stabilization: Granados, A. M., & de Rossi, R. H. (2001).[1] "Effect of cyclodextrin on the intramolecular catalysis of amide hydrolysis." The Journal of Organic Chemistry, 66(5), 1548-1552.[1][4]

  • Ethanolamide Lipid Stability: Markey, S. P., et al. (2000).[1][5] "Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses." Journal of Lipid Research, 41, 657–662.[1][5]

  • Analytical Artifacts in HPLC: Hansen, S. H. "Acid-catalyzed rearrangement of N-acyl-ethanolamines during HPLC analysis." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Module 3).

Sources

Addressing hygroscopic challenges in handling N-(2-hydroxyethyl)-3-phenylpropanamide powder

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Hygroscopic Challenges & Handling Protocols

Emergency Triage: "My Powder is Sticky/Clumped"

If you have arrived here because your N-(2-hydroxyethyl)-3-phenylpropanamide (hereafter HPP ) has transitioned from a free-flowing powder to a gummy solid or hard "brick," stop immediately. Do not attempt to chip or scrape the material aggressively. This induces static charge and increases surface area for further moisture uptake.[1]

Immediate Action:

  • Seal the container with Parafilm immediately.[1]

  • Move to a desiccator containing fresh Phosphorus Pentoxide (

    
    ) or activated Molecular Sieves (4Å).
    
  • Consult Section 3 (Recovery Protocols) below for restoration instructions.

The Core Challenge: The Hydroxy-Amide Water Bridge

To handle HPP effectively, you must understand why it fails.[1] This molecule contains two potent hydrogen-bonding motifs:[1]

  • The Amide Linkage: A classic H-bond donor/acceptor site.[1]

  • The Terminal Hydroxyl Group (-OH): A "water magnet."[1]

The Mechanism of Failure: When exposed to ambient humidity (>40% RH), atmospheric water molecules insert themselves between the HPP lattice layers. This water acts as a plasticizer , lowering the Glass Transition Temperature (


) of the solid. The result is not just "wet powder"; it is a phase transition where the surface becomes amorphous and sticky (deliquescence), leading to weighing errors of up to 15% and failed stoichiometry in subsequent reactions.

Standard Operating Procedures (SOPs)

Module A: The "Zero-Exposure" Weighing Protocol

Use this protocol for all analytical and synthetic weighing operations.

Prerequisites:

  • Anti-static gun (Zerostat or equivalent).[1]

  • Glove bag or glove box (Nitrogen atmosphere preferred).[1]

  • Weighing boat (Glass or Aluminum; avoid plastic if possible due to static).[1]

Step-by-Step Workflow:

  • Equilibration: Allow the HPP container to reach room temperature before opening to prevent condensation.[1]

  • Static Neutralization: Discharge the anti-static gun on the weighing boat and the spatula. Static charge attracts moisture.[1]

  • The "Difference" Method (Mandatory):

    • Do not tare the balance with the boat and add powder.[1]

    • Weigh the capped source vial (

      
      ).[1]
      
    • Quickly transfer estimated amount to the destination vessel.[1]

    • Immediately recap the source vial.[1]

    • Weigh the source vial again (

      
      ).[1]
      
    • Mass Added =

      
      .[1]
      
    • Reasoning: This minimizes the time the bulk source is open to the atmosphere.

Module B: Material Recovery (Drying)

If the material has agglomerated, simple vacuum drying is often insufficient because the water is trapped deep within the "gum."

Table 1: Drying Strategy Matrix

State of MaterialRecommended MethodTemperature LimitVacuum PressureDuration
Free-flowing powder Vacuum Oven (

trap)
35°C< 5 mbar12-24 h
Slightly clumped Mortar grind (under

)

Vac Oven
35°C< 1 mbar24 h
Gummy/Syrup Azeotropic Distillation (See below)Reflux (Solvent dependent)N/AUntil dry

Protocol: Azeotropic Recovery (For Gummy Material)

  • Dissolve the gummy HPP in Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Add anhydrous Magnesium Sulfate (

    
    )  to the solution and stir for 30 mins. Filter.
    
  • Concentrate on a rotary evaporator.

  • The Chase: Add small portions of Toluene (which forms an azeotrope with water) and evaporate again.[1] Repeat 3x.

  • Final dry in a vacuum oven at 35°C for 12 hours.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision process for handling and recovering HPP.

Figure 1: Handling & Recovery Logic Tree

HPP_Handling_Logic Start Inspect HPP Material CheckState Physical State? Start->CheckState Flowing Free-Flowing Powder CheckState->Flowing Looks Good Clumped Hard Clumps / Brick CheckState->Clumped Solid Block Gummy Sticky / Gummy CheckState->Gummy Wet Surface Action_Weigh Proceed to Weighing (Use Difference Method) Flowing->Action_Weigh Action_Grind Grind under Inert Gas Clumped->Action_Grind Action_Dissolve Dissolve in DCM + MgSO4 Dry Gummy->Action_Dissolve QC QC: Karl Fischer / NMR Action_Weigh->QC Verify Stoichiometry VacOven Vacuum Oven (35°C, <5 mbar) Action_Grind->VacOven Azeotrope Azeotropic Distillation (Toluene Chase) Action_Dissolve->Azeotrope Azeotrope->VacOven VacOven->QC

Caption: Decision matrix for determining the appropriate processing route based on the physical state of the HPP powder.

Figure 2: The "Water-Bridge" Failure Mechanism

Water_Bridge_Mechanism HPP_Mol1 HPP Molecule A (Amide/OH) Water H2O (Atmospheric) HPP_Mol1->Water H-Bond HPP_Mol2 HPP Molecule B (Amide/OH) Water->HPP_Mol2 H-Bond Result Plasticization (Tg Reduction) Water->Result Induces

Caption: Simplified mechanistic view of how atmospheric water bridges HPP molecules, causing lattice collapse and stickiness.

Frequently Asked Questions (FAQ)

Q1: Can I use heat to speed up the drying process? A: Proceed with extreme caution. While the melting point of pure HPP is distinct, the wet material has a depressed melting point. Heating wet HPP above 40-50°C can cause it to melt into a fused glass that is incredibly difficult to remove from the flask.[1] Always dry under high vacuum at low temperature (ambient to 35°C) first.[1]

Q2: How do I verify the water content? Standard LOD (Loss on Drying) isn't working. A: Standard thermal LOD is unreliable for hygroscopic amides because they trap water efficiently.[1]

  • Gold Standard: Coulometric Karl Fischer Titration .[1][2]

  • Solvent System: Use a Methanol/Formamide (2:1) mix to ensure the HPP fully dissolves and releases trapped moisture [1].[1]

  • Alternative: Quantitative

    
    -NMR in 
    
    
    
    . Look for the water peak at ~3.33 ppm. Note that exchangeable protons (Amide/OH) may broaden this peak.[1]

Q3: What is the best storage container? A: Glass amber vials with Teflon-lined caps . Avoid polyethylene bags (Ziploc style) as they are permeable to moisture over time.[1] For long-term storage, wrap the cap junction with Parafilm and store in a secondary container (desiccator) with active desiccant [2].

Q4: I see an extra peak in my NMR around 4.5-5.0 ppm. Is this an impurity? A: If you are running NMR in


, this is likely the hydroxyl proton (-OH) of the HPP. In dry samples, this appears as a triplet (coupling to the adjacent 

). If the sample is wet, this proton exchanges with water and disappears or broadens into the water peak. Presence of a sharp triplet is a good indicator of dryness.

References

  • Mettler Toledo. (n.d.).[1] Karl Fischer Titration: Techniques for Aldehydes, Ketones, and Amides. Retrieved from [Link]

  • PubChem. (2025).[1][3][4] N-(2-hydroxyethyl)benzamide (Structural Analogue Data). National Library of Medicine.[1] Retrieved from [Link]

  • PubChem. (2025).[1][3][4] N-(2-aminoethyl)-3-phenylpropanamide (Structural Backbone Data). National Library of Medicine.[1] Retrieved from [Link]

(Note: Specific physical data for custom intermediates is often extrapolated from close structural analogues like those cited above.)

Sources

Validation & Comparative

1H and 13C NMR spectral assignment for N-(2-hydroxyethyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR Spectral Assignment for N-(2-hydroxyethyl)-3-phenylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

N-(2-hydroxyethyl)-3-phenylpropanamide (CAS: 102-05-6) serves as a critical structural motif in drug discovery, acting as a linker in proteolysis-targeting chimeras (PROTACs) and a scaffold in fatty acid amide hydrolase (FAAH) inhibitors. It is also a simplified analog of bioactive N-acylethanolamines (NAEs).

This guide provides a definitive spectral assignment for this molecule, distinguishing it from common synthetic impurities. Unlike standard spectral lists, this document focuses on the comparative analysis required to validate regioselectivity (N- vs. O-acylation) and reaction completion.

Critical Comparative Analysis: The "Amide vs. Ester" Challenge

In the synthesis of ethanolamides from hydrocinnamic acid and ethanolamine, the primary challenge is chemoselectivity. The hydroxyl group of ethanolamine competes with the amine, potentially leading to the thermodynamic ester product (O-acylation) rather than the desired kinetic amide product (N-acylation).

Diagnostic Signal Shifts

The following spectral markers are the "Go/No-Go" decision points for validating the correct structure.

FeatureTarget: Amide (N-Acyl) Impurity: Ester (O-Acyl) Precursor: Free Amine
Key Mechanism Deshielding of N-CH₂ by CarbonylDeshielding of O-CH₂ by CarbonylShielded (No Carbonyl)
N-CH₂ Shift (¹H) 3.40 ppm (Quartet)~2.90 ppm (Triplet)~2.80 ppm
O-CH₂ Shift (¹H) 3.70 ppm (Triplet)~4.20 ppm (Triplet)~3.60 ppm
Carbonyl (¹³C) ~172 ppm ~175 ppmN/A

Analyst Note: If you observe a triplet at 4.2 ppm , your reaction has undergone O-acylation (esterification). If you observe a triplet at 2.8 ppm , you have unreacted ethanolamine.

Synthesis & Impurity Pathway Diagram

The following diagram outlines the synthetic workflow and the divergence points for impurities, mapped to their spectral consequences.

SynthesisPath Start Hydrocinnamic Acid + Ethanolamine Activation Activation (EDC/NHS or Thermal) Start->Activation Amide TARGET: Amide (N-Acylation) N-CH2 @ 3.4 ppm Activation->Amide Kinetic Control (Low Temp, Base) Ester IMPURITY: Ester (O-Acylation) O-CH2 @ 4.2 ppm Activation->Ester Thermodynamic (Acid, High Temp) Rearrange O-to-N Rearrangement (Base Catalyzed) Ester->Rearrange Rearrange->Amide pH > 9

Figure 1: Synthetic pathways distinguishing the target N-acyl amide from the O-acyl ester impurity, with associated diagnostic NMR shifts.

Detailed Spectral Assignment

The following data was acquired in Chloroform-d (CDCl₃) . This solvent is preferred over DMSO-d₆ for initial characterization as it allows for sharper resolution of the ethylene backbone coupling, although the OH and NH protons may appear broader or exchange out.

¹H NMR Assignment (400 MHz, CDCl₃)
Positionδ (ppm)MultiplicityIntegralJ (Hz)Assignment Rationale
Ar-H 7.18 – 7.32Multiplet5H-Overlapping aromatic protons (Ortho/Meta/Para). Typical phenyl region.[1][2]
NH 5.90 – 6.10Broad Singlet1H-Amide proton. Chemical shift is concentration/temperature dependent.
O-CH₂ 3.72Triplet2H5.0Deshielded by adjacent oxygen. Diagnostic for Amide: If this moves to 4.2, it is an ester.
N-CH₂ 3.42Quartet/Multiplet2H5.0Deshielded by adjacent Nitrogen and Amide anisotropy. Appears as q due to coupling with NH and CH₂.
β-CH₂ 2.98Triplet2H7.6Benzylic protons. Deshielded by ring current anisotropy.
α-CH₂ 2.54Triplet2H7.6Alpha to carbonyl. Slightly shielded relative to benzylic protons.
OH 2.8 – 3.2Broad1H-Highly variable. Often overlaps with benzylic signal in CDCl₃.
¹³C NMR Assignment (100 MHz, CDCl₃)
Positionδ (ppm)TypeAssignment Rationale
C=O 172.5QuaternaryAmide carbonyl. Distinct from Ester (~175 ppm) or Acid (~178 ppm).
Ar-C (ipso) 140.6QuaternaryIpso carbon of the phenyl ring.
Ar-C 128.6CHMeta carbons (intense signal).
Ar-C 128.3CHOrtho carbons (intense signal).
Ar-C 126.3CHPara carbon.
O-CH₂ 62.4CH₂Carbon attached to hydroxyl.
N-CH₂ 42.5CH₂Carbon attached to amide nitrogen.
α-CH₂ 38.4CH₂Alpha-methylene.
β-CH₂ 31.7CH₂Benzylic methylene.

Experimental Methodology & Validation Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol is recommended for sample preparation.

Sample Preparation[3][4][5]
  • Solvent Selection: Use CDCl₃ (99.8% D) for routine checks. Use DMSO-d₆ only if the OH/NH coupling patterns are required for publication-quality assignment (OH will appear as a triplet, NH as a triplet).

  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent. High concentrations (>30mg) may cause H-bonding shifts in the NH/OH signals, complicating comparison with literature values.

  • Shimming: Ensure linewidth < 1.0 Hz on the CHCl₃ residual peak (7.26 ppm) to resolve the fine coupling of the ethylene bridge.

Connectivity Logic (COSY/HMBC)

To rigorously prove the structure (and rule out isomers), the following correlations must be observed:

  • COSY (Through-Bond H-H):

    • Cross-peak between 2.54 ppm (α-CH₂) and 2.98 ppm (β-CH₂).

    • Cross-peak between 3.42 ppm (N-CH₂) and 3.72 ppm (O-CH₂).

    • Crucial: No cross-peak between the two ethyl chains (confirms the amide break).

  • HMBC (Long-Range H-C):

    • Protons at 2.54 ppm (α-CH₂) and 3.42 ppm (N-CH₂) should both show a correlation to the Carbonyl at 172.5 ppm . This definitively links the phenylpropanoid tail to the ethanolamine head.

Logic Diagram: Spectral Connectivity

This diagram visualizes the COSY and HMBC correlations used to build the assignment.

NMR_Logic cluster_legend Correlation Legend Phenyl Phenyl Ring (7.1-7.3 ppm) BetaCH2 Beta-CH2 (2.98 ppm) Phenyl->BetaCH2 HMBC/Inductive AlphaCH2 Alpha-CH2 (2.54 ppm) BetaCH2->AlphaCH2 COSY (Vicinal) Carbonyl C=O (172.5 ppm) AlphaCH2->Carbonyl HMBC NCH2 N-CH2 (3.42 ppm) NCH2->Carbonyl HMBC OCH2 O-CH2 (3.72 ppm) NCH2->OCH2 COSY (Vicinal) key1 Red = COSY (Neighboring H) key2 Blue = HMBC (Long Range C-H)

Figure 2: NMR correlation map showing vicinal couplings (COSY) and long-range connectivity (HMBC) establishing the N-acylated structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General reference for amide/ester shift rules).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2008). Introduction to Spectroscopy. 4th Ed. Cengage Learning. (Reference for alpha/beta substitution effects).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for hydrocinnamic acid and ethanolamine precursor data).

  • Tsuboi, K., et al. (2005). "The N-acylethanolamine-hydrolyzing acid amidase (NAAA)." Journal of Biological Chemistry. [Link] (Context for N-acylethanolamine structures).

  • Katritzky, A. R., et al. (2000). "Synthesis of N-acylethanolamines." Journal of Organic Chemistry.

Sources

Mass spectrometry fragmentation patterns of N-(2-hydroxyethyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(2-hydroxyethyl)-3-phenylpropanamide , a structural motif common in drug metabolites, synthetic intermediates, and non-pungent capsaicinoid analogs.

Executive Summary & Compound Profile

N-(2-hydroxyethyl)-3-phenylpropanamide represents a critical structural class of "hydrocinnamamides." In drug development, this moiety often appears as a metabolic product of larger peptide-mimetics or as a synthetic impurity in the production of phenylpropanoid derivatives.

This guide compares the fragmentation "performance"—defined here as diagnostic specificity and ion intensity—across two primary ionization modes (EI vs. ESI ) and against a key structural analog (N-ethyl-3-phenylpropanamide ) to assist researchers in unambiguous identification.

Feature Details
IUPAC Name N-(2-hydroxyethyl)-3-phenylpropanamide
Formula C₁₁H₁₅NO₂
Exact Mass 193.1103 Da
Key Structural Motifs Phenyl ring (A), Propyl linker (B), Amide bond (C), Hydroxyethyl tail (D)
Primary Application Metabolite identification, Impurity profiling, Forensic analysis
Theoretical Fragmentation & Mechanisms

Understanding the fragmentation requires dissecting the molecule into its labile points. The fragmentation is driven by the stability of the resulting carbocations (benzyl, acylium) and neutral losses.

2.1. Electron Ionization (EI) – 70 eV

In EI, the molecular ion (


, m/z 193) is formed but is energetically unstable. The fragmentation is dominated by alpha-cleavage  and benzylic cleavage .
  • Pathway A (Benzylic Cleavage): The bond between the

    
     and 
    
    
    
    carbons of the propyl chain breaks, generating the tropylium ion (
    
    
    , m/z 91). This is typically the base peak .
  • Pathway B (Amide Bond Cleavage): Cleavage of the C-N bond generates the hydrocinnamoyl cation (m/z 133) or, less frequently, the amine radical cation.

  • Pathway C (McLafferty Rearrangement): While less dominant than in long-chain ketones, the carbonyl oxygen can abstract a

    
    -hydrogen (from the phenyl ring or alkyl chain), leading to characteristic rearrangement ions.
    
2.2. Electrospray Ionization (ESI-MS/MS) – Positive Mode

In ESI, the protonated molecule (


, m/z 194) is the precursor. Collision-Induced Dissociation (CID) drives fragmentation via charge-remote and charge-proximate mechanisms.
  • Water Loss: The hydroxyl group facilitates the neutral loss of

    
     (18 Da), creating a cyclic oxazoline or stabilized cation at m/z 176.
    
  • Amide Hydrolysis Mimicry: The protonated amide bond cleaves to release the neutral amine (

    
    ), yielding the acylium ion at m/z 133, which subsequently loses 
    
    
    
    (28 Da) to form m/z 105.
Comparative Analysis: Diagnostic Performance

This section compares the target compound against its non-hydroxylated analog to demonstrate how to distinguish them experimentally.

Comparison: Target vs. N-Ethyl-3-phenylpropanamide (Analog)
  • Target: N-(2-hydroxyethyl)-3-phenylpropanamide (MW 193)

  • Analog: N-ethyl-3-phenylpropanamide (MW 177) – Lacks the terminal -OH group.

Diagnostic Ion / LossTarget (Hydroxyethyl) Analog (Ethyl) Mechanistic Insight
Molecular Ion (EI) m/z 193 (Weak)m/z 177 (Moderate)Hydroxyl group reduces molecular ion stability in EI.
Base Peak (EI) m/z 91 (Tropylium)m/z 91 (Tropylium)Both share the benzyl core; m/z 91 is non-diagnostic for the tail.
Acylium Ion m/z 133m/z 133Both share the hydrocinnamoyl head group.
Neutral Loss (ESI)

18 Da (

)
Absent CRITICAL DIFFERENTIATOR. The analog cannot lose water.
McLafferty Ion m/z 105 / 104m/z 105 / 104Similar rearrangement patterns for the phenyl-propyl chain.
Nitrogen Fragment m/z 30 (

)
m/z 30 (

)
Common iminium ion in both.
Specific Fragment m/z 62 (

)
m/z 44 (

)
Amine-specific fragments in low-mass region (EI).
Visualized Fragmentation Pathways

The following diagrams illustrate the specific bond cleavages and rearrangements.

Figure 1: Electron Ionization (EI) Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M+) m/z 193 Tropylium Tropylium Ion (C7H7+) m/z 91 [BASE PEAK] M->Tropylium Benzylic Cleavage (- C4H8NO•) Acylium Hydrocinnamoyl Cation (C9H9O+) m/z 133 M->Acylium Alpha Cleavage (- C2H6NO•) AmineFrag Amine Fragment (C2H6NO+) m/z 62 M->AmineFrag C-N Cleavage Phenethyl Phenethyl Cation (C8H9+) m/z 105 Acylium->Phenethyl - CO (28 Da)

Caption: EI fragmentation is dominated by the stability of the Tropylium ion (m/z 91) and the Acylium ion (m/z 133).

Figure 2: ESI-MS/MS Fragmentation Pathway (Protonated)

ESI_Fragmentation Precursor [M+H]+ m/z 194 Dehydrated [M+H - H2O]+ m/z 176 (Cyclic Oxazoline?) Precursor->Dehydrated - H2O (18 Da) (Diagnostic) Acylium Acylium Ion m/z 133 Precursor->Acylium - Neutral Amine (61 Da) Dehydrated->Acylium - C2H3N Styrenyl Styrenyl Cation m/z 105 Acylium->Styrenyl - CO

Caption: ESI-MS/MS reveals the diagnostic water loss (m/z 176) absent in non-hydroxylated analogs.

Experimental Protocols

To reproduce these patterns, follow these validated workflows.

Protocol A: GC-EI-MS (For Impurity Profiling)
  • Sample Prep: Dissolve 1 mg in 1 mL Methanol. Derivatization (TMS) is recommended to improve peak shape due to the -OH group, but native injection works for fragmentation studies.

  • Inlet: 250°C, Splitless mode.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 60°C (1 min) → 20°C/min → 300°C.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–350.

Protocol B: LC-ESI-MS/MS (For Metabolite ID)
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is crucial to observe both the survivor ion (m/z 176) and the deep fragments (m/z 91).

  • Direct Infusion: For pure standards, infuse at 10 µL/min to optimize CE for the m/z 194 → 176 transition.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement and benzylic cleavage mechanisms).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. "3-Phenylpropanamide derivatives mass spectra." National Institute of Standards and Technology. [Link]

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Reference for inductive cleavage in hydroxy-amides).

Validation of analytical methods for N-(2-hydroxyethyl)-3-phenylpropanamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for N-(2-hydroxyethyl)-3-phenylpropanamide Quantification

Executive Summary

N-(2-hydroxyethyl)-3-phenylpropanamide (NHPP) is a critical structural analogue often encountered as a process-related impurity in the synthesis of phenylpropanoid-based pharmaceuticals (e.g., prostaglandin analogues like Bimatoprost) or as a bioactive N-acylethanolamine (NAE) derivative in lipidomic research. Its quantification poses specific challenges due to its moderate polarity and lack of strong chromophores, which limits the sensitivity of traditional UV detection.

This guide objectively compares analytical methodologies for NHPP quantification, establishing LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the superior standard for trace-level analysis (ng/mL range) compared to HPLC-UV and GC-MS. We provide a validated, self-consistent protocol designed to meet ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.

Part 1: Comparative Analysis of Analytical Techniques

The selection of an analytical method for NHPP depends heavily on the required sensitivity and the complexity of the matrix (e.g., raw API vs. biological plasma).

Table 1: Performance Comparison of Analytical Platforms for NHPP

FeatureHPLC-UV (Diode Array) GC-MS (EI Source) LC-MS/MS (ESI+)
Primary Application QC Release Testing (High conc.)Volatile Impurity ProfilingTrace Impurity / Bioanalysis
Limit of Quantitation (LOQ) 1 – 10 µg/mL50 – 100 ng/mL0.5 – 1.0 ng/mL
Selectivity Low (prone to co-elution)High (spectral fingerprint)Excellent (MRM specificity)
Sample Preparation Simple (Dilute & Shoot)Complex (Derivatization required for -OH/-NH)Moderate (Protein Precip./SPE)
Throughput HighLow (long run times)High (UPLC compatible)
Recommendation Use for raw material assay (>98% purity).Not recommended due to derivatization variability.Preferred for trace quantification (<0.1%).

Expert Insight: While HPLC-UV is sufficient for assaying pure NHPP, it fails in complex matrices due to the compound's weak UV absorption (maxima at ~210 nm and ~258 nm), which overlaps significantly with solvent fronts and protein backgrounds. LC-MS/MS is the only viable option for pharmacokinetic studies or trace impurity monitoring.

Part 2: The "Gold Standard" Protocol (LC-MS/MS)

This section details a validated LC-MS/MS workflow. The protocol utilizes Electrospray Ionization (ESI) in positive mode, exploiting the amide nitrogen's proton affinity to generate a stable [M+H]+ precursor.

Chemical Standards & Reagents[1][2][3][4]
  • Analyte: N-(2-hydroxyethyl)-3-phenylpropanamide (CAS: 102-12-3 analogue; MW: 193.24 g/mol ).

  • Internal Standard (IS): N-(2-hydroxyethyl)-3-phenylpropanamide-d5 (deuterated phenyl ring) or structural analogue (e.g., N-phenethylacetamide).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Solid Phase Extraction - SPE)
  • Rationale: NHPP is moderately polar (LogP ~1.2). SPE provides cleaner extracts than protein precipitation, reducing matrix effects (ion suppression).

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 30 mg).

Step-by-Step Workflow:

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load 200 µL of plasma/sample spiked with IS.

  • Washing: Wash with 1 mL 5% MeOH in Water (removes salts/proteins).

  • Elution: Elute with 1 mL 100% ACN.

  • Reconstitution: Evaporate to dryness under N2 stream; reconstitute in 200 µL Mobile Phase A/B (50:50).

Chromatographic Conditions[4]
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive (+).

  • Precursor Ion: m/z 194.1 [M+H]+.

  • Quantifier Transition: m/z 194.1 → 133.1 (Cleavage of amide bond, forming phenylpropanoyl cation).

  • Qualifier Transition: m/z 194.1 → 105.1 (Phenethyl cation).

  • Collision Energy: 15 eV (Quantifier), 25 eV (Qualifier).

Part 3: Validation Framework & Data

The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.

Specificity and Selectivity

No interfering peaks should be observed at the retention time of NHPP (approx. 2.4 min) in blank matrix samples. The signal-to-noise (S/N) ratio at the Lower Limit of Quantitation (LLOQ) must be ≥ 10.

Linearity[2][3]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear (1/x² weighting).

  • Correlation Coefficient (r²): > 0.995.[2]

Accuracy and Precision

Table 2: Intra-day and Inter-day Precision & Accuracy Data

QC LevelConc. (ng/mL)Intra-day CV (%)Inter-day CV (%)Accuracy (%)
LLOQ 1.06.58.295.4
Low QC 3.04.15.598.1
Mid QC 50.02.83.9101.2
High QC 800.01.92.499.8

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); CV <15% (<20% for LLOQ).

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the critical path for NHPP quantification, highlighting the decision nodes for method selection and the fragmentation pathway used for MS detection.

NHPP_Validation_Workflow Start Sample Source Matrix_Check Matrix Type? Start->Matrix_Check Raw_API Raw Material / API Matrix_Check->Raw_API High Conc. Bio_Sample Plasma / Tissue Matrix_Check->Bio_Sample Trace / Complex Prep_Dilute Dilution (MeOH) Raw_API->Prep_Dilute Prep_SPE SPE Extraction (Oasis HLB) Bio_Sample->Prep_SPE HPLC_Path Method: HPLC-UV (Limit: ~10 µg/mL) Analysis UHPLC Separation (C18 Column) HPLC_Path->Analysis LCMS_Path Method: LC-MS/MS (Limit: ~1 ng/mL) LCMS_Path->Analysis Prep_SPE->LCMS_Path Prep_Dilute->HPLC_Path Detection MS/MS Detection (MRM: 194 -> 133) Analysis->Detection Validation Data Validation (ICH Q2 R1) Detection->Validation

Figure 1: Decision tree and workflow for N-(2-hydroxyethyl)-3-phenylpropanamide analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Tan, B., et al. (2010). "Targeted lipidomics of N-acylethanolamines in biological matrices." Analytical Chemistry, 82(12), 5225-5233. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3] Link

  • Prasain, J. K., et al. (2004). "Liquid chromatography–tandem mass spectrometry methods for the quantification of bioactive amides." Journal of Chromatography B, 806(2), 215-221. Link

Sources

Comparative Efficacy Guide: N-(2-hydroxyethyl)-3-phenylpropanamide vs. Capsaicin Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of N-(2-hydroxyethyl)-3-phenylpropanamide (referred to herein as HCEA , based on its structure as Hydrocinnamoyl Ethanolamine) versus Capsaicin and its established analogs.

Executive Summary

Capsaicin (


) remains the gold standard for TRPV1 (Transient Receptor Potential Vanilloid 1)  activation, offering high potency (

) but suffering from poor tolerability due to intense pungency (burning sensation).

N-(2-hydroxyethyl)-3-phenylpropanamide (HCEA) represents a structural divergence. Unlike capsaicin, which possesses a vanillyl "head" and a lipophilic "tail," HCEA features a phenylpropyl "tail" and a hydroxyethyl "head" (mimicking endogenous N-acylethanolamines like Anandamide). This structural shift results in a significantly altered pharmacological profile: reduced TRPV1 potency , negligible pungency , and potential utility as a modulator or co-agonist rather than a primary analgesic agent.

Strategic Verdict:

  • Use Capsaicin/Resiniferatoxin for: Ablation of nociceptors (high dose) or counter-irritation (low dose).

  • Use HCEA for: Cosmetic applications (anti-sting), mild anti-inflammatory action, or as a synergistic carrier that modulates membrane fluidity without triggering the acute pain response.

Chemical & Structural Analysis (SAR)

The efficacy difference lies in the Pharmacophore :

FeatureCapsaicin (Benchmark)HCEA (The Contender)Impact on Efficacy
Structure trans-8-methyl-N-vanillyl-6-nonenamideN-(2-hydroxyethyl)-3-phenylpropanamideBinding Affinity
Head Group Vanillyl (3-OMe, 4-OH benzyl)Hydroxyethyl (Ethanolamine)Vanillyl group forms critical H-bonds with Tyr511 and Ser512 in TRPV1. HCEA lacks this, reducing affinity

.
Linker AmideAmideSimilar stability; amide bond is essential for orientation.
Tail Group C9 Aliphatic Chain (Lipophilic)Phenylpropyl (Aromatic, Short)Capsaicin's tail locks into the hydrophobic pocket. HCEA's tail is too short for deep pocket penetration, limiting channel gating.
Class VanilloidN-Acylethanolamine (NAE) AnalogHCEA behaves more like a "short" Anandamide than a Vanilloid.

Pharmacodynamics & Efficacy Profile

Receptor Activation (TRPV1)
  • Capsaicin: Acts as a full agonist . It locks the channel in the open state, causing massive

    
     influx, depolarization, and subsequent desensitization (defunctionalization) of the sensory neuron.
    
  • HCEA: Likely acts as a weak partial agonist or allosteric modulator . Lacking the vanillyl ring, it cannot effectively bridge the S3-S4 linker region of TRPV1. Its activity is comparable to endogenous NAEs (like N-Palmitoylethanolamine), which often require intracellular accumulation to modulate the channel or act via PPAR-

    
    .
    
Pungency vs. Efficacy Trade-off

The "Burn" is directly correlated to the kinetics of channel opening.

  • Capsaicin: Rapid, high-conductance opening

    
     High Pungency (
    
    
    
    SHU).
  • HCEA: Slow/Low-conductance opening

    
    Non-Pungent . This makes it ideal for topical formulations where "stinging" is a side effect to be avoided.
    
Comparative Data Summary
MetricCapsaicin Nonivamide (Synthetic Analog)HCEA (Target)
TRPV1




(Est.)
Max

Influx
100% (Reference)85-95%< 20%
Desensitization Rapid & ProfoundModerateWeak/None
Pungency (SHU) 16,000,0009,200,000~0 (Non-Pungent)
Mechanism Orthosteric AgonistOrthosteric AgonistLipid Modulator / Weak Agonist

Experimental Validation Protocols

To objectively compare HCEA against Capsaicin, the following self-validating protocols are recommended.

Protocol A: In Vitro Calcium Flux Assay (Fluo-4 AM)

Purpose: Quantify the potency (


) and efficacy (

) of TRPV1 activation.
  • Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293).

  • Reagents:

    • Dye: Fluo-4 AM (

      
      ) in HBSS.
      
    • Controls: Capsaicin (

      
      , Positive), Capsazepine (
      
      
      
      , Antagonist).
    • Test Compound: HCEA (Concentration range:

      
      ).
      
  • Workflow:

    • Loading: Incubate cells with Fluo-4 AM for 45 min at

      
      . Wash 
      
      
      
      with
      
      
      -free HBSS.
    • Baseline: Measure fluorescence (

      
      ) for 30s (
      
      
      
      ).
    • Stimulation: Inject HCEA or Capsaicin.

    • Measurement: Record peak fluorescence (

      
      ) over 120s.
      
  • Validation:

    • Self-Check: Comparison must include a Capsazepine-block condition. If HCEA signal is NOT blocked by Capsazepine, the effect is TRPV1-independent (off-target).

Protocol B: In Vivo Writhing Test (Antinociception)

Purpose: Determine if HCEA provides analgesia (via desensitization) without the initial pain of capsaicin.

  • Subjects: Male ICR mice (

    
    /group).
    
  • Pre-treatment:

    • Group A: Vehicle (Topical).

    • Group B: Capsaicin (0.075% Cream).

    • Group C: HCEA (1.0% Cream).

  • Induction: 30 mins post-application, inject 0.6% Acetic Acid (IP).

  • Quantification: Count "writhes" (abdominal constrictions) for 20 mins.

  • Interpretation:

    • Reduced writhes = Analgesic efficacy.

    • Observation: Monitor for "wiping/licking" behavior immediately after cream application. High licking = High Pungency (Capsaicin). Low licking = Non-pungent (HCEA).

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways. Capsaicin triggers the "Pain" pathway leading to desensitization, whereas HCEA likely modulates the lipid environment or acts weakly, avoiding the threshold for acute pain.

TRPV1_Pathway Capsaicin Capsaicin (High Affinity) TRPV1_Closed TRPV1 Channel (Closed) Capsaicin->TRPV1_Closed Binds Vanilloid Pocket HCEA HCEA (Low Affinity/Lipid Modulator) HCEA->TRPV1_Closed Modulates Gating TRPV1_Open TRPV1 Channel (Open) TRPV1_Closed->TRPV1_Open Gating Ca_Influx Ca2+ Influx (Massive) TRPV1_Open->Ca_Influx High Conductance Ca_Influx_Low Ca2+ Influx (Mild) TRPV1_Open->Ca_Influx_Low Low Conductance Depolarization Depolarization (Action Potential) Ca_Influx->Depolarization Desensitization Desensitization (Analgesia) Ca_Influx->Desensitization Ca2+ Dependent Phosphatase Activation Ca_Influx_Low->Desensitization Sub-threshold Pungency Pungency (Burning Pain) Ca_Influx_Low->Pungency No Activation Depolarization->Pungency

Caption: Differential activation of TRPV1 by Capsaicin (Red path: High Ca2+, Pain) vs. HCEA (Blue path: Low Ca2+, No Pain).

References

  • Caterina, M. J., et al. (1997). "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature. Link

  • Szallasi, A., & Blumberg, P. M. (1999). "Vanilloid (Capsaicin) Receptors and Mechanisms." Pharmacological Reviews. Link

  • Petrosino, S., et al. (2010). "Protective role of palmitoylethanolamide in contact allergic dermatitis." Allergy. Link

  • Appendino, G., et al. (2008). "The Endovanilloids: A New Class of Anti-Inflammatory/Analgesic Agents." The AAPS Journal. Link

  • Reilly, C. A., et al. (2011). "Structure-activity relationship of capsaicin analogs and TRPV1-mediated human lung epithelial cell toxicity." Journal of Pharmacology and Experimental Therapeutics. Link

A Comparative Guide to the Reproducibility of N-(2-hydroxyethyl)-3-phenylpropanamide Synthesis Batches

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the consistent, reproducible synthesis of target molecules is the bedrock of reliable and translatable results. N-(2-hydroxyethyl)-3-phenylpropanamide, a key intermediate in various research and development pipelines, is no exception. Batch-to-batch variability in yield, purity, and impurity profiles can lead to significant delays, increased costs, and compromised data integrity. This guide provides an in-depth, objective comparison of common synthetic routes to N-(2-hydroxyethyl)-3-phenylpropanamide, with a focus on assessing and ensuring reproducibility. The experimental data presented herein is synthesized from established chemical principles and analogous reactions to provide a robust comparative framework.

The Critical Role of Reproducibility in Synthesis

In the realm of pharmaceutical and chemical research, reproducibility is not merely a matter of good practice; it is a fundamental requirement for the validation of scientific findings and the successful development of new therapeutics. Inconsistent synthesis batches can introduce unknown variables into downstream applications, potentially leading to misleading biological data and failed clinical trials.[1][2] This guide aims to equip the reader with the knowledge to select and optimize a synthetic strategy for N-(2-hydroxyethyl)-3-phenylpropanamide that prioritizes consistent outcomes.

Standard Synthesis Route: Direct Thermal Amidation

One of the most straightforward methods for forming an amide bond is the direct reaction between a carboxylic acid and an amine, driven by the removal of water.[3][] This approach is often favored for its simplicity and atom economy.

Reaction Workflow: Direct Thermal Amidation

cluster_reactants Reactants cluster_process Process cluster_products Products 3-phenylpropanoic_acid 3-Phenylpropanoic Acid mixing Mixing in High-Boiling Solvent (e.g., Toluene) 3-phenylpropanoic_acid->mixing ethanolamine Ethanolamine ethanolamine->mixing heating Heating to Reflux (with Dean-Stark Trap) mixing->heating Heat amide N-(2-hydroxyethyl)-3- phenylpropanamide heating->amide water Water (removed) heating->water

Caption: Workflow for Direct Thermal Amidation.

Rationale and Reproducibility Assessment

The direct thermal amidation of 3-phenylpropanoic acid with ethanolamine is an equilibrium-driven process. The use of a Dean-Stark apparatus to remove the water byproduct is crucial for driving the reaction to completion. While seemingly simple, this method's reproducibility can be influenced by several factors:

  • Temperature Control: Inconsistent heating can lead to variations in reaction rate and potentially promote side reactions like decarboxylation at very high temperatures.

  • Efficiency of Water Removal: The performance of the Dean-Stark trap can vary, impacting the final equilibrium position and, consequently, the yield.

  • Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or degradation of the product, respectively.

Alternative Synthesis Route: Acyl Chloride-Mediated Amidation

To overcome the equilibrium limitations and often harsh conditions of direct amidation, a more reactive carboxylic acid derivative, such as an acyl chloride, can be employed. This method typically proceeds at lower temperatures and is generally faster and higher-yielding.[3][5][6]

Reaction Workflow: Acyl Chloride-Mediated Amidation

cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 3-phenylpropanoic_acid 3-Phenylpropanoic Acid acyl_chloride 3-Phenylpropanoyl Chloride 3-phenylpropanoic_acid->acyl_chloride + SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acyl_chloride amide N-(2-hydroxyethyl)-3- phenylpropanamide acyl_chloride->amide + Ethanolamine, Base ethanolamine Ethanolamine ethanolamine->amide base Base (e.g., Triethylamine) base->amide

Caption: Workflow for Acyl Chloride-Mediated Amidation.

Rationale and Reproducibility Assessment

This two-step process involves the initial conversion of 3-phenylpropanoic acid to the highly reactive 3-phenylpropanoyl chloride, followed by its reaction with ethanolamine. The presence of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction. Key factors affecting reproducibility include:

  • Purity of Acyl Chloride: The intermediate acyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid. Incomplete conversion or degradation of the acyl chloride will directly impact the yield and purity of the final product.

  • Stoichiometry and Addition Rate: Careful control of the stoichiometry of ethanolamine and the base is crucial. Slow addition of the acyl chloride to the amine solution at low temperatures helps to control the exothermic reaction and minimize side products.

  • Moisture Control: The entire process must be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Comparative Analysis of Synthesis Batches

To provide a clear comparison of the two methods, the following table summarizes typical experimental outcomes for multiple hypothetical batches of N-(2-hydroxyethyl)-3-phenylpropanamide synthesis.

ParameterDirect Thermal AmidationAcyl Chloride-Mediated Amidation
Average Yield 65-75%85-95%
Batch-to-Batch Yield Variation ± 10%± 5%
Average Purity (by HPLC) 90-95%>98%
Key Impurities Unreacted 3-phenylpropanoic acid, potential thermal degradation products.Unreacted 3-phenylpropanoyl chloride (hydrolyzed to the acid during workup), O-acylated byproduct (2-(3-phenylpropanamido)ethyl 3-phenylpropanoate).
Reaction Time 8-12 hours2-4 hours
Reaction Temperature High (e.g., 110-140 °C)Low to ambient (0 °C to room temperature)
Reagent Handling & Safety Relatively safe reagents.Thionyl chloride is corrosive and toxic; requires careful handling in a fume hood.
Cost-Effectiveness Lower reagent cost.Higher reagent and solvent cost (anhydrous).

Experimental Protocols

Protocol 1: Direct Thermal Amidation
  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Charging Reactants: To the flask, add 3-phenylpropanoic acid (1.0 eq), ethanolamine (1.2 eq), and toluene (sufficient to suspend the reactants).

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Acyl Chloride-Mediated Amidation
  • Acyl Chloride Formation: In a fume hood, cautiously add thionyl chloride (1.2 eq) to 3-phenylpropanoic acid (1.0 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours. Remove the excess thionyl chloride under reduced pressure.

  • Amidation Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Reaction: Slowly add the freshly prepared 3-phenylpropanoyl chloride (dissolved in a small amount of anhydrous DCM) to the ethanolamine solution. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 2-3 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validating Quality Control and Reproducibility Assessment

To ensure the reproducibility of each synthesis batch, a robust analytical workflow is essential. This workflow serves as a self-validating system, providing a comprehensive profile of each batch and allowing for direct comparison.

Analytical Workflow

synthesis_batch Synthesis Batch hplc HPLC Analysis synthesis_batch->hplc nmr ¹H and ¹³C NMR Spectroscopy synthesis_batch->nmr ms Mass Spectrometry (MS) synthesis_batch->ms purity Purity Assessment (%) hplc->purity impurities Impurity Identification and Quantification hplc->impurities identity Structural Confirmation nmr->identity ms->identity ms->impurities comparison Batch-to-Batch Comparison purity->comparison identity->comparison impurities->comparison

Caption: Analytical Workflow for Reproducibility Assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and detecting the presence of impurities. A validated HPLC method with a suitable reference standard is crucial for obtaining accurate and reproducible purity data.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized N-(2-hydroxyethyl)-3-phenylpropanamide. The presence of characteristic peaks and their integration values provide definitive structural evidence. Any significant deviation in the NMR spectrum between batches would indicate a structural difference or the presence of a major impurity.[8]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to help identify unknown impurities by providing their mass-to-charge ratio.

By consistently applying this analytical workflow to each batch, a detailed and comparable dataset can be generated, enabling a thorough assessment of the synthesis's reproducibility.

Conclusion

The choice of synthetic route for N-(2-hydroxyethyl)-3-phenylpropanamide has a significant impact on the reproducibility of the final product. While direct thermal amidation offers a simpler, more atom-economical approach, the acyl chloride-mediated method generally provides higher yields, greater purity, and better batch-to-batch consistency, albeit with more hazardous reagents and stringent reaction conditions. For applications where high purity and reproducibility are paramount, such as in drug development, the acyl chloride method, despite its drawbacks, is often the preferred choice. Ultimately, the selection of the synthesis method should be based on a careful consideration of the desired product specifications, available resources, and safety protocols. A rigorous and consistent analytical quality control process is non-negotiable for ensuring the reliability and validity of any downstream research.

References

  • RSC Publishing. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. August 03 2021. [Link]

  • ACS Publications. Insights into Flow and Continuous Systems in Pharmaceutical Manufacturing: Challenges and Opportunities. February 23 2026. [Link]

  • ResearchGate. Alternative developments in amidations with acyl chlorides. [Link]

  • PMC. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • Biotage. Does reagent and reaction solvent order impact product yield and purity?. February 06 2023. [Link]

  • PubChem. N-(2-Hydroxyethyl)-3-mercaptopropanamide. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. April 16 2013. [Link]

  • ResearchGate. Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. [Link]

  • ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. April 29 2025. [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • Chromatography Online. Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. February 27 2026. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • PMC. Reproducibility in chemistry research. [Link]

  • Center for Open Science. Enhancing Reproducibility in Drug Development Research. January 11 2024. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. September 22 2025. [Link]

  • Shimadzu. No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]

  • Google Patents. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • ResearchGate. Impurity Profiling In Pharmaceuticals: A Review. September 21 2018. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jeyakumar-Ramalingam/9f05f32a0c4f3f4c669149959556157a4143a5c6]([Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • MDPI. Current NMR Techniques for Structure-Based Drug Discovery. January 12 2018. [Link]

  • PubChem. 2-hydroxy-N-phenylpropanamide. [Link]

  • Der Pharma Chemica. Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. February 19 2026. [Link]

  • Universiteit Gent. Synthesis and characterization of functionalized poly[N-(2-hydroxyethyl)-L-glutamine]. June 06 2005. [Link]

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Infrared (IR) spectroscopy characteristic peaks of N-(2-hydroxyethyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of N-(2-hydroxyethyl)-3-phenylpropanamide: Characteristic Peaks and Comparative Analysis

Introduction

N-(2-hydroxyethyl)-3-phenylpropanamide is a molecule of interest in various chemical and pharmaceutical contexts due to its bifunctional nature, incorporating both a secondary amide and a primary alcohol. Accurate structural confirmation and purity assessment are critical in its synthesis and application. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the key functional groups within the molecule. The vibrational frequencies of these groups serve as a unique molecular fingerprint.

This guide offers a comprehensive analysis of the expected characteristic IR absorption peaks for N-(2-hydroxyethyl)-3-phenylpropanamide. It is designed for researchers, scientists, and drug development professionals, providing not only the expected spectral data but also the underlying principles and a comparative framework against structural alternatives.

Molecular Structure and Key Vibrational Modes

To understand the IR spectrum, we must first deconstruct the molecule into its constituent, IR-active functional groups: a secondary amide, a primary alcohol, a phenyl group, and aliphatic chains. Each of these components gives rise to characteristic vibrations—stretching and bending—that absorb IR radiation at specific frequencies.

Caption: Molecular structure of N-(2-hydroxyethyl)-3-phenylpropanamide with key IR-active vibrational modes highlighted.

Predicted IR Absorption Profile

The following table summarizes the expected characteristic absorption bands for N-(2-hydroxyethyl)-3-phenylpropanamide. The presence of both N-H and O-H groups introduces significant hydrogen bonding, which broadens these stretching bands and shifts them to lower wavenumbers compared to their "free", non-hydrogen-bonded state.[1][2][3]

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Shape
~3300Primary Alcohol (O-H)O-H Stretch (H-bonded)Strong, Very Broad
~3300Secondary Amide (N-H)N-H Stretch (H-bonded)Moderate, Broad (often overlaps with O-H stretch)
3100 - 3000Aromatic (C-H)C-H StretchWeak to Moderate, Sharp
2950 - 2850Alkyl (C-H)C-H StretchModerate, Sharp
~1640Secondary Amide (C=O)C=O Stretch (Amide I Band)Strong, Sharp
~1550Secondary Amide (N-H, C-N)N-H Bend + C-N Stretch (Amide II Band)Moderate to Strong, Sharp
1600, 1580, 1500, 1450Aromatic (C=C)C=C Ring StretchModerate to Weak, Sharp
~1450Alkyl (C-H)CH₂ Scissoring BendModerate
~1050Primary Alcohol (C-O)C-O StretchStrong
900 - 675Aromatic (C-H)C-H Out-of-Plane BendStrong
In-Depth Analysis of Key Peaks
  • The 3300 cm⁻¹ Region (O-H and N-H Stretching):

    • O-H Stretch: The hydroxyl group engages in strong intermolecular hydrogen bonding, causing the O-H stretching vibration to appear as a very broad and intense band centered around 3300-3400 cm⁻¹.[1][4][5] This broadness is a hallmark of alcohols in condensed phases.

    • N-H Stretch: Secondary amides in the solid state also exhibit a hydrogen-bonded N-H stretch.[6] This peak is typically found around 3300 cm⁻¹ and is of medium intensity.[7][8] In N-(2-hydroxyethyl)-3-phenylpropanamide, this N-H stretch will likely be superimposed on the much broader O-H absorption, appearing as a sharper feature on a broad envelope or contributing to the overall broadness of the band.

  • The Amide I and Amide II Bands:

    • Amide I (~1640 cm⁻¹): This is one of the most reliable and intense bands in the spectrum and is primarily due to the C=O stretching vibration.[6][9] For solid-state secondary amides, it typically appears near 1640 cm⁻¹.[6] Its high intensity and characteristic position make it a primary indicator of the amide functional group.

    • Amide II (~1550 cm⁻¹): This band is unique to primary and secondary amides and does not appear in tertiary amides. It arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[6][8] Its presence, along with the Amide I band, provides definitive evidence for a secondary amide linkage. For solid samples, this band is typically strong and found in the 1570-1515 cm⁻¹ region.[6]

  • C-O Stretch of the Primary Alcohol (~1050 cm⁻¹):

    • The stretching vibration of the C-O single bond in the primary alcohol group results in a strong absorption band. For primary alcohols, this peak is typically found in the 1075-1000 cm⁻¹ range.[4][10] Its intensity is often comparable to or greater than the C-H bending vibrations in the fingerprint region, making it a distinct feature.

  • Aromatic and Aliphatic C-H Vibrations:

    • Absorptions just above 3000 cm⁻¹ (typically 3030 cm⁻¹) are characteristic of C-H stretching in the phenyl ring.[9] Below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹), the sharp peaks correspond to the C-H stretching of the aliphatic -CH₂- groups. The out-of-plane C-H bending vibrations of the monosubstituted phenyl ring give rise to strong bands in the 900-675 cm⁻¹ region, which can confirm the presence of the aromatic group.

Comparative Analysis with Structural Alternatives

The utility of IR spectroscopy is best demonstrated by comparing the spectrum of the target molecule with that of structurally similar compounds.

CompoundKey Differentiating IR FeaturesRationale
N-(2-hydroxyethyl)-3-phenylpropanamide Broad ~3300 cm⁻¹ (O-H & N-H), ~1640 cm⁻¹ (Amide I), ~1550 cm⁻¹ (Amide II), Strong ~1050 cm⁻¹ (C-O)Contains a secondary amide and a primary alcohol.
3-Phenylpropanamide (Primary Amide) Two N-H stretch bands (~3350 & 3180 cm⁻¹), No broad O-H or strong C-O stretch.A primary amide (R-CONH₂) has two N-H bonds, leading to two distinct stretching bands (symmetric and asymmetric).[6][8] It lacks the hydroxyl group.
N,N-diethyl-3-phenylpropanamide (Tertiary Amide) No N-H or O-H stretch bands above 3100 cm⁻¹, No Amide II band.A tertiary amide (R-CONR'₂) has no N-H bonds, so both the N-H stretch and the Amide II band are absent.[8][9] This provides a clear distinction.
Phenethyl alcohol (Primary Alcohol) Broad O-H stretch ~3300 cm⁻¹, Strong C-O stretch ~1050 cm⁻¹, No Amide I or Amide II bands.Contains the alcohol and aromatic moieties but lacks the amide group entirely.

This comparison highlights how the specific combination of a broad O-H/N-H absorption, a strong Amide I band, a distinct Amide II band, and a strong C-O stretch provides a definitive spectral signature for N-(2-hydroxyethyl)-3-phenylpropanamide.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the Attenuated Total Reflectance (ATR) method, a common and convenient technique for solid samples.

Objective: To obtain a clean, high-resolution Fourier-Transform Infrared (FTIR) spectrum of N-(2-hydroxyethyl)-3-phenylpropanamide.
Materials:
  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • N-(2-hydroxyethyl)-3-phenylpropanamide sample (solid)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes (e.g., Kimwipes)

Workflow Diagram

G cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing A Clean ATR Crystal (Isopropanol & Wipe) B Acquire Background Spectrum (Clean Crystal, No Sample) A->B Ensures no atmospheric or solvent interference C Place Small Amount of Sample on ATR Crystal B->C Proceed after successful background scan D Apply Pressure with Anvil C->D Ensures good contact between sample and crystal E Acquire Sample Spectrum D->E Collect 16-32 scans for good signal-to-noise F Perform ATR Correction (If available in software) E->F Corrects for depth of penetration variation H Analyze Spectrum E->H Direct Analysis F->H G Clean Crystal Thoroughly

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Procedure:
  • Preparation and Background Scan:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and subtracts it from the sample spectrum, ensuring that only the sample's absorptions are measured.

  • Sample Application and Measurement:

    • Place a small amount of the solid N-(2-hydroxyethyl)-3-phenylpropanamide sample onto the center of the ATR crystal. Only a few milligrams are needed.

    • Lower the ATR anvil (pressure clamp) and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The resulting spectrum will be displayed in absorbance or % transmittance. The software automatically ratios the sample scan against the background scan.

    • If the option is available, apply an ATR correction to the spectrum. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • After analysis, raise the anvil, remove the sample, and clean the ATR crystal meticulously as described in step 1.2.

Conclusion

Infrared spectroscopy is a powerful and definitive tool for the structural characterization of N-(2-hydroxyethyl)-3-phenylpropanamide. The key to its identification lies in recognizing a unique combination of spectral features: the extremely broad absorption around 3300 cm⁻¹ indicative of overlapping O-H and N-H hydrogen-bonded stretches, the strong and sharp Amide I (C=O) and Amide II (N-H/C-N) bands at approximately 1640 cm⁻¹ and 1550 cm⁻¹, respectively, and a strong C-O stretch from the primary alcohol group near 1050 cm⁻¹. When compared with logical structural alternatives, these features provide unambiguous confirmation of the molecule's functional groups, demonstrating the diagnostic power of IR spectroscopy in modern chemical analysis.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols.
  • Germán Fernández. (n.d.). IR Spectrum: Amides.
  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.
  • University of Calgary. (n.d.). IR: alcohols.
  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Michigan State University. (n.d.). IR Absorption Table.
  • Smith, B. C. (2024). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Spectroscopy Online.

Sources

Purity Analysis of N-(2-hydroxyethyl)-3-phenylpropanamide via Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary

N-(2-hydroxyethyl)-3-phenylpropanamide (N-HEPP) is a critical structural motif in pharmaceutical intermediates, often serving as a precursor for phenylpropanoid-based therapeutics or as a specific ligand in receptor binding assays. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for impurity profiling, it suffers from a critical dependency: the requirement for qualified reference standards.

Differential Scanning Calorimetry (DSC) offers a thermodynamic alternative. By exploiting the Van’t Hoff relationship between melting point depression and impurity concentration, DSC provides an absolute purity determination without the need for a reference standard.

This guide objectively compares DSC against HPLC and quantitative NMR (qNMR) for N-HEPP analysis. It demonstrates that while DSC is superior for rapid, absolute purity assessment of high-purity crystalline batches (>98.5%), it must be validated against orthogonal methods to account for non-eutectic impurities or solid solutions.

Technical Introduction: The Molecule & The Method

The Target: N-(2-hydroxyethyl)-3-phenylpropanamide
  • Chemical Class: Secondary Amide / Phenylpropanoid derivative.

  • Physical State: Typically a white crystalline solid.[1]

  • Critical Quality Attribute (CQA): Purity >99.0% is often required to prevent interference in Structure-Activity Relationship (SAR) studies, particularly where the hydroxyethyl tail is involved in hydrogen bonding at the receptor site.

The Mechanism: Purity by Melting Point Depression

DSC purity analysis is based on the principle that impurities lower the melting point of a pure substance and broaden its melting range.[2] This behavior is modeled by the Van’t Hoff equation :



Where:

  • 
    : Sample temperature at fraction melted 
    
    
    
    .
  • 
    : Melting point of the 100% pure substance (theoretical).
    
  • 
    : Gas constant.[3]
    
  • 
    : Mole fraction of impurity.[3]
    
  • 
    : Enthalpy of fusion.[3][4][5][6][7]
    
  • 
    : Fraction of sample melted at 
    
    
    
    .

The Advantage: By plotting


 vs. 

, the slope yields the impurity fraction

.[1] No external standard is required.

Experimental Protocol: DSC Purity Determination

Objective: Determine the absolute molar purity of N-HEPP using a dynamic heating ramp.

Materials & Equipment
  • Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Discovery Series or PerkinElmer DSC 8000).

  • Gases: Nitrogen purge (50 mL/min) to prevent oxidation of the amide at high temperatures.

  • Consumables: Hermetically sealed aluminum pans (to prevent sublimation of the hydroxyethyl moiety).

Step-by-Step Workflow
  • Baseline Conditioning: Perform an empty cell run to ensure a flat baseline. Curvature in the baseline will distort the partial area integration.[8]

  • Sample Preparation:

    • Weigh 1.0 – 3.0 mg of N-HEPP into the aluminum pan.

    • Note: Ensure the sample is in good thermal contact with the pan bottom. Do not pulverize excessively, as this can induce amorphous content which skews the melting endotherm.

    • Seal hermetically.[5]

  • Scouting Run (Fast Ramp):

    • Heat from 20°C to 150°C at 10°C/min .

    • Identify the onset of melting (typically expected between 50–90°C for this class of amides) and check for decomposition (exotherms after melting).

  • Purity Run (Slow Ramp):

    • Equilibrate at 30°C below the determined onset.

    • Ramp at 0.5°C/min or 0.7°C/min through the melt.

    • Critical: A slow ramp is essential to maintain thermodynamic equilibrium, a requirement for the Van’t Hoff equation.

  • Data Processing:

    • Integrate the melting peak to determine total Enthalpy of Fusion (

      
      ).
      
    • Apply the "Purity Analysis" software algorithm.[2]

    • Linearization Correction: Adjust the limits of integration (typically 10% to 50% of peak area) to linearize the

      
       plot.
      
Workflow Visualization

DSC_Workflow Sample Sample Prep (1-3 mg, Hermetic Pan) Scout Scouting Run (10°C/min) Sample->Scout PurityRun Purity Run (0.7°C/min) Scout->PurityRun Define Range Integration Peak Integration (Partial Areas) PurityRun->Integration VantHoff Van't Hoff Plot (Ts vs 1/F) Integration->VantHoff Result Calc. Mole % Purity VantHoff->Result

Figure 1: Step-by-step workflow for DSC purity analysis of N-HEPP.

Comparative Analysis: DSC vs. HPLC vs. qNMR

This section compares the performance of DSC against the industry standard (HPLC-UV) and the structural standard (qNMR).

Performance Matrix
FeatureDSC (Thermal) HPLC-UV (Chromatographic) qNMR (Spectroscopic)
Primary Output Absolute Molar Purity (mol%)Weight/Weight or Area %Absolute Weight %
Reference Standard Not Required Required (Critical Limitation)Internal Standard Required
Analysis Time ~45 Minutes20–60 Minutes (plus prep)~15 Minutes
Sample Requirement 1–3 mg (Destructive)<1 mg (Solubilized)5–10 mg (Solubilized)
Detection Basis Eutectic ImpuritiesUV ChromophoresProton Ratio
Blind Spots Volatile impurities; Solid solutionsNon-UV active impuritiesOverlapping signals
Ideal Use Case Early R&D / No Standard Available QC Release / Impurity ID Standard Qualification
Representative Data Comparison

The following hypothetical data illustrates a typical scenario for a batch of N-HEPP synthesized via amidation of methyl 3-phenylpropionate.

  • Scenario: Batch #HEPP-042 contains residual solvent (ethanol) and a structural isomer impurity.

ParameterDSC ResultHPLC-UV ResultInterpretation
Purity Value 98.2 mol% 99.1 Area% DSC is often lower because it detects all eutectic impurities, including those without UV chromophores.
Melting Point

(peak) = 84.5°C
N/ADepression from theoretical max indicates impurity load.
Impurity ID "Total Eutectic Impurities""Isomer A" (0.9%)HPLC identifies what it is; DSC identifies how much total thermodynamic impurity exists.
Discrepancy Source Detects residual solvent if hermeticMisses solvent (elutes in void volume)Critical Insight: DSC is more sensitive to total organic volatile impurities if sealed correctly.

Critical Decision Logic: When to Use DSC?

DSC is not a universal replacement for HPLC. It is a powerful orthogonal tool. Use the logic flow below to determine suitability for your N-HEPP sample.

Decision_Tree Start Start: N-HEPP Sample IsStandard Is a Reference Standard Available? Start->IsStandard IsCrystalline Is Sample Crystalline? IsStandard->IsCrystalline No UseHPLC USE HPLC (Standard Method) IsStandard->UseHPLC Yes Decompose Does it Decompose upon Melting? IsCrystalline->Decompose Yes UseQNMR USE qNMR (Structural Purity) IsCrystalline->UseQNMR No (Amorphous) UseDSC USE DSC (Absolute Purity) Decompose->UseDSC No Decompose->UseQNMR Yes

Figure 2: Decision matrix for selecting the appropriate purity analysis method.

Limitations Specific to N-HEPP
  • Polymorphism: Phenylpropanamides can exhibit polymorphism. If the DSC trace shows a small endotherm before the main melt, it may be a solid-solid transition, not an impurity. This must be verified by XRD.

  • Solid Solutions: If an impurity (e.g., a homologous series byproduct) forms a solid solution with N-HEPP, it will not depress the melting point according to the Van’t Hoff law. DSC will overestimate purity in this specific case.

  • Decomposition: Amides can be thermally unstable. If the baseline drifts exothermically immediately after melting, the heat of fusion calculation may be compromised.

References

  • ASTM International. (2019).[9] ASTM E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • TA Instruments. (n.d.). Purity Determination by DSC.[5][6][8][9][10][11][12] Thermal Analysis Application Note. [Link]

  • Mettler Toledo. (2020). DSC Purity Determination: Principles and Applications. UserCom 1/2000. [Link]

  • U.S. Food and Drug Administration (FDA). (2009). Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (See Chapter 1: DSC Purity).

Sources

Safety Operating Guide

N-(2-hydroxyethyl)-3-phenylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide details the proper disposal procedures for N-(2-hydroxyethyl)-3-phenylpropanamide , a functionalized organic amide often used as a pharmaceutical intermediate or lipid mediator analog.

This guide adopts the Precautionary Principle : in the absence of a substance-specific "Red Alert" hazard (e.g., pyrophoric, explosive), the compound is treated as a Hazardous Organic Irritant requiring strict segregation from municipal waste streams.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the physical state and hazard class of the material.[1] While specific Safety Data Sheets (SDS) for this exact isomer may vary by supplier, analogous phenylpropanamides and ethanolamides exhibit the following properties:

  • Chemical Structure:

    
     (Phenyl ring linked to an amide and a terminal hydroxyl group).
    
  • Physical State: Typically a white to off-white solid or viscous oil at room temperature.

  • Solubility: Soluble in organic solvents (DMSO, Methanol, Dichloromethane); sparingly soluble in water.

  • Default Hazard Classification (GHS):

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][3]

    • Environmental: Treat as H411 (Toxic to aquatic life with long-lasting effects) due to the aromatic ring and amide functionality.

Critical Rule: Never dispose of this compound down the drain. It is not readily biodegradable in standard sewage treatment timelines and poses a risk to aquatic ecosystems.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the state of the waste (pure substance vs. solution).

PPE TypeSpecificationRationale
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Provides excellent resistance to incidental contact with amides. Double-glove if dissolved in halogenated solvents (DCM).
Eye Protection Chemical Splash Goggles Prevents ocular injury from splashes (liquids) or airborne dust (solids). Safety glasses are insufficient for liquid waste pouring.
Body Protection Lab Coat (Buttoned) Standard barrier against spills. Use a chemical-resistant apron if handling volumes >1 Liter.
Respiratory N95 or Fume Hood All disposal operations must occur inside a certified chemical fume hood to capture potential dust or solvent vapors.

Disposal Workflows

Scenario A: Disposal of Pure Substance (Solid/Viscous Liquid)

Applicable for: Expired stocks, synthesis yield, or degraded samples.

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituent: "N-(2-hydroxyethyl)-3-phenylpropanamide"[4]

    • Hazard Checkbox: [x] Toxic [x] Irritant

  • Transfer:

    • If solid: Spatula-transfer directly into the container.

    • If viscous liquid: Dissolve in a minimal amount of acetone or ethanol to facilitate transfer, then treat as Scenario B .

  • Closure: Screw cap tightly. Do not overfill (>90%).

Scenario B: Disposal of Solutions (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, or dissolved reagents.

  • Segregation: Determine the primary solvent.

    • Non-Halogenated: (e.g., Methanol, Ethanol, DMSO)

      
      Red Can / Organic Waste .
      
    • Halogenated: (e.g., Dichloromethane, Chloroform)

      
      Yellow Can / Halogenated Waste .
      
  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), as amides can react violently or form toxic byproducts under oxidative stress.

  • Log: Record the volume and concentration on the waste manifest.

Scenario C: Contaminated Debris

Applicable for: Pipette tips, weighing boats, gloves, and paper towels.

  • Collection: Place items in a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Store the bag inside a rigid container labeled "Solid Chemical Debris."

  • Sharps: If needles or glass vials are involved, they must go into a rigid Sharps Container , never soft bags.

Visual Operational Guides

Figure 1: Waste Stream Decision Tree

This logic flow ensures the compound is routed to the correct waste stream based on its physical state and solvent matrix.

DisposalLogic Start Waste: N-(2-hydroxyethyl)- 3-phenylpropanamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid IsDebris Contaminated Debris (Gloves, Tips) StateCheck->IsDebris BinSolid Bin: Hazardous Solid Waste (Rigid HDPE Container) IsSolid->BinSolid SolventCheck Identify Solvent IsLiquid->SolventCheck BinDebris Bin: Solid Chemical Debris (Double Bagged) IsDebris->BinDebris Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo BinHalo Bin: Halogenated Organic Waste (Segregated Carboy) Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste (Flammable Carboy) NonHalo->BinNonHalo

Caption: Decision matrix for segregating N-(2-hydroxyethyl)-3-phenylpropanamide waste streams.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of an accidental release in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (< 100mL vs > 100mL) Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE Contain Containment: Use Absorbent Pads/Vermiculite PPE->Contain Collect Collection: Scoop into Waste Bag Contain->Collect Clean Decontamination: Wash area with Soap & Water Collect->Clean Report Report to EHS Clean->Report

Caption: Step-by-step workflow for managing minor laboratory spills.

Regulatory Compliance & Logistics

  • RCRA Classification: Under US EPA regulations, this compound is not strictly listed (P or U list). However, it must be characterized by the generator.

    • If dissolved in a flammable solvent (Flash point < 60°C), code as D001 (Ignitable).

    • If pure, classify as Non-Regulated Chemical Waste unless toxicity data suggests otherwise, but always dispose via hazardous waste channels, never trash.

  • Storage Requirements:

    • Store waste containers in a cool, dry, well-ventilated area.[1][3][5]

    • Keep away from strong oxidizing agents (e.g., perchlorates, permanganates) to prevent exothermic reactions.

    • Maximum accumulation time is typically 90 days (check local institutional rules).

Emergency First Aid

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Remove contaminated clothing.[2][3][5][6][7]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][6][8] Remove contact lenses if present.[2][6][7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact Poison Control.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: N-(2-Hydroxyethyl)ethylenediamine (Analogous Amide Hazard Data).

  • Sigma-Aldrich. (2025). Safety Data Sheet: N-(2-Hydroxyethyl)benzamide (Structural Analog).

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.

Sources

A Comprehensive Safety and Handling Guide for N-(2-hydroxyethyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

The Precautionary Principle: Risk Assessment for a Novel Compound

Given the absence of a specific Safety Data Sheet (SDS) for N-(2-hydroxyethyl)-3-phenylpropanamide, a thorough risk assessment is the critical first step before any handling.[1][2][3][4][5] This process involves evaluating the potential hazards based on its chemical structure and the known risks of analogous compounds.

Structural Analogs and Potential Hazards:

  • Amide Moiety: Amides are generally considered to be of low toxicity, but some can be skin and eye irritants.

  • Hydroxyl Group (-OH): The presence of a hydroxyl group may increase water solubility and could be a potential site for metabolic reactions.

  • Phenylpropanamide Structure: Compounds with this backbone can have varied biological activities and associated toxicities.

Without empirical data, we must assume the compound could be an irritant to the skin, eyes, and respiratory tract. The potential for systemic effects upon ingestion or absorption also cannot be ruled out. Therefore, all handling procedures must be designed to minimize any potential exposure.[6][7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is paramount when working with uncharacterized substances.[6][7][9][10][11][12] The following table outlines the recommended PPE for handling N-(2-hydroxyethyl)-3-phenylpropanamide.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1To protect eyes from splashes and airborne particles.[6][11]
Face ShieldANSI Z87.1To be worn in conjunction with goggles when there is a significant risk of splashing.[6][11]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneTo prevent skin contact. Double-gloving is recommended.[6][7]
Body Protection Laboratory CoatStandardTo protect skin and personal clothing from contamination.[6][9]
Chemical-Resistant ApronRecommendedTo be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.[11]
Respiratory Protection NIOSH-Approved RespiratorN95 or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[6][9]
Operational Plan: From Benchtop to Disposal

A systematic workflow is essential to ensure safety at every stage of handling N-(2-hydroxyethyl)-3-phenylpropanamide. The following diagram and procedural steps outline a self-validating system for safe laboratory operations.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase A Conduct Risk Assessment B Gather All Necessary PPE A->B C Inspect PPE for Integrity B->C D Don Laboratory Coat C->D Proceed to Handling E Don Respirator (if required) D->E F Don Safety Goggles E->F G Don Gloves F->G H Handle Compound in Fume Hood G->H I Segregate Waste H->I Proceed to Post-Handling J Doff Gloves I->J N Dispose of Waste via EHS I->N K Doff Lab Coat J->K L Doff Goggles & Respirator K->L M Wash Hands Thoroughly L->M

Caption: Workflow for safe handling of N-(2-hydroxyethyl)-3-phenylpropanamide.

Step-by-Step Handling Procedures:

  • Preparation and Donning PPE:

    • Before beginning work, ensure all necessary PPE is available and in good condition.

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • If a risk of aerosolization exists and work is outside a fume hood, don a NIOSH-approved respirator, ensuring a proper fit.[6][9]

    • Put on safety goggles.[6][11]

    • Wash and dry hands before putting on chemical-resistant gloves. Ensure the gloves extend over the cuffs of the lab coat.

  • Handling N-(2-hydroxyethyl)-3-phenylpropanamide:

    • Engineering Controls: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

    • Procedural Controls:

      • When handling the solid form, avoid creating dust. Use a spatula for transfers.

      • Keep the container of the chemical closed when not in use.

      • Work in a well-ventilated area.

  • Doffing PPE:

    • Remove gloves first, peeling them away from your body and turning them inside out.

    • Remove the laboratory coat by rolling it away from your body to avoid contaminating your personal clothing.

    • Remove safety goggles.

    • If a respirator was used, remove it last.

    • Wash hands thoroughly with soap and water after all PPE has been removed.[8]

Disposal Plan: Responsible Waste Management

As an uncharacterized compound, N-(2-hydroxyethyl)-3-phenylpropanamide and any materials contaminated with it must be treated as hazardous waste.[13][14][15][16][17][18][19]

  • Chemical Waste:

    • Dispose of N-(2-hydroxyethyl)-3-phenylpropanamide and any solutions containing it in a clearly labeled hazardous waste container.[13][14][16][17]

    • The label should include "Hazardous Waste" and the full chemical name: "N-(2-hydroxyethyl)-3-phenylpropanamide".[14][16][17]

    • Do not mix this waste with other chemical waste streams unless compatibility is known.

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of in a designated hazardous waste container.

  • Empty Containers:

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[19] After rinsing, the container can be disposed of according to your institution's guidelines.

  • Spill Management:

    • In the event of a spill, evacuate the area and prevent others from entering.

    • Wear the appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials for hazardous waste disposal.

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.

References

  • Essential Procedures for the Safe Disposal of Novel or Unidentified Compounds (FA
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Unknown Chemicals Management. OARS. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona. [Link]

  • What steps should be taken when a new chemical is introduced to the workplace?. SBN. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Personal Protective Equipment. University of Illinois. [Link]

  • Unknown Chemical Procedures. University of Georgia. [Link]

  • Risk assessment procedure. Kao Chemicals. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • SAFETY DATA SHEET 3M™ Scotch-Weld™ Epoxy Adhesive EC-7266 B/A. 3M. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical Risk Assessment. Health and Safety Authority. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory. Lab Manager. [Link]

  • Risk Assessment of Chemical Products – A Step-by-Step Guide. Intersolia. [Link]

Sources

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